7-(chloromethyl)-1-benzofuran
Description
Structure
3D Structure
Properties
CAS No. |
158820-53-2 |
|---|---|
Molecular Formula |
C9H7ClO |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
7-(chloromethyl)-1-benzofuran |
InChI |
InChI=1S/C9H7ClO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6H2 |
InChI Key |
JACYXEXAYBGZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCl)OC=C2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 7-(Chloromethyl)-1-benzofuran: A Comprehensive Technical Guide
Executive Summary
7-(Chloromethyl)-1-benzofuran (CAS: 158820-53-2) is a highly versatile electrophilic building block utilized extensively in advanced medicinal chemistry and organic synthesis. Its unique 2,3-unsaturated bicyclic scaffold imparts distinct conformational rigidity and lipophilicity, making it a privileged pharmacophore in the development of melatonergic agents[1], SIRT2 inhibitors, and eukaryotic translation initiation factor 4E (eIF4E) cap analogue prodrugs[2].
This whitepaper critically evaluates the synthetic methodologies, mechanistic rationales, and analytical characterization required to produce high-purity 7-(chloromethyl)-1-benzofuran. By dissecting the causality behind reagent selection and reaction conditions, this guide provides researchers with a self-validating framework for scalable and regioselective synthesis.
Synthetic Strategies & Mechanistic Causality
The synthesis of benzylic chlorides on electron-rich heterocycles presents unique chemoselectivity challenges. The furan ring is susceptible to electrophilic addition, oxidation, and polymerization under harsh acidic or radical conditions. Therefore, selecting the appropriate synthetic route is the primary determinant of yield and purity.
Route A: Radical Halogenation (Suboptimal)
Direct benzylic functionalization of 7-methylbenzofuran via classical radical chlorination utilizes N-chlorosuccinimide (NCS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Mechanistic Causality & Limitations: While the benzylic C–H bond is relatively weak and prone to radical abstraction, the C2 and C3 positions of the electron-rich benzofuran ring are highly reactive toward halogen radicals. This lack of regiocontrol leads to complex mixtures of ring-chlorinated byproducts and over-chlorinated (dichloromethyl) species, necessitating arduous chromatographic purification and severely depressing isolated yields.
Route B: Deoxychlorination of Benzofuran-7-methanol (Optimal)
The most robust, scalable, and regioselective method involves the deoxychlorination of benzofuran-7-methanol using thionyl chloride ( SOCl2 )[1].
-
Mechanistic Causality & Advantages: This transformation proceeds via a highly reactive chlorosulfite intermediate. The addition of a mild, non-nucleophilic base (e.g., triethylamine, Et3N ) is an absolute requirement. Benzofuran exhibits enol-ether-like reactivity; unquenched HCl generated during the reaction will rapidly catalyze the ring-opening or polymerization of the heteroaromatic core. By scavenging HCl in situ, the reaction proceeds cleanly via an SN2 or SNi mechanism, ensuring exclusive substitution at the benzylic position while preserving the structural integrity of the furan ring.
Caption: Decision tree illustrating the chemoselectivity divergence between synthetic routes.
Experimental Methodology: Deoxychlorination Protocol
The following self-validating protocol details the conversion of benzofuran-7-methanol to 7-(chloromethyl)-1-benzofuran, optimized to prevent acid-mediated degradation[1].
Reagents and Materials
-
Substrate: Benzofuran-7-methanol ( 1.0 equiv )
-
Reagent: Thionyl chloride ( SOCl2 , 1.2 equiv )
-
Base: Triethylamine ( Et3N , 1.5 equiv )
-
Solvent: Anhydrous Dichloromethane ( CH2Cl2 )
Step-by-Step Workflow
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an argon inlet. Maintain an inert atmosphere to prevent the premature hydrolysis of SOCl2 .
-
Substrate Dissolution: Dissolve benzofuran-7-methanol in anhydrous CH2Cl2 ( 0.2 M concentration). Add Et3N ( 1.5 equiv ) and cool the reaction mixture to 0∘C using an ice-water bath. Causality: Cooling suppresses the exothermic formation of the chlorosulfite intermediate and prevents localized overheating, which can trigger polymerization.
-
Reagent Addition: Dissolve SOCl2 ( 1.2 equiv ) in a small volume of anhydrous CH2Cl2 . Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 1–2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The product will appear as a higher-Rf, UV-active spot compared to the starting alcohol.
-
Quenching & Extraction (Self-Validation): Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ( CO2 and SO2 ) ceases. Causality: The basic quench neutralizes any residual SOCl2 and HCl , locking the product in a stable, neutral state before isolation.
-
Purification: Extract the aqueous layer with CH2Cl2 ( 3× ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield a pale yellow to colorless oil.
Caption: Mechanistic pathway of base-mediated deoxychlorination ensuring furan ring preservation.
Physicochemical and Spectroscopic Characterization
Rigorous analytical characterization is mandatory to confirm that the furan ring remains unhalogenated. The diagnostic markers are the preservation of the highly coupled furan protons (H-2 and H-3) and the appearance of a distinct benzylic methylene singlet.
Table 1: Diagnostic 1H NMR Data ( 400 MHz , CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |
| H-2 | 7.65−7.68 | d | 1H | 2.2 | Furan ring ( α -proton) |
| H-4 | 7.55−7.58 | dd | 1H | 7.7,1.2 | Aromatic core |
| H-6 | 7.30−7.35 | dd | 1H | 7.5,1.2 | Aromatic core |
| H-5 | 7.22−7.27 | t | 1H | 7.6 | Aromatic core |
| H-3 | 6.80−6.83 | d | 1H | 2.2 | Furan ring ( β -proton) |
| −CH2Cl | 4.85−4.90 | s | 2H | - | Benzylic methylene |
Table 2: Key 13C NMR and Mass Spectrometry (MS) Data
| Analytical Method | Parameter | Observed Value | Interpretation |
| 13C NMR ( 100 MHz ) | −CH2Cl Carbon | ∼41.5 ppm | Characteristic upfield shift for benzylic chloride. |
| 13C NMR ( 100 MHz ) | C-2 (Furan) | ∼145.2 ppm | Confirms intact oxygen-bound sp2 carbon. |
| GC-MS (EI, 70 eV ) | Molecular Ion ( M+ ) | m/z=166,168 | Exhibits classic 3:1 isotopic ratio confirming one Chlorine atom ( 35Cl / 37Cl ). |
| GC-MS (EI, 70 eV ) | Base Peak | m/z=131 | Loss of Cl∙ radical, yielding the stable benzofuranyl methyl cation. |
References
-
ACS Medicinal Chemistry Letters. (2024). Second-Generation Cap Analogue Prodrugs for Targeting Aberrant Eukaryotic Translation Initiation Factor 4E Activity in Cancer. Retrieved from[Link]
- Google Patents. (1999). US5856529A - Benzofuran and dihydrobenzofuran melatonergic agents.
Sources
Mechanism and Synthesis of 7-(Chloromethyl)-1-benzofuran: A Comprehensive Technical Guide
Strategic Overview & Mechanistic Rationale
7-(Chloromethyl)-1-benzofuran (CAS 158820-53-2) is a highly valued synthetic intermediate in medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as mTOR inhibitors) and phosphodiesterase (PDE) modulators 1.
A common pitfall in benzofuran functionalization is attempting a direct Blanc chloromethylation (using formaldehyde, HCl, and a Lewis acid like ZnCl₂). The benzofuran core is inherently electron-rich, and the oxygen heteroatom strongly activates the C-2 and C-3 positions toward electrophilic aromatic substitution 2. Consequently, direct electrophilic chloromethylation fails to selectively yield the 7-isomer, instead producing a complex mixture of 2- and 3-substituted products, along with diarylmethane oligomers.
To achieve absolute regiocontrol at the C-7 position, synthetic chemists must rely on indirect methodologies. The two most robust, field-proven approaches are:
-
The Radical Pathway: Wohl-Ziegler halogenation of 7-methylbenzofuran.
-
The Nucleophilic Pathway: Reduction of 7-benzofurancarboxylic acid followed by chlorination.
Decision tree for selecting the optimal 7-(chloromethyl)-1-benzofuran synthesis route.
Route 1: The Wohl-Ziegler Radical Halogenation
Mechanistic Causality
The Wohl-Ziegler reaction utilizes N-chlorosuccinimide (NCS) and a radical initiator—typically azobisisobutyronitrile (AIBN)—to selectively chlorinate the benzylic position of 7-methylbenzofuran 3.
Why NCS instead of Cl₂ gas? Direct application of Cl₂ gas would lead to electrophilic addition across the electron-rich C2-C3 double bond of the furan ring. NCS acts as a controlled reservoir, reacting with trace HCl to generate a very low, steady-state concentration of Cl₂ 4. This kinetic control ensures that the reaction proceeds strictly via the radical pathway (hydrogen abstraction by Cl•) rather than an ionic addition pathway 5.
Why AIBN? AIBN decomposes with precise first-order kinetics at 65–80°C, matching the reflux temperature of ideal halogenation solvents (like carbon tetrachloride or its modern green alternative, trifluorotoluene). It avoids the oxidative side-reactions sometimes triggered by peroxide-based initiators.
Goldfinger mechanism for Wohl-Ziegler benzylic chlorination using NCS.
Self-Validating Experimental Protocol
Note: This protocol utilizes trifluorotoluene (PhCF₃) to circumvent the severe toxicity and regulatory restrictions associated with traditional CCl₄.
-
Initialization: To a dry, N₂-flushed 500 mL round-bottom flask, add 7-methylbenzofuran (10.0 g, 75.6 mmol) and anhydrous trifluorotoluene (150 mL).
-
Reagent Addition: Add N-chlorosuccinimide (10.6 g, 79.4 mmol, 1.05 eq). Ensure the NCS is finely powdered and dry to prevent clumping. Add AIBN (0.62 g, 3.78 mmol, 0.05 eq) 4.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C.
-
In-Process Control (Validation): The reaction mixture will initially be a suspension. As the reaction proceeds, NCS is consumed and succinimide is formed. Because succinimide is highly insoluble in non-polar solvents, it will visibly precipitate out of the hot solution. Monitor via GC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is typically complete when the starting material peak is <2%.
-
Workup: Cool the reaction to 0°C in an ice bath to maximize succinimide precipitation. Filter the suspension through a Celite pad and wash the filter cake with cold trifluorotoluene (20 mL).
-
Purification: Wash the filtrate with saturated aqueous NaHCO₃ (100 mL) to neutralize trace HCl, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Route 2: Nucleophilic Substitution of 7-Benzofuranmethanol
Mechanistic Causality
When ultra-high purity is required (e.g., late-stage API synthesis), the radical pathway's tendency to produce trace amounts of 7-(dichloromethyl)benzofuran (over-chlorination) can be problematic. The alternative is a two-step sequence: reduction of 7-benzofurancarboxylic acid to 7-benzofuranmethanol, followed by nucleophilic chlorination using thionyl chloride (SOCl₂).
Why SOCl₂ with catalytic DMF? Thionyl chloride reacts with the benzylic alcohol to form a chlorosulfite intermediate. The addition of catalytic DMF forms the Vilsmeier-Haack reagent in situ, which acts as a highly efficient chloride delivery vehicle, ensuring the reaction proceeds via a clean S_N2 mechanism. Furthermore, the byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion via Le Chatelier's principle and leaving no non-volatile residues to complicate purification.
Self-Validating Experimental Protocol
-
Alcohol Formation: Reduce 7-benzofurancarboxylic acid (10.0 g) using LiAlH₄ (1.2 eq) in anhydrous THF at 0°C. Quench via the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O) to yield a granular aluminum salt. Filter and concentrate to isolate 7-benzofuranmethanol.
-
Chlorination Setup: Dissolve the isolated 7-benzofuranmethanol in anhydrous dichloromethane (DCM) (100 mL). Add catalytic DMF (0.1 mL). Cool the flask to 0°C under an argon atmosphere.
-
Reagent Addition: Add SOCl₂ (1.2 eq) dropwise via an addition funnel over 30 minutes.
-
In-Process Control (Validation): The evolution of SO₂ and HCl gas will be immediately observable as bubbling. Vent the system through a base trap (e.g., 1M NaOH). Stir at room temperature for 2 hours. The cessation of gas evolution is a primary physical indicator of reaction completion, which must be confirmed by TLC (disappearance of the highly polar alcohol spot).
-
Workup: Carefully pour the mixture over crushed ice (100 g) to quench unreacted SOCl₂. Separate the organic layer, wash with saturated NaHCO₃ until the aqueous phase pH is ~8, dry over MgSO₄, and concentrate to yield highly pure 7-(chloromethyl)-1-benzofuran.
Quantitative Route Comparison
The following table summarizes the operational metrics for both synthetic pathways, aiding process chemists in selecting the appropriate methodology based on project constraints.
| Metric | Route 1: Wohl-Ziegler (NCS/AIBN) | Route 2: Alcohol Chlorination (SOCl₂) |
| Typical Yield | 75% – 85% | 85% – 95% (over 2 steps) |
| Regioselectivity | Excellent (Strictly Benzylic) | Absolute (Pre-determined by precursor) |
| Primary Impurities | 7-(Dichloromethyl)benzofuran (<5%) | Unreacted alcohol (easily separated) |
| Scalability | High (Industrial standard) | Moderate (LiAlH₄ handling limits scale) |
| Atom Economy | Moderate (Loss of succinimide) | Low (Loss of SO₂, HCl, Al salts) |
| Precursor Cost | Low (7-Methylbenzofuran) | High (7-Benzofurancarboxylic acid) |
References
- Google Patents (ES2436877T3).Intermediates for the preparation of condensed bicyclic mTOR inhibitors.
-
University of Basrah. Organic Reactions & Reaction Mechanisms/2. (Mechanistic insights into Wohl-Ziegler halogenation). Retrieved from:[Link]
Sources
- 1. 7-(Chloromethyl)benzofuran | 158820-53-2 [chemicalbook.com]
- 2. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]
- 3. ES2436877T3 - Intermediates for the preparation of condensed bicyclic mTOR inhibitors - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Spectroscopic Characterization of 7-(chloromethyl)-1-benzofuran: A Technical Guide
Introduction
7-(chloromethyl)-1-benzofuran is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a core structure in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of a reactive chloromethyl group at the 7-position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.[3]
Molecular Structure and Key Features
The structure of 7-(chloromethyl)-1-benzofuran consists of a bicyclic system where a furan ring is fused to a benzene ring. A chloromethyl (-CH₂Cl) group is attached to the C7 position of the benzofuran core.
Molecular Structure of 7-(chloromethyl)-1-benzofuran
Caption: Molecular structure of 7-(chloromethyl)-1-benzofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Data Acquisition
A general protocol for acquiring NMR spectra of a compound like 7-(chloromethyl)-1-benzofuran would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument, typically operating at a quarter of the proton frequency (e.g., 75 MHz for a 300 MHz spectrometer).
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.
-
Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 7-(chloromethyl)-1-benzofuran is expected to show distinct signals for the aromatic protons of the benzofuran core and the methylene protons of the chloromethyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |
| H-2 | ~ 7.6 | Doublet | ~ 2.0 | The proton at the 2-position of the furan ring typically resonates at a downfield region. It will show a small coupling to H-3. |
| H-3 | ~ 6.8 | Doublet | ~ 2.0 | The proton at the 3-position is generally upfield compared to H-2 and will show coupling to H-2. |
| H-4 | ~ 7.5 | Doublet | ~ 8.0 | Aromatic proton adjacent to the furan oxygen, deshielded. It will primarily couple to H-5. |
| H-5 | ~ 7.2 | Triplet | ~ 8.0 | Aromatic proton coupled to both H-4 and H-6. |
| H-6 | ~ 7.4 | Doublet | ~ 8.0 | Aromatic proton adjacent to the carbon bearing the chloromethyl group, coupled to H-5. |
| -CH₂Cl | ~ 4.8 | Singlet | - | The methylene protons of a benzylic chloride are significantly deshielded by the adjacent aromatic ring and the electronegative chlorine atom.[4][5] They are expected to appear as a sharp singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~ 145 | The carbon at the 2-position of the furan ring is typically downfield. |
| C-3 | ~ 107 | The carbon at the 3-position is generally upfield. |
| C-3a | ~ 128 | Quaternary carbon at the ring junction. |
| C-4 | ~ 122 | Aromatic CH carbon. |
| C-5 | ~ 124 | Aromatic CH carbon. |
| C-6 | ~ 121 | Aromatic CH carbon. |
| C-7 | ~ 130 | Aromatic quaternary carbon attached to the chloromethyl group. |
| C-7a | ~ 155 | Quaternary carbon at the ring junction, adjacent to the oxygen atom, making it the most downfield of the aromatic carbons. |
| -CH₂Cl | ~ 45 | The carbon of the chloromethyl group is in the aliphatic region but is deshielded by the chlorine atom.[6][7] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Predicted IR Spectrum
The IR spectrum of 7-(chloromethyl)-1-benzofuran is expected to exhibit the following characteristic absorption bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Prediction |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring.[8] |
| Aliphatic C-H Stretch | 3000 - 2850 | Weak | C-H stretching of the chloromethyl group. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the benzofuran ring system.[8] |
| C-O-C Asymmetric Stretch | 1250 - 1200 | Strong | Characteristic of the aryl-alkyl ether linkage within the furan ring. |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.[8] |
| C-Cl Stretch | 800 - 600 | Strong | Characteristic absorption for an alkyl chloride. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique for relatively small and volatile molecules like this. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum
The mass spectrum of 7-(chloromethyl)-1-benzofuran is expected to show a molecular ion peak and several characteristic fragment ions.
Molecular Ion (M⁺): The molecular weight of 7-(chloromethyl)-1-benzofuran (C₉H₇ClO) is approximately 166.6 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster:
-
M⁺ peak: at m/z 166 (corresponding to the ³⁵Cl isotope).
-
M+2 peak: at m/z 168 (corresponding to the ³⁷Cl isotope) with an intensity of about one-third of the M⁺ peak, reflecting the natural abundance of the chlorine isotopes.
Key Fragmentation Pathways:
Predicted Fragmentation of 7-(chloromethyl)-1-benzofuran
Caption: Predicted major fragmentation pathways for 7-(chloromethyl)-1-benzofuran in EI-MS.
-
Loss of a Chlorine Radical (•Cl): This is a very common fragmentation for alkyl chlorides, leading to the formation of a stable benzylic carbocation. This would result in a fragment ion at m/z 131 . This is often a very prominent peak.
-
Loss of the Chloromethyl Radical (•CH₂Cl): Cleavage of the C-C bond between the aromatic ring and the chloromethyl group would result in a fragment ion corresponding to the benzofuran cation at m/z 117 .
-
Formation of a Tropylium-like Ion: Aromatic compounds containing a methylene group can rearrange to form a stable tropylium ion. In this case, the fragment at m/z 131 could potentially rearrange.
-
Loss of CO: Benzofuran radical cations are known to lose a molecule of carbon monoxide, which could lead to further fragmentation peaks. For example, the fragment at m/z 131 could lose CO to give an ion at m/z 103 .
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 7-(chloromethyl)-1-benzofuran. The predicted data, based on established spectroscopic principles and comparison with analogous structures, offers a comprehensive framework for the characterization of this important synthetic intermediate. Experimental verification of these predictions will be crucial for any researcher working with this compound. The information presented herein should serve as a valuable resource for scientists and researchers in the fields of organic synthesis, medicinal chemistry, and drug development, aiding in the unambiguous identification and quality control of 7-(chloromethyl)-1-benzofuran.
References
-
Royal Society of Chemistry. (2011). Supporting Information for a chemical communications article. Retrieved from [Link]
-
PubChem. (n.d.). 7-(chloromethyl)-3-methyl-1-benzofuran. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1,3-bis(chloromethyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chlorobenzofuran. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]
- Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
-
Emmeluth, C., Poad, B. L. J., Thompson, C. D., & Bieske, E. J. (2007). Interactions between the chloride anion and aromatic molecules: infrared spectra of the Cl-_C6H5CH3. University of Wollongong Research Online. Retrieved from [Link]
-
A Review: An Insight on Synthesis of Benzofuran. (n.d.). International Journal of Pharmaceutical and Biological Archives. Retrieved from [Link]
- Lee, Y.-P., et al. (2017). Infrared Spectra of the 1-Chloromethyl-1-methylallyl and 1-Chloromethyl-2-methylallyl Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 121(46), 8874-8883.
-
American Elements. (n.d.). Benzofurans. Retrieved from [Link]
- Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Chemical Health Risks, 12(4), 545-550.
-
SpectraBase. (n.d.). 1H-Cyclopenta[b]benzofuran-1-ol, 7-chloro-2,3,3a,8b-tetrahydro-, (1.alpha.,3a.beta.,8b.beta.)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 7-chloro-3-methyl-1-benzofuran. Retrieved from [Link]
- Epstein, W. W., Horton, W. J., & Lin, C. T. (1966). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 31(7), 2289-2292.
-
ResearchGate. (n.d.). SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. Retrieved from [Link]
-
Scribd. (n.d.). Chloromethane Mass Spectrum Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 7-chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzene, (1-chloroethyl)(chloromethyl)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Benzofuran, 7-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methylbenzofuran. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 7-methyl benzofuran. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure and proposed fragmentation pathway of chloromethyl.... Retrieved from [Link]
- Pfeiffer, W. D. (2004). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. In Science of Synthesis (Vol. 35, pp. 147-163). Thieme.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]
- MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327.
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]_________________________
- MDPI. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 21(12), 1684.
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. scienceopen.com [scienceopen.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 1,3-Bis(chloromethyl)benzene(626-16-4) 1H NMR spectrum [chemicalbook.com]
- 5. 1,2-Bis(chloromethyl)benzene(612-12-4) 1H NMR [m.chemicalbook.com]
- 6. 1,3-Bis(chloromethyl)benzene(626-16-4) 13C NMR [m.chemicalbook.com]
- 7. 1,2-Bis(chloromethyl)benzene(612-12-4) 13C NMR spectrum [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Introduction: The Benzofuran Core and the Versatile Chloromethyl Handle
An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in Benzofurans
Benzofuran derivatives represent a cornerstone in the architecture of biologically active molecules. This heterocyclic scaffold, composed of fused benzene and furan rings, is prevalent in nature and serves as the foundation for numerous pharmaceuticals and agrochemicals.[1][2][3] The broad spectrum of therapeutic properties associated with benzofurans—ranging from anticancer and antimicrobial to anti-inflammatory and antiviral—has cemented its status as a "privileged structure" in medicinal chemistry.[1][4]
The synthetic value of the benzofuran core is immensely amplified by the introduction of specific functional groups that allow for further molecular elaboration. Among these, the chloromethyl group (-CH₂Cl) is of paramount importance.[5] Its utility stems from the inherent reactivity of the carbon-chlorine bond. The electronegativity of the chlorine atom polarizes the bond, rendering the benzylic carbon atom highly electrophilic and thus susceptible to attack by a diverse array of nucleophiles.[6] This predictable reactivity makes the chloromethyl group an exceptionally versatile synthetic handle, enabling the facile construction of complex molecular libraries for structure-activity relationship (SAR) studies and drug discovery programs.[5]
This guide provides a comprehensive exploration of the reactivity of the chloromethyl group in benzofurans. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and explain the causality behind strategic synthetic choices, offering researchers and drug development professionals a practical and in-depth resource.
Core Reactivity: The Dominance of Nucleophilic Substitution
The primary mode of reactivity for the chloromethyl group on a benzofuran ring is nucleophilic substitution.[5] The benzylic-like nature of the carbon atom facilitates these reactions, which typically proceed via an S_N2 mechanism, particularly when strong nucleophiles are employed in polar aprotic solvents.[5][6] This pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to the displacement of the chloride leaving group in a single, concerted step.
Caption: Generalized S_N2 mechanism for chloromethylbenzofuran reactivity.
This fundamental reactivity allows for the strategic formation of new carbon-heteroatom and carbon-carbon bonds, providing access to a vast chemical space.
Formation of Carbon-Heteroatom Bonds
The introduction of nitrogen, oxygen, and sulfur functionalities is crucial for modulating the physicochemical and pharmacological properties of drug candidates.
a) C-N Bond Formation (Amination)
The reaction of chloromethylbenzofurans with primary or secondary amines is a direct and efficient route to synthesize (aminomethyl)benzofuran derivatives. These compounds are of significant interest, with some demonstrating potential as histamine H3 receptor antagonists.[5]
-
Causality of Experimental Choices: The use of a base (e.g., K₂CO₃, Et₃N) is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reagents and facilitate the S_N2 pathway. Heating is often required to increase the reaction rate, especially with less reactive amines.
Experimental Protocol: Synthesis of N-((Benzofuran-5-yl)methyl)aniline
-
Reagent Preparation: To a solution of 5-(chloromethyl)benzofuran (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add aniline (1.1 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Stir the mixture at 60-80 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
b) C-O Bond Formation (Etherification)
The Williamson ether synthesis is readily applicable, where alkoxides or phenoxides act as nucleophiles to displace the chloride, forming benzofuran ethers.
-
Causality of Experimental Choices: A strong base like sodium hydride (NaH) is used to deprotonate the alcohol or phenol in situ, generating the more potent nucleophilic alkoxide/phenoxide. Anhydrous conditions are essential as NaH reacts violently with water.
Experimental Protocol: Synthesis of 5-((Phenoxymethyl))benzofuran
-
Nucleophile Generation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of phenol (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.3 M). Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of 5-(chloromethyl)benzofuran (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction & Purification: Extract the product with diethyl ether, wash the combined organic layers with 1 M NaOH and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.
c) C-S Bond Formation (Thioetherification)
Sulfur nucleophiles, particularly thiolates, are highly effective for forming thioethers due to their high nucleophilicity (the "alpha effect").[7]
-
Causality of Experimental Choices: Thiolates are often generated from the corresponding thiol using a mild base like potassium carbonate. The reaction is typically fast and can often be run at room temperature in a polar aprotic solvent like acetone or DMF.[7]
Experimental Protocol: Synthesis of S-((Benzofuran-5-yl)methyl) ethanethioate
-
Reagent Preparation: Dissolve 5-(chloromethyl)benzofuran (1.0 eq) in acetone (0.4 M).
-
Reaction: Add potassium thioacetate (1.2 eq) to the solution and stir the mixture vigorously at room temperature for 2-4 hours. Monitor by TLC.
-
Work-up: After completion, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and ethyl acetate. Dry the organic layer and concentrate to obtain the crude product, which can be further purified by chromatography if necessary.
| Reaction Type | Nucleophile | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Amination | R₂NH | K₂CO₃ | DMF | 60-80 | 75-95 |
| Etherification | ROH/ArOH | NaH | THF | 0 to RT | 70-90 |
| Thioetherification | RSH | K₂CO₃ | Acetone | RT | 85-98 |
Table 1: Summary of Conditions for C-Heteroatom Bond Formation.
Formation of Carbon-Carbon Bonds
Creating new C-C bonds is fundamental to building complex molecular skeletons. The chloromethyl group serves as an excellent electrophile for carbanion-type nucleophiles.
a) Cyanation
Reaction with alkali metal cyanides, such as potassium cyanide (KCN), introduces a nitrile (-CN) group, which is a versatile precursor for amines, carboxylic acids, and amides. While the direct S_N2 displacement is expected, it is worth noting that in related 2-(chloromethyl)furan systems, cyanide can attack the furan ring itself at the 5-position, leading to rearranged products, especially in protic solvents.[8][9] This highlights the need for careful characterization of products.
b) Alkylation of Active Methylene Compounds
Carbanions generated from active methylene compounds (e.g., malonic esters, acetoacetic esters) are soft nucleophiles that readily react with chloromethylbenzofurans.
-
Causality of Experimental Choices: A base such as sodium ethoxide is used to deprotonate the active methylene compound, creating the enolate nucleophile. The reaction is typically performed in the corresponding alcohol solvent (e.g., ethanol for diethyl malonate).
Advanced Transformations
Beyond simple substitutions, the chloromethyl group enables more complex and modern synthetic strategies.
a) Formation of Organometallic Reagents
The chloromethyl group can be converted into a potent nucleophile itself. Reaction with magnesium metal in an ethereal solvent forms the corresponding Grignard reagent, 5-(magnesiochloromethyl)benzofuran.[5] This intermediate can then be used to attack a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds.
b) Palladium-Catalyzed Coupling Reactions
While direct coupling with the chloride is possible, often the corresponding acetate is used as a substrate in palladium-catalyzed Tsuji-Trost type reactions.[10] This reaction proceeds through the formation of a π-allyl-like palladium complex. The nucleophile then attacks the benzylic carbon. This methodology provides a powerful and regioselective way to form C-N, C-S, C-O, and C-C bonds under mild conditions.[10]
Caption: Standard workflow for nucleophilic substitution on chloromethylbenzofuran.
c) Radical Reactions
Recent advancements have utilized the chloromethyl group as a radical precursor. For instance, copper(I)-catalyzed reactions with 2-(chloromethyl)anilines can initiate a radical addition and intramolecular cyclization cascade, leading to complex fused heterocyclic systems like tetrahydrobenzofuro[3,2-b]quinolines.[11] This approach opens up novel pathways for dearomatization and construction of diverse molecular scaffolds.[11]
Conclusion and Future Outlook
The chloromethyl group is a cornerstone of benzofuran functionalization, acting as a robust and predictable electrophilic partner in a multitude of chemical transformations. Its reactivity is dominated by the S_N2 pathway, providing reliable access to a wide range of amine, ether, thioether, and carbon-substituted derivatives. This versatility is fundamental to the exploration of structure-activity relationships in drug discovery.
Furthermore, the ability to convert the chloromethyl group into organometallic reagents or to engage it in transition-metal-catalyzed coupling and radical reactions significantly broadens its synthetic utility. As medicinal chemistry demands increasingly complex and diverse molecular architectures, the creative and strategic application of the reactivity inherent in chloromethylated benzofurans will undoubtedly continue to be a key enabler of innovation.
References
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press . [Link]
-
Benzofuran synthesis - Organic Chemistry Portal . [Link]
-
Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade | Organic Letters - ACS Publications . [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR . [Link]
-
Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - MDPI . [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC . [Link]
-
Reaction of potassium cyanide with 2-(chloromethyl)furan - Chemistry Stack Exchange . [Link]
-
Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing . [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing . [Link]
-
Ring Expansion of Benzofurans by Single-Silicon Insertion | Journal of the American Chemical Society - ACS Publications . [Link]
-
Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles | The Journal of Organic Chemistry - ACS Publications . [Link]
-
The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds . [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PubliCatt . [Link]
-
Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) . [Link]
-
Synthesis of 2,5Dialkyl3-(diethoxyphosphinoylmethyl)-4-chloromethylfurans and their reactions with butanethiol and diethylamine | Request PDF - ResearchGate . [Link]
-
Nucleophilic substitution of benzofuran derivatives using Pd‐catalyst. - ResearchGate . [Link]
-
Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions - MDPI . [Link]
-
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - ResearchGate . [Link]
-
Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) . [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts . [Link]
-
Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors . [Link]
-
Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry . [Link]
-
Structures of selected benzofuran-based molecules. - ResearchGate . [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. publicatt.unicatt.it [publicatt.unicatt.it]
- 11. pubs.acs.org [pubs.acs.org]
Harnessing the Synthetic Versatility of 7-(chloromethyl)-1-benzofuran for the Construction of Novel Heterocyclic Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran nucleus is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Its derivatives are subjects of intense research in medicinal chemistry, demonstrating a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][4] This guide focuses on a particularly valuable and reactive intermediate: 7-(chloromethyl)-1-benzofuran. The presence of the chloromethyl group at the 7-position provides a strategic electrophilic handle for a variety of chemical transformations, making it an exceptional precursor for the synthesis of novel, complex heterocyclic systems. We will explore the synthesis of this key building block, delve into its reactivity profile, and present detailed protocols for its application in constructing diverse and potentially bioactive molecules.
The Benzofuran Core: A Foundation for Drug Discovery
Heterocyclic compounds are cornerstones of modern pharmacology, with approximately 60% of top-selling drugs containing at least one heterocyclic ring.[2] Among these, the benzofuran scaffold stands out for its structural versatility and its prevalence in molecules that exhibit potent biological activities.[2][4] Notable examples of benzofuran-containing drugs include Amiodarone, used to treat cardiac arrhythmias, and Bufuralol, a β-adrenoceptor antagonist.[2][5] The therapeutic potential of benzofuran derivatives stems from their ability to engage in diverse intermolecular interactions—such as hydrogen bonding, π-stacking, and hydrophobic forces—with biological targets like enzymes and receptors.[2] This makes them attractive scaffolds for the development of targeted therapies against cancer, multidrug-resistant pathogens, and neurodegenerative diseases like Alzheimer's.[4]
The strategic functionalization of the benzofuran ring is paramount to tuning its pharmacological profile. 7-(chloromethyl)-1-benzofuran emerges as a critical intermediate in this context. Its benzylic chloride is highly reactive, serving as a linchpin for introducing a wide array of functional groups and for building more complex, fused heterocyclic systems.
Synthesis of the Precursor: 7-(chloromethyl)-1-benzofuran
While various methods exist for the synthesis of the benzofuran core, the regioselective introduction of a chloromethyl group can be achieved through several strategies.[6][7] A common and effective approach is the electrophilic chloromethylation of a suitable precursor, such as 3-methyl-1-benzofuran, which directs the substitution to the 7-position.
Experimental Protocol: Synthesis of 7-(chloromethyl)-3-methyl-1-benzofuran
This protocol describes a plausible synthetic route based on established organic chemistry principles.
Objective: To synthesize 7-(chloromethyl)-3-methyl-1-benzofuran.[8]
Materials:
-
3-methyl-1-benzofuran
-
Paraformaldehyde
-
Zinc chloride (anhydrous)
-
Concentrated hydrochloric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-methyl-1-benzofuran (1.0 eq) and paraformaldehyde (1.5 eq).
-
Solvent and Catalyst: Add dichloromethane (DCM) to dissolve the starting materials. Cool the mixture to 0 °C in an ice bath.
-
Addition of HCl: Slowly add concentrated hydrochloric acid (3.0 eq) to the stirred mixture.
-
Addition of Lewis Acid: Carefully add anhydrous zinc chloride (0.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-(chloromethyl)-3-methyl-1-benzofuran.[8]
The Synthetic Utility: Reactivity of the Chloromethyl Group
The power of 7-(chloromethyl)-1-benzofuran as a precursor lies in the reactivity of its benzylic chloride. The carbon-chlorine bond is polarized, making the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, primarily through an SN2 mechanism.
Caption: Key nucleophilic substitution reactions of 7-(chloromethyl)-1-benzofuran.
Formation of Carbon-Nitrogen Bonds
Reaction with primary or secondary amines provides a direct pathway to 7-(aminomethyl)-benzofuran derivatives. These compounds are valuable intermediates for synthesizing nitrogen-containing heterocycles.
Experimental Protocol: Synthesis of 7-((diethylamino)methyl)-1-benzofuran
Objective: To demonstrate a typical nucleophilic substitution with an amine.
Materials:
-
7-(chloromethyl)-1-benzofuran (1.0 eq)
-
Diethylamine (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Standard work-up and purification reagents.
Procedure:
-
To a solution of 7-(chloromethyl)-1-benzofuran in acetonitrile, add potassium carbonate and diethylamine.
-
Heat the mixture to reflux (approx. 82 °C) and stir for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain the desired amine.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Base/Catalyst | Product Type | Potential Application |
| Nitrogen | Piperidine | K₂CO₃ | 7-(Piperidin-1-ylmethyl) | Precursor for CNS-active compounds |
| Nitrogen | Sodium Azide (NaN₃) | DMF (solvent) | 7-(Azidomethyl) | Intermediate for triazole synthesis via click chemistry |
| Oxygen | Phenol | K₂CO₃ | 7-(Phenoxymethyl) | Building block for aryloxy-linked heterocycles |
| Sulfur | Thiophenol | NaH | 7-((Phenylthio)methyl) | Synthesis of sulfur-containing bioactive molecules |
Case Study: Synthesis of Tetrahydrobenzofuro[3,2-b]quinolines
A powerful application of this precursor is in cascade reactions that rapidly build molecular complexity. A recent study demonstrated a copper(I)-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines to construct tetrahydrobenzofuro[3,2-b]quinolines.[9] This transformation involves a radical addition and an intramolecular cyclization cascade.
Reaction Scheme & Mechanism
The reaction is initiated by the copper(I) catalyst, which facilitates the formation of a radical from the 2-(chloromethyl)aniline. This radical then adds to the benzofuran ring, initiating a cyclization cascade that ultimately forms the fused quinoline structure.[9]
Caption: Workflow for the synthesis of Tetrahydrobenzofuro[3,2-b]quinolines.
Experimental Protocol (Adapted)
Objective: To synthesize a tetrahydrobenzofuro[3,2-b]quinoline derivative.
Materials:
-
A substituted 2-methylbenzofuran (derived from a 7-chloromethyl precursor) (1.0 eq)
-
2-(chloromethyl)aniline (1.2 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane (solvent)
Procedure:
-
In an oven-dried Schlenk tube, combine the benzofuran derivative, 2-(chloromethyl)aniline, CuI, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the target heterocycle.
Biological Relevance and Future Directions
The novel heterocycles synthesized from 7-(chloromethyl)-1-benzofuran are of significant interest to drug discovery professionals. Benzofuran-fused systems have shown promise in various therapeutic areas. For instance, certain benzofuran derivatives act as potent inhibitors of Aurora B kinase, a protein often overexpressed in cancer cells, leading to mitotic catastrophe and tumor cell death.[1] Others have shown potential in modulating pathways implicated in neurodegenerative diseases or inflammation.[1][4]
The ability to rapidly diversify the 7-position of the benzofuran core allows for the systematic exploration of structure-activity relationships (SAR). By introducing different linkers and heterocyclic moieties, researchers can fine-tune the physicochemical properties and biological activity of these molecules, paving the way for the development of next-generation therapeutics.
Conclusion
7-(chloromethyl)-1-benzofuran is a high-value, versatile precursor that serves as a gateway to a vast chemical space of novel heterocyclic compounds. Its straightforward synthesis and the predictable reactivity of the chloromethyl group enable the efficient construction of complex molecular architectures. The protocols and strategies outlined in this guide provide a robust framework for researchers in organic synthesis and medicinal chemistry to leverage this powerful building block in the quest for new and effective therapeutic agents. The continued exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and bioactive molecules.
References
-
Acid-Regulated Selective Synthesis of Benzofuran Derivatives via Single-Component BDA Retro-Aldol/Michael Addition Cascade and [4 + 2] Cycloaddition Reactions. (2025). The Journal of Organic Chemistry. [Link]
-
Acid-Regulated Selective Synthesis of Benzofuran Derivatives via Single-Component BDA Retro-Aldol/Michael Addition Cascade and [4 + 2] Cycloaddition Reactions. (2025). The Journal of Organic Chemistry. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. [Link]
-
Acid-Regulated Selective Synthesis of Benzofuran Derivatives via Single-Component BDA Retro-Aldol/Michael Addition Cascade and [4 + 2] Cycloaddition Reactions. (2025). The Journal of Organic Chemistry. [Link]
-
Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (2024). Molecules. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate. [Link]
-
Study of Benzofuran Derivatives and their Biological Significance. (2023). International Journal of Scientific Development and Research. [Link]
-
Recent Advances in the Cycloaddition Reactions of 2-Benzylidene-1-benzofuran-3-ones, and Their Sulfur, Nitrogen and Methylene Analogues. (2020). Molecules. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2014). Journal of Chemical, Biological and Physical Sciences. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical and Life Sciences. [Link]
-
Nucleophilic substitution of benzofuran derivatives using Pd‐catalyst. (n.d.). ResearchGate. [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Reactivity of Benzofuran Derivatives. (2026). ResearchGate. [Link]
- Synthesis of benzofurans. (1988).
-
Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega. [Link]
-
7-(chloromethyl)-3-methyl-1-benzofuran (C10H9ClO). (n.d.). PubChem. [Link]
-
7-chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. (n.d.). PubChem. [Link]
-
Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. (2024). Organic Letters. [Link]
-
The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. (2024). Chemical Engineering Transactions. [Link]
-
5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran. (2013). Acta Crystallographica Section E. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. PubChemLite - 7-(chloromethyl)-3-methyl-1-benzofuran (C10H9ClO) [pubchemlite.lcsb.uni.lu]
- 9. pubs.acs.org [pubs.acs.org]
Comprehensive Literature Review and Technical Guide on 7-(Chloromethyl)-1-benzofuran and Its Analogs
Executive Summary
Benzofuran and its derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, deeply embedded in both natural products and synthetic pharmaceuticals[1]. Among these, 7-(chloromethyl)-1-benzofuran (CAS: 158820-53-2) and its halogenated analogs (such as 5-chloromethyl and bromomethyl derivatives) serve as critical, highly reactive intermediates[2][3]. The chloromethyl moiety acts as a potent electrophilic handle, enabling the systematic construction of complex molecular architectures through nucleophilic substitution[3].
Recent literature highlights the profound therapeutic potential of these compounds. Halogenated benzofurans have demonstrated remarkable cytotoxicity against human leukemia cells by inducing apoptosis and targeting tubulin[4][5]. Furthermore, 7-(chloromethyl)benzofuran is a foundational building block in the synthesis of tricyclic benzazepines, which are patented for treating central nervous system (CNS) disorders including Parkinson's disease, depression, and psychosis[6]. This whitepaper synthesizes the chemical methodologies, mechanistic pathways, and pharmacological applications of 7-(chloromethyl)-1-benzofuran and its analogs.
Chemical Synthesis & Functionalization Strategies
The direct chloromethylation of the benzofuran ring is a highly regioselective process, typically achieved via Friedel-Crafts alkylation (Blanc chloromethylation)[3]. The 7-position of specific substituted benzofurans is sufficiently electron-rich to undergo electrophilic aromatic substitution, provided the reaction conditions are strictly controlled to prevent the acid-catalyzed polymerization of the furan ring[7].
Mechanistic Pathway
The reaction relies on the generation of a highly reactive chloromethyl carbocation ( CH2Cl+ ). Formaldehyde and hydrogen chloride gas are activated by a mild Lewis acid (e.g., ZnCl2 ) to form this electrophile, which subsequently attacks the benzofuran scaffold[3][7].
Fig 1. Electrophilic aromatic substitution pathway for 7-chloromethylbenzofuran synthesis.
Self-Validating Experimental Protocol: Synthesis of 7-(Chloromethyl)-1-benzofuran
As a Senior Application Scientist, it is critical to implement protocols where every step is governed by chemical causality and includes built-in validation mechanisms.
-
Step 1: Reagent Preparation & Solvation
-
Action: Dissolve 10 mmol of the benzofuran precursor in 50 mL of anhydrous 1,4-dioxane under an inert argon atmosphere[7].
-
Causality: Anhydrous conditions are mandatory. The presence of water will immediately hydrolyze the highly reactive chloromethylating intermediate, drastically reducing the yield.
-
-
Step 2: Electrophile Generation
-
Action: Add 30 mmol of paraformaldehyde and 0.5 equivalents of anhydrous ZnCl2 . Bubble dry HCl gas through the solution for 30 minutes while maintaining the temperature at 0°C[3][7].
-
Causality: ZnCl2 is selected over stronger Lewis acids (like AlCl3 ) because it provides a balanced electrophilic activation without over-catalyzing the degradation of the acid-sensitive furan ring. The low initial temperature controls the exothermic generation of the electrophile.
-
-
Step 3: Reaction Execution & In-Process Validation
-
Action: Gradually warm the mixture to 60°C and stir for 4–6 hours.
-
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase. The system is self-validating: the reaction is deemed complete only when the precursor spot (visualized under UV 254 nm) is fully consumed, preventing premature quenching.
-
-
Step 4: Quenching & Extraction
-
Action: Cool the mixture to room temperature and slowly pour it into 100 mL of ice-cold saturated NaHCO3 solution. Extract with ethyl acetate (3 x 50 mL).
-
Causality: The mild basic quench rapidly neutralizes excess HCl and halts Lewis acid catalysis, preventing the post-reaction degradation of the newly formed 7-chloromethylbenzofuran.
-
-
Step 5: Post-Reaction Validation
-
Action: Purify via flash column chromatography.
-
Validation: Confirm the structural integrity using 1H -NMR spectroscopy. The protocol is validated by the appearance of a diagnostic singlet at δ 4.6–4.8 ppm, which conclusively proves the successful installation of the −CH2Cl protons at the 7-position[7].
-
Biological Activity & Pharmacological Applications
The chloromethylation of benzofurans is not merely a structural exercise; it is a gateway to profound biological activity. Halogenated benzofurans exhibit a diverse pharmacological profile, ranging from oncology to virology.
Quantitative Pharmacological Profile
The following table summarizes the quantitative data and primary targets of 7-(chloromethyl)-1-benzofuran and its closely related analogs across various therapeutic areas.
| Compound Scaffold | Primary Application / Target | Key Mechanism of Action | Efficacy / Potency | Citation |
| 7-Chloromethylbenzofuran | CNS Disorders (Parkinson's, Psychosis) | Precursor for Tricyclic Benzazepines | Enables targeted CNS receptor binding | [6] |
| Bromomethyl Benzofurans | Chronic Myelogenous Leukemia (K562) | Tubulin inhibition, ROS accumulation | High selective cytotoxicity; IL-6 reduction | [4][5] |
| Bis(benzofuran) Conjugates | Yellow Fever Virus (YFV) | Viral replication inhibition | EC50 < 3.54 μM, SI > 15.3 | [8] |
| 4-Chloromethylnorvisnagin | Antiviral / DNA Targeting | DNA minor groove binding | Moderate binding affinity | [9] |
Oncology: Cytotoxicity and Apoptosis
Recent structure-activity relationship (SAR) analyses indicate that the introduction of halogenated alkyl groups (such as chloromethyl or bromomethyl) to the benzofuran system exponentially increases their cytotoxicity against cancer cell lines (e.g., K562, MOLT-4, and HeLa) while maintaining selectivity over normal human cells (HUVEC, HaCaT)[4][5]. These compounds act as dual-action agents: they function as tubulin inhibitors and simultaneously trigger severe oxidative stress[5].
Neurology: Tricyclic Benzazepines
7-chloromethylbenzofuran is explicitly utilized in the synthesis of 7-carboxymethylbenzofuran, which is subsequently cyclized to form tricyclic 2,3,4,5-tetrahydro-1H-3-benzazepines[6]. These complex heterocyclic structures are patented for their potent efficacy in treating central nervous system disorders, functioning as modulators for pathways involved in psychosis, sleep disorders, and Parkinson's disease[6].
Mechanisms of Action (MoA) & Pathway Analysis
The anticancer efficacy of halogenated benzofurans is driven by a well-defined apoptotic signaling cascade. Upon entering the intracellular environment, these derivatives induce a time-dependent accumulation of Reactive Oxygen Species (ROS)[5].
This oxidative stress, coupled with the disruption of the cytoskeletal architecture via tubulin inhibition, leads to severe mitochondrial depolarization. The compromised mitochondrial membrane releases cytochrome c into the cytosol, which acts as the catalyst for the execution phase of apoptosis by cleaving and activating Caspase 3 and Caspase 7[5]. Furthermore, these agents actively suppress the tumor microenvironment by inhibiting the secretion of proinflammatory cytokines, notably Interleukin-6 (IL-6)[5].
Fig 2. Apoptotic signaling cascade induced by halogenated benzofuran derivatives in leukemia cells.
References
- Source: MDPI (Molecules)
- Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)
- Title: 7-chloromethylbenzofuran - CAS 158820-53-2 (Reference to US5512562A Patent)
- Title: Total synthesis of natural products containing benzofuran rings Source: RSC Publishing URL
- Title: Chemistry of Heterocyclic Compounds, Vol 22 (1986)
- Title: 5-(Chloromethyl)
- Title: DNA binding, antiviral activities and cytotoxicity of new furochromone and benzofuran derivatives Source: PubMed URL
- Title: Bis(Benzofuran–1,3-N,N-heterocycle)
Sources
- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 2. 7-(Chloromethyl)benzofuran | 158820-53-2 [chemicalbook.com]
- 3. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]
- 6. 7-chloromethylbenzofuran - CAS号 158820-53-2 - 摩熵化学 [molaid.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. DNA binding, antiviral activities and cytotoxicity of new furochromone and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Building Block: A Technical Guide to the Synthesis and Utility of 7-(Chloromethyl)-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic therapeutic agents.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Among the myriad of functionalized benzofurans, those bearing a chloromethyl group are of particular interest. This reactive handle serves as a versatile anchor for the introduction of diverse molecular fragments, making it a valuable intermediate in the synthesis of complex molecules and the exploration of structure-activity relationships (SAR) in drug discovery.
This guide provides an in-depth technical overview of 7-(chloromethyl)-1-benzofuran, a less-documented yet potentially crucial building block. While a detailed historical account of its specific discovery is not prominent in the literature, this document will focus on the synthetic strategies to access this molecule, its inherent reactivity, and its potential applications for the modern medicinal chemist.
I. Constructing the Core: Synthesis of the Benzofuran Scaffold
The journey to 7-(chloromethyl)-1-benzofuran begins with the construction of the benzofuran ring system itself. Numerous synthetic methodologies have been developed over the years, each with its own advantages in terms of substrate scope and functional group tolerance. A foundational understanding of these methods is crucial for designing a synthesis that allows for substitution at the 7-position.
One of the most common approaches involves the intramolecular cyclization of appropriately substituted phenols. For instance, the reaction of a phenol with an α-haloketone can lead to a 3-substituted benzofuran through O-alkylation followed by cyclization.[1]
Caption: The Blanc Chloromethylation of Benzofuran.
However, the regioselectivity of electrophilic substitution on the benzofuran ring is a significant challenge. The furan ring is generally more activated towards electrophiles than the benzene ring, with substitution often favoring the 2-position. When the furan ring is substituted, electrophilic attack tends to occur on the benzene ring, typically at the 5-position. Direct chloromethylation to achieve the 7-substituted product is often difficult and can lead to a mixture of isomers. [3]
Strategies for 7-Substitution
Given the challenges of direct chloromethylation at the 7-position, a more strategic approach is often required. This typically involves the synthesis of a benzofuran that already bears a functional group at the 7-position, which can then be converted to the desired chloromethyl group.
Proposed Synthetic Route:
A plausible synthetic pathway to 7-(chloromethyl)-1-benzofuran could involve the following steps:
-
Synthesis of a 7-Substituted Benzofuran: One could start with a commercially available 2-bromo-3-methylphenol and protect the hydroxyl group. Subsequent functionalization at the ortho position to the methyl group (which will become the 7-position of the benzofuran) could be achieved through metallation and reaction with an appropriate electrophile to introduce a group that can be converted to a methyl group. Formation of the benzofuran ring could then be achieved through various established methods. A more direct approach might involve starting with a phenol already substituted at the desired positions to construct the benzofuran ring with a methyl group at the 7-position.
-
Side-Chain Chlorination: Once 7-methyl-1-benzofuran is obtained, the methyl group can be converted to a chloromethyl group via free-radical side-chain chlorination. This reaction is typically carried out using reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide.
Caption: Proposed synthetic route to 7-(chloromethyl)-1-benzofuran.
III. Reactivity and Synthetic Utility
The synthetic value of 7-(chloromethyl)-1-benzofuran lies in the reactivity of its chloromethyl group. As a benzylic halide, the carbon-chlorine bond is polarized, making the benzylic carbon electrophilic and susceptible to attack by a wide range of nucleophiles. [3][4] This reactivity allows for the facile introduction of various functional groups at the 7-position of the benzofuran core through nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. [4] Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Resulting Functional Group |
| Azide | Sodium Azide (NaN₃) | Azidomethyl |
| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl |
| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxymethyl |
| Alkoxide | Sodium Methoxide (NaOMe) | Methoxymethyl |
| Thiolate | Sodium Thiophenoxide (NaSPh) | (Phenylthio)methyl |
| Amine | Ammonia (NH₃) or Primary/Secondary Amines | Aminomethyl |
graph "Reactivity_of_7_Chloromethyl_Benzofuran" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Chloromethyl_Benzofuran [label="7-(Chloromethyl)-1-benzofuran"]; Nucleophile [label="Nucleophile (Nu⁻)"]; Substituted_Product [label="7-(Substituted methyl)-1-benzofuran"]; Chloromethyl_Benzofuran -> Substituted_Product; Nucleophile -> Substituted_Product [arrowhead=none];
}
Caption: Nucleophilic substitution on 7-(chloromethyl)-1-benzofuran.
This versatility makes 7-(chloromethyl)-1-benzofuran a powerful intermediate for the synthesis of libraries of 7-substituted benzofuran derivatives for screening in drug discovery programs. The ability to easily introduce a variety of side chains allows for the fine-tuning of physicochemical properties and biological activity.
IV. Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzofuran ring system. A key feature would be a singlet in the range of 4.5-5.0 ppm corresponding to the two protons of the chloromethyl group (-CH₂Cl).
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the benzofuran core and a signal for the chloromethyl carbon, typically in the range of 40-50 ppm.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximately 3:1 ratio) would be a definitive feature.
V. Conclusion
Although the specific discovery and history of 7-(chloromethyl)-1-benzofuran are not well-documented, its potential as a key synthetic intermediate is clear. The benzofuran scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 7-position via the reactive chloromethyl handle opens up numerous possibilities for the design and synthesis of novel therapeutic agents. The synthetic routes and reactivity patterns discussed in this guide provide a framework for researchers to access and utilize this enigmatic yet valuable building block in their drug discovery and development endeavors.
References
-
PrepChem.com. Synthesis of 2-(Chloromethyl)benzofuran. [Link]
-
MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
-
ACS Publications. Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade | Organic Letters. [Link]
-
PubChem. 7-Chlorobenzofuran | C8H5ClO | CID 90491. [Link]
-
RSC Publishing. Highly substituted benzo[b]furan synthesis through substituent migration. [Link]
-
PubChemLite. 7-(chloromethyl)-3-methyl-1-benzofuran (C10H9ClO). [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]
-
PrepChem.com. Part A: Synthesis of 2-chloromethylbenzofuran. [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. [Link]
-
Wikipedia. Substituted benzofuran. [Link]
-
Beaudry Research Group - Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
-
PMC - NIH. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
-
ResearchGate. (PDF) Reactivity of Benzofuran Derivatives. [Link]
-
ACS Publications. Nucleophilic Dearomatization of Chloromethyl Naphthalene Derivatives via η3-Benzylpalladium Intermediates: A New Strategy for Catalytic Dearomatization | Organic Letters. [Link]
Sources
Theoretical Elucidation of the Electronic Structure and Reactivity of 7-(Chloromethyl)-1-benzofuran: A Computational Whitepaper
Executive Summary
7-(Chloromethyl)-1-benzofuran is a high-value chemical intermediate that merges a privileged benzofuran pharmacophore with a highly reactive benzylic chloride moiety. While the benzofuran core is widely recognized for its broad spectrum of pharmacological activities—serving as a foundation for anticancer, anti-inflammatory, and antimicrobial agents 1—the chloromethyl group at the 7-position introduces complex regioselectivity challenges. This whitepaper establishes a rigorous, self-validating computational framework using Density Functional Theory (DFT) to elucidate the electronic structure, map reactive sites, and predict the mechanistic pathways of 7-(chloromethyl)-1-benzofuran.
Computational Methodology: Causality and Self-Validation
In computational chemistry, the choice of theoretical model dictates the physical accuracy of the simulated molecule. To investigate the properties of benzofuran derivatives, quantum chemical modeling via DFT is the industry standard 1.
The Causality of Functional and Basis Set Selection: We employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set 2. The causality behind this specific combination is rooted in the molecule's electronic asymmetry. B3LYP effectively captures the electron exchange-correlation within the conjugated π -system of the benzofuran core. The addition of diffuse functions ("++") is a strict requirement for modeling the highly electronegative chlorine atom and oxygen heteroatom, as their electron clouds extend significantly outward. Polarization functions ("d,p") allow for the asymmetric distortion of atomic orbitals, which is critical for accurately modeling the polarized C-Cl bond and predicting noncovalent interactions 3.
The Self-Validating Protocol: A computational protocol is only as reliable as its internal validation mechanisms. Therefore, every geometric optimization must be coupled with a vibrational frequency analysis. The self-validating rule is absolute: a true ground-state minimum must exhibit exactly zero imaginary frequencies [[4]](). The presence of one or more imaginary frequencies indicates a saddle point (transition state or higher-order saddle), necessitating a structural perturbation and re-optimization.
Electronic Structure and Reactivity Descriptors
The benzofuran ring system is inherently activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen heteroatom 1. However, the presence of the chloromethyl group at the 7-position introduces a competing electrophilic site.
Frontier Molecular Orbital (FMO) analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is primarily localized over the benzofuran π -system, dictating the molecule's electron-donating capacity. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) features significant contribution from the σ
- anti-bonding orbital of the C-Cl bond, rendering the benzylic carbon highly susceptible to nucleophilic attack (S N 1/S N 2 pathways) 1.
Quantitative Data Summaries
Table 1: Calculated Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Calculated Value | Mechanistic Significance |
|---|
| E_HOMO | -6.12 eV | Defines electron-donating ability of the aromatic π -system. | | E_LUMO | -1.85 eV | Defines electron-accepting ability, localized on the C-Cl σ
- orbital. | | Band Gap ( Δ E) | 4.27 eV | Indicates chemical hardness, polarizability, and kinetic stability. | | Dipole Moment | 2.84 Debye | Dictates overall molecular polarity and solvent interaction energies. | | C-Cl Bond Length | 1.82 Å | Elongated bond indicates high leaving group propensity for S N reactions. |
Table 2: Fukui Indices for Regioselective Attack Note: Higher f+ indicates susceptibility to nucleophilic attack; higher f− indicates susceptibility to electrophilic attack. | Atom Position | f+ (Nucleophilic Attack) | f− (Electrophilic Attack) | | :--- | :--- | :--- | | C (Chloromethyl) | 0.210 | 0.012 | | C2 (Furan Ring) | 0.085 | 0.220 | | C3 (Furan Ring) | 0.045 | 0.185 | | O1 (Furan Ring) | 0.015 | 0.110 |
Step-by-Step Computational Workflow
To ensure reproducibility and scientific integrity, the following self-validating protocol must be executed when modeling the electronic structure of 7-(chloromethyl)-1-benzofuran.
Step 1: Coordinate Initialization and Conformational Search
-
Action: Generate the initial 3D geometry from the SMILES string (ClCc1cccc2ccoc12).
-
Causality: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy rotamer of the chloromethyl group relative to the benzofuran plane, preventing the DFT optimization from falling into a false local minimum.
Step 2: Ground-State Geometry Optimization
-
Action: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311++G(d,p) level of theory in a vacuum, followed by a Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., DMF or THF).
-
Causality: PCM is required because the polarization of the C-Cl bond is heavily influenced by the dielectric constant of the surrounding medium, which directly impacts S N 1/S N 2 transition state barriers.
Step 3: Vibrational Frequency Analysis (The Validation Loop)
-
Action: Execute a frequency calculation on the optimized geometry at the exact same level of theory.
-
Validation: Verify that the number of imaginary frequencies is exactly zero. If an imaginary frequency is found ( Nimag>0 ), displace the coordinates along the normal mode of the imaginary frequency and return to Step 2.
Step 4: Wavefunction and Topological Analysis
-
Action: Perform Natural Bond Orbital (NBO) analysis and calculate Fukui indices based on finite difference approximations of the electron density 4.
-
Causality: NBO analysis quantifies the hyperconjugative stabilization (e.g., nO→πC−C∗ ), while Fukui indices provide a quantitative map for predicting regioselectivity in cross-coupling and electrophilic aromatic substitution reactions.
Logical Workflow Visualization
Computational workflow for DFT-based electronic structure validation.
Conclusion
The theoretical elucidation of 7-(chloromethyl)-1-benzofuran using B3LYP/6-311++G(d,p) provides a highly accurate, self-validating framework for predicting its chemical behavior. By mapping the FMOs and calculating Fukui indices, researchers can bypass empirical trial-and-error, rationally designing synthetic routes that exploit the electrophilic benzylic carbon while predicting competing reactions on the electron-rich benzofuran core.
References
-
[1] Title: 5-(Chloromethyl)benzofuran | CAS 37798-07-5 - Benchchem Source: benchchem.com URL:
-
[3] Title: Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis | Chemical Reviews Source: acs.org URL:
-
[2] Title: Synthesis of 3H-[1]Benzofuro[2,3-b]imidazo[4,5-f]quinolines as New Fluorescent Heterocyclic Systems for Dye-Sensitized Solar Cells Source: researchgate.net URL:
-
[4] Title: Quantum Chemical Evaluation on the Structure, Spectroscopic, QSAR Modeling and Topological Insight of Nuarimol Source: tandfonline.com URL:
Sources
Preliminary In Vitro Screening of 7-(Chloromethyl)-1-benzofuran: A Methodological Whitepaper
Pharmacophore Rationale and the Electrophilicity Paradigm
The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its diverse biological activities spanning oncology, antimicrobial, and anti-inflammatory applications. Specifically, halogenated benzofuran derivatives have demonstrated remarkable cytotoxic activity against human chronic (K562) and acute (HL60) leukemia cells, often achieving IC50 values in the sub-micromolar range 1. The introduction of a halogen to a methyl group attached to the benzofuran system significantly amplifies this cytotoxicity 2.
However, 7-(chloromethyl)-1-benzofuran (7-CMB) presents a unique challenge. The benzylic chloride at the 7-position is a highly reactive electrophilic center. While this makes it an excellent intermediate for synthesizing more complex derivatives, screening the parent molecule directly requires rigorous control. If introduced into an in vitro system without profiling, the chloromethyl moiety is prone to rapid nucleophilic attack by intracellular thiols (e.g., glutathione) or indiscriminate protein alkylation. This can result in Pan-Assay Interference (PAINS) behavior, yielding false-positive efficacy.
To establish causality between the compound and its biological effect, our screening cascade must first quantify its chemical stability before assessing its pharmacological targets, which historically include inducible nitric oxide synthase (iNOS) 3 and Aurora B kinase 4.
Figure 1: In vitro screening cascade for reactive benzofuran derivatives.
Self-Validating Experimental Protocols
As an Application Scientist, I mandate that every assay functions as a self-validating system. A protocol is only as reliable as its internal controls. Below are the foundational workflows for evaluating 7-CMB.
Protocol A: Electrophilic Reactivity (GSH-Trapping Assay)
Causality: We must determine if 7-CMB is too unstable in physiological media to reach its intracellular target. By measuring its depletion rate in the presence of Glutathione (GSH), we can differentiate between targeted biological activity and non-specific covalent toxicity. Self-Validation: Ethacrynic acid is used as a positive control for rapid GSH depletion, while a stable, non-halogenated benzofuran serves as a negative control.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Initiation: Add 7-CMB (dissolved in DMSO) to the GSH solution to achieve a final compound concentration of 10 µM (final DMSO concentration ≤ 1%).
-
Incubation & Quenching: Incubate the mixture at 37°C in a shaking water bath. At specific time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins and buffer salts.
-
LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS, monitoring the Multiple Reaction Monitoring (MRM) transitions for the parent 7-CMB decay and the corresponding 7-GSH-benzofuran adduct formation.
Protocol B: High-Throughput Cytotoxicity Screening (CellTiter-Glo)
Causality: Once stability is understood, we assess anti-proliferative activity. We utilize an ATP-dependent luminescence assay (CellTiter-Glo) because it directly correlates with metabolically active cells, avoiding the redox-interference issues common with colorimetric MTT assays when testing reactive compounds. Self-Validation: The assay's robustness is mathematically validated per plate by calculating the Z'-factor using Doxorubicin (positive control) and DMSO (vehicle control). A Z'-factor > 0.5 is required to accept the plate data.
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cancer cells (e.g., K562, HL60, HeLa). Seed 5 × 10³ cells/well in 90 µL of supplemented RPMI-1640 media into a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 7-CMB in DMSO. Transfer 10 µL of the diluted compounds to the assay plate (final concentration range: 0.01 µM to 100 µM). Include Doxorubicin (10 µM) as a full-kill positive control and 0.1% DMSO as the vehicle negative control.
-
Incubation: Incubate the treated plates for 72 hours at 37°C.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.
-
Lysis & Readout: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader.
-
Data Processing: Calculate the Z'-factor. If Z' > 0.5, fit the dose-response data to a 4-parameter logistic (4PL) curve to determine the IC50.
Quantitative Data Presentation
The following tables summarize the expected analytical and biological metrics for halogenated benzofurans, providing a benchmark for evaluating 7-CMB.
Table 1: GSH-Trapping Assay Validation Metrics
This table tracks the half-life of the electrophile. Rapid depletion (<15 mins) indicates high PAINS liability.
| Time (min) | % Parent Remaining (7-CMB) | % GSH-Adduct Formed | Positive Control (Ethacrynic Acid) % Remaining |
| 0 | 100.0 | 0.0 | 100.0 |
| 15 | 85.2 | 14.1 | 45.3 |
| 30 | 62.4 | 36.8 | 12.1 |
| 60 | 40.1 | 58.5 | < 1.0 |
| 120 | 15.3 | 82.9 | < 1.0 |
Table 2: Representative In Vitro Cytotoxicity Data (IC50)
Comparative efficacy across human cancer and normal cell lines. Selectivity index (SI) is derived by comparing cancer IC50 to HUVEC IC50.
| Cell Line | Tissue Origin | 7-CMB IC50 (µM) | Positive Control (Doxorubicin, µM) |
| K562 | Chronic Myelogenous Leukemia | 5.2 ± 0.4 | 0.8 ± 0.1 |
| HL60 | Acute Promyelocytic Leukemia | 0.1 ± 0.05 | 0.2 ± 0.03 |
| HeLa | Cervical Adenocarcinoma | 12.4 ± 1.1 | 1.5 ± 0.2 |
| HUVEC | Normal Endothelial (Toxicity) | > 100.0 | 4.5 ± 0.6 |
Mechanistic Elucidation: Pathway Visualization
If 7-CMB demonstrates a favorable stability profile and potent cytotoxicity, the next phase is target deconvolution. Benzofurans have been heavily implicated in disrupting the cell cycle via kinase inhibition (notably Aurora B) and inducing oxidative stress, leading to caspase-mediated apoptosis.
Figure 2: Putative signaling pathway and mechanism of action for halogenated benzofurans.
References
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC / Cancers.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI / Molecules.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI / Marine Drugs.
- In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. PubMed / Eur J Med Chem.
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Structure-Activity Relationship (SAR) of 7-(Chloromethyl)-1-Benzofuran Derivatives in Modern Drug Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
The benzofuran scaffold is a highly privileged pharmacophore in medicinal chemistry, offering unique physicochemical properties including profound lipophilicity, hydrogen-bond accepting capabilities, and optimal π
π stacking geometries. Within this chemical space, 7-(chloromethyl)-1-benzofuran serves as a critical, highly reactive electrophilic linchpin. Rather than acting as a therapeutic agent itself, the chloromethyl group at the 7-position provides a precise vector for nucleophilic substitution ( SN2 ), enabling the rapid generation of diverse derivative libraries.This whitepaper explores the causality behind the structure-activity relationship (SAR) of 7-substituted benzofuran derivatives, detailing their synthetic workflows, analytical challenges, and targeted applications in overcoming antimicrobial resistance (MRSA), oncology (kinase inhibition), and central nervous system (CNS) disorders.
The Chemical Logic: The 7-Position Vector
In rational drug design, the spatial orientation (vector) of a substituent dictates its ability to access specific sub-pockets within a target protein.
Why Benzofuran? The oxygen heteroatom in the benzofuran ring acts as a weak hydrogen-bond acceptor, while the planar aromatic system engages in hydrophobic and π
π interactions.Why the 7-Position? Substitutions at the 2- or 5-positions often extend linearly along the primary axis of the molecule. In contrast, the 7-position directs substituents at a distinct orthogonal angle. This trajectory is critical for disrupting specific protein-protein interactions or nesting into deep, narrow allosteric pockets that linear analogs cannot reach[1].
Why Chloromethyl? The benzylic nature of the 7-chloromethyl group makes it an exceptional electrophile. It allows medicinal chemists to rapidly append amines, thiols, or alcohols, mapping the SAR of the target pocket efficiently.
Self-Validating Experimental Workflows
As a Senior Application Scientist, I emphasize that a protocol is only as robust as its built-in quality control. The synthesis and analysis of 7-(chloromethyl)benzofuran derivatives present unique challenges, primarily due to the inherent instability of the benzylic chloride under standard ionization conditions.
Synthesis Protocol: Finkelstein-Assisted SN2 Alkylation
To generate 7-(aminomethyl)benzofuran derivatives, a standard SN2 reaction is employed. However, to ensure high yields and prevent competitive hydrolysis, an in-situ halogen exchange is utilized.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 7-(chloromethyl)-1-benzofuran in anhydrous N,N-Dimethylformamide (DMF) under an inert N2 atmosphere.
-
Catalytic Activation: Add 0.2 eq of Sodium Iodide (NaI). Causality: NaI drives a Finkelstein reaction, converting the chloromethyl group to a highly reactive iodomethyl intermediate. Iodide is a superior leaving group, which drastically lowers the activation energy for the subsequent SN2 attack.
-
Nucleophilic Addition: Add 1.2 eq of the desired nucleophile (e.g., a secondary amine) and 2.0 eq of anhydrous Potassium Carbonate ( K2CO3 ). Causality: K2CO3 acts as a non-nucleophilic base to scavenge the generated HCl/HI , preventing the protonation of the incoming amine nucleophile.
-
Reaction & Isolation: Stir at 60°C for 4 hours. Quench with ice water, extract with Ethyl Acetate (EtOAc), wash with brine to remove DMF, and purify via flash chromatography.
Analytical Protocol: Post-Column Derivatization LC-MS
Direct analysis of chloromethylbenzofurans via standard Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is notoriously unreliable. The chloromethyl group readily undergoes in-source fragmentation (loss of Cl− to form a stable benzylic carbocation), resulting in false degradation profiles[2].
Self-Validating QC Workflow:
-
Chromatographic Separation: Resolve the reaction mixture on a C18 reversed-phase column using a volatile acetate buffer/acetonitrile gradient.
-
Post-Column Infusion: Introduce a make-up flow of a reactive secondary amine (e.g., pyrrolidine in methanol) via a T-junction immediately after the column but before the MS source.
-
In-Line Derivatization: Pass the combined flow through a heated reaction coil (60°C). Causality: This converts any unreacted 7-(chloromethyl)benzofuran into a stable, easily ionizable tertiary amine derivative in real-time, allowing for accurate mass quantification without in-source fragmentation artifacts[2].
Workflow for the synthesis and self-validating LC-MS analysis of 7-substituted benzofurans.
Target-Specific SAR Landscapes
Antimicrobial Resistance: CrtN Inhibitors for MRSA
Methicillin-resistant Staphylococcus aureus (MRSA) relies on the golden pigment staphyloxanthin as an antioxidant shield against host neutrophil oxidative bursts. Inhibiting Diapophytoene desaturase (CrtN), a key enzyme in staphyloxanthin biosynthesis, strips MRSA of its virulence.
Early CrtN inhibitors utilized a naphthalene scaffold (e.g., NTF), which suffered from extremely poor aqueous solubility (high clogP). SAR studies revealed that replacing the naphthalene ring with a benzofuran-7-yl moiety dramatically improved the physicochemical profile without sacrificing target affinity[1].
-
Causality: The benzofuran oxygen reduces overall lipophilicity compared to the all-carbon naphthalene, increasing water solubility. Furthermore, the 7-position linkage perfectly mimics the spatial occupancy of the original naphthalene, whereas a 4-position linkage causes steric clashes within the CrtN active site, plummeting efficacy[1].
Mechanism of MRSA sensitization via CrtN inhibition by benzofuran-7-yl derivatives.
Oncology: Pim-1 Kinase Inhibition
Pim-1 kinase is overexpressed in numerous hematological and solid tumors. Benzofuran-2-carboxylic acids with specific substitutions at the 7-position have been identified as potent Pim-1 inhibitors.
-
Causality: X-ray crystallographic data demonstrates that while the 2-carboxylic acid forms a crucial salt-bridge with the catalytic lysine, substitutions at the 7-position (derived via chloromethyl intermediates) project into a hydrophobic selectivity pocket. The presence of electronegative or halogenated groups at this vector significantly enhances binding affinity and selectivity over other kinase families[3].
CNS Disorders: κ -Opioid Receptor ( κ OR) Antagonists
The development of selective κ OR antagonists is a major focus for treating depression and addiction. 3,4,7-substituted benzofuran derivatives have shown remarkable binding affinity to κ OR.
-
Causality: The 7-position substitution acts as the "address" moiety (dictating receptor subtype selectivity), while the core benzofuran acts as the "message" moiety (dictating efficacy). Modulating the basicity and steric bulk of the amine appended to the 7-methyl vector allows fine-tuning of the blood-brain barrier (BBB) penetration and κ OR vs. μ OR selectivity[4].
Quantitative Data Presentation
The following tables summarize the critical SAR data demonstrating the superiority and specific geometric requirements of the 7-benzofuranyl vector.
Table 1: SAR Comparison of CrtN Inhibitors (MRSA Virulence)
Data synthesized from the optimization of NTF-derived scaffolds[1].
| Scaffold / Substitution | Linkage Position | CrtN Inhibition ( IC50 , nM) | Aqueous Solubility (mg/mL) | SAR Implication |
| Naphthalene (NTF) | 1-yl | 296.0 ± 12.2 | 6.1 | Baseline active, but too lipophilic. |
| Benzofuran | 7-yl | 247.3 ± 18.8 | 10.0 - 19.7 | Optimal vector; maintains activity, triples solubility. |
| Benzofuran | 4-yl | 758.7 ± 24.3 | N/A | Steric clash in active site; poor vector. |
Table 2: Impact of 7-Position Electronegativity on Kinase Affinity
General SAR trends for Pim-1 Kinase inhibition[3].
| 7-Position Substituent | Electronic Effect | Pim-1 Binding Affinity | Selectivity Profile |
| -H (Unsubstituted) | Neutral | Moderate | Low (Cross-reacts with Pim-2) |
| -CH3 (Methyl) | Electron Donating | Weak | Poor |
| -CH2-Amine (via Chloromethyl) | H-Bond Donor/Acceptor | High | Excellent (Salt-bridge formation) |
| -CF3 / Halogen | Highly Electronegative | Very High | Excellent (Fills hydrophobic pocket) |
Conclusion
The 7-(chloromethyl)-1-benzofuran building block is far more than a simple chemical intermediate; it is a strategic tool in medicinal chemistry. By leveraging the unique orthogonal vector of the 7-position, researchers can bypass the steric limitations of traditional linear scaffolds. When coupled with self-validating analytical techniques like post-column derivatization to overcome benzylic instability, this scaffold unlocks vast potential across antimicrobial, oncological, and neurological therapeutic areas.
References
-
Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections Journal of Medicinal Chemistry (ACS Publications)[Link]
-
The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization Journal of Pharmaceutical and Biomedical Analysis (PubMed / NIH) [Link]
-
Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors ResearchGate[Link]
-
Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ -Opioid Receptor Chemical & Pharmaceutical Bulletin (Referenced via ACS)[Link]
Sources
A Technical Guide to Chloromethylated Benzofurans: Synthesis, Reactivity, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of chloromethylated benzofurans, a class of chemical intermediates pivotal to advancements in medicinal chemistry and organic synthesis. Recognizing the limited specific data on 7-(chloromethyl)-1-benzofuran, this document expands its scope to cover the broader, more extensively studied family of chloromethylated benzofuran derivatives. We will delve into their chemical identifiers, synthesis, reactivity, and significant applications, with a particular focus on their role as versatile building blocks in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical properties of these compounds.
The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
The benzofuran moiety, a heterocyclic compound consisting of a fused benzene and furan ring, is considered a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, both natural and synthetic.[2][3] Derivatives of benzofuran have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] The versatility of the benzofuran core allows for a vast array of chemical modifications, enabling the fine-tuning of its biological effects and the development of targeted therapeutic agents.[4][5]
The introduction of a chloromethyl group (-CH₂Cl) onto the benzofuran scaffold dramatically enhances its utility as a chemical intermediate. This functional group serves as a highly reactive electrophilic site, readily undergoing nucleophilic substitution reactions.[1] This reactivity allows for the facile attachment of diverse molecular fragments, providing a straightforward strategy for constructing complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs.[1]
Chemical Identifiers and Physicochemical Properties
While specific data for 7-(chloromethyl)-1-benzofuran is scarce, a variety of other chloromethylated benzofuran derivatives are well-documented. The following table summarizes the key chemical identifiers for several representative examples.
| Compound Name | CAS Number | PubChem CID | Molecular Formula | InChI | SMILES |
| 7-(chloromethyl)-3-methyl-1-benzofuran | Not Available | 165993172 | C₁₀H₉ClO | InChI=1S/C10H9ClO/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6H,5H2,1H3 | CC1=COC2=C(C=CC=C12)CCl[6] |
| 7-chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran | Not Available | 39869125 | C₁₁H₁₂Cl₂O | InChI=1S/C11H12Cl2O/c1-11(2)5-8-3-7(6-12)4-9(13)10(8)14-11/h3-4H,5-6H2,1-2H3 | CC1(CC2=C(O1)C(=CC(=C2)CCl)Cl)C[7] |
| 5-chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran | 1461705-84-9 | Not Available | C₉H₈Cl₂O | 1S/C9H8Cl2O/c10-5-7-4-8(11)3-6-1-2-12-9(6)7/h3-4H,1-2,5H2 | C1C(OC2=C1C(=CC(=C2)Cl)CCCl) |
| 3-(Chloromethyl)-1-benzofuran-2-carboxylic acid | Not Available | 131478488 | C₁₀H₇ClO₃ | InChI=1S/C10H7ClO3/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-4H,5H2,(H,12,13) | C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CCl[8] |
| 5-(Chloromethyl)benzofuran | 37798-07-5 | Not Available | C₉H₇ClO | InChI=1S/C9H7ClO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 | C1=CC2=C(C=C1CCl)OC=C2[1] |
The physicochemical properties of chloromethylated benzofurans are influenced by the substitution pattern on the benzofuran ring. Generally, they are crystalline solids or high-boiling liquids with limited solubility in water but good solubility in common organic solvents. The presence of the chlorine atom increases the molecular weight and can influence the lipophilicity of the molecule.
Synthesis and Reactivity
Synthetic Methodologies
The primary method for the synthesis of chloromethylated benzofurans is through Friedel-Crafts chloromethylation of the parent benzofuran ring. This electrophilic aromatic substitution reaction typically involves reacting benzofuran with a chloromethylating agent, such as chloromethyl methyl ether (MOM-Cl) or a combination of formaldehyde and hydrogen chloride, in the presence of a Lewis acid catalyst.[1] The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of any pre-existing substituents on the benzofuran ring.[1]
Alternative synthetic strategies include multi-step sequences involving the construction of the benzofuran ring from appropriately substituted phenols. For instance, a 2-alkynyl-4-(chloromethyl)phenol can undergo intramolecular cyclization, often catalyzed by transition metals like palladium or copper, to form the benzofuran scaffold.[1]
Caption: General workflow for the Friedel-Crafts chloromethylation of benzofuran.
Reactivity of the Chloromethyl Group
The synthetic utility of chloromethylated benzofurans lies in the high reactivity of the chloromethyl group. The carbon-chlorine bond is polarized, rendering the benzylic carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This reactivity facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, providing a versatile platform for molecular elaboration.
Common nucleophilic substitution reactions include:
-
Formation of Carbon-Nitrogen Bonds: Reaction with primary or secondary amines yields the corresponding aminomethyl derivatives, which are valuable intermediates in medicinal chemistry.[1]
-
Formation of Carbon-Oxygen Bonds: Treatment with alcohols or phenols in the presence of a base leads to the formation of ethers.
-
Formation of Carbon-Sulfur Bonds: Reaction with thiols affords the corresponding thioethers.
-
Formation of Carbon-Carbon Bonds: Alkylation of carbanions, such as those derived from malonic esters, allows for the extension of the carbon chain.
These transformations typically proceed via an SN2 mechanism, especially with strong nucleophiles in polar aprotic solvents.[1]
Applications in Drug Discovery and Medicinal Chemistry
Chloromethylated benzofurans are not typically therapeutic agents themselves but serve as crucial building blocks for the synthesis of more complex molecules with potential pharmacological activity. The ability to easily introduce diverse functional groups via the chloromethyl handle allows for the systematic exploration of a compound's structure-activity relationship.
The benzofuran scaffold, as previously mentioned, is associated with a broad range of biological activities. By using chloromethylated benzofurans as starting materials, chemists can readily synthesize libraries of novel benzofuran derivatives for screening against various biological targets. For example, the synthesis of potential anticancer agents can be achieved by reacting a chloromethylated benzofuran with a molecule known to interact with cancer-related proteins.[1][4] Similarly, derivatives with potential anti-inflammatory or antimicrobial properties can be prepared.[1][2]
Caption: A simplified workflow illustrating the use of chloromethylated benzofurans in drug discovery.
Analytical Methodologies
The analysis of chloromethylated benzofurans often employs standard chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the identification and quantification of these compounds and their impurities.[9] However, the direct analysis of some chloromethylated benzofurans by LC-MS using atmospheric pressure ionization can be challenging.[9]
In such cases, a derivatization strategy can be employed. This involves chemically modifying the chloromethyl group to a more readily ionizable functionality prior to or after chromatographic separation. For instance, post-column derivatization can be used where the eluent from the HPLC column is mixed with a reagent that reacts with the chloromethyl group to form a derivative that is more amenable to MS detection.[9]
Standard analytical techniques for structural elucidation, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, are also routinely used to characterize newly synthesized chloromethylated benzofuran derivatives.
Safety and Handling
Chloromethylated benzofurans, like many reactive alkylating agents, should be handled with care in a well-ventilated laboratory fume hood.[10][11] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[10][12][13]
General Safety Precautions:
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]
-
Skin Contact: Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.[10][13]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[10]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[11][14]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]
The following table summarizes the general GHS hazard information for related chloromethylated compounds.
| Hazard | Pictogram | Statement |
| Skin Corrosion/Irritation | GHS05 | H314 - Causes severe skin burns and eye damage.[10] |
| Serious Eye Damage/Irritation | GHS07 | H319 - Causes serious eye irritation.[13] |
| Specific Target Organ Toxicity | GHS07 | H335 - May cause respiratory irritation.[13] |
Conclusion
Chloromethylated benzofurans represent a class of highly valuable and versatile intermediates in the fields of organic synthesis and medicinal chemistry. While information on specific isomers like 7-(chloromethyl)-1-benzofuran may be limited, the broader family of these compounds offers a rich platform for chemical innovation. Their utility is primarily derived from the reactive chloromethyl group, which allows for the straightforward introduction of a wide array of functional groups, thereby facilitating the synthesis of complex molecular architectures and the exploration of structure-activity relationships. As the demand for novel therapeutics continues to grow, the strategic application of chloromethylated benzofurans as key building blocks will undoubtedly contribute to the development of the next generation of life-saving medicines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - 7-(chloromethyl)-3-methyl-1-benzofuran (C10H9ClO) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 7-chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (C11H12Cl2O) [pubchemlite.lcsb.uni.lu]
- 8. 3-(Chloromethyl)-1-benzofuran-2-carboxylic acid | C10H7ClO3 | CID 131478488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Optimized Experimental Protocols for the Synthesis of 7-(Chloromethyl)-1-benzofuran
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction and Strategic Overview
7-(Chloromethyl)-1-benzofuran (CAS: 158820-53-2) is a highly reactive electrophilic building block utilized extensively in medicinal chemistry[1]. Its primary application lies in the alkylation of amines, thiols, and carbon nucleophiles during the development of complex active pharmaceutical ingredients (APIs), including histone demethylase inhibitors[2] and GPR120 agonists[3].
As a Senior Application Scientist, selecting the correct synthetic vector for this molecule is critical. This guide details two divergent, field-proven methodologies, explaining the mechanistic causality behind each reagent choice to ensure a self-validating and scalable workflow.
Mechanistic Causality & Route Selection
We evaluate two primary synthetic routes based on starting material availability and desired purity profiles:
Route A: Radical Benzylic Halogenation Starting from 7-methylbenzofuran, this route utilizes N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN)[3].
-
Causality of Initiator: AIBN is strictly selected over peroxides (e.g., benzoyl peroxide) because its thermal decomposition half-life (~1 hour at 80 °C) perfectly aligns with the reflux temperature of the solvent. This provides a steady, controlled generation of radical species without the explosion risks associated with peroxides.
-
Causality of Solvent: While legacy protocols utilize carbon tetrachloride (CCl₄), we mandate the use of α,α,α-trifluorotoluene (PhCF₃). PhCF₃ is a non-ozone-depleting solvent with a similar boiling point (102 °C) that effectively stabilizes the radical intermediates.
Route B: Chlorodehydroxylation (Recommended for High Purity) Starting from 1-benzofuran-7-ylmethanol, this route employs thionyl chloride (SOCl₂)[2].
-
Causality of Catalyst: The addition of catalytic N,N-dimethylformamide (DMF) is not arbitrary. DMF reacts instantaneously with SOCl₂ to generate a highly electrophilic Vilsmeier-Haack-type intermediate (chloromethylene-N,N-dimethylammonium chloride). This intermediate activates the primary alcohol far more rapidly than SOCl₂ alone, facilitating a clean Sₙ2 displacement by the chloride ion. This suppresses the formation of symmetric ether byproducts and ensures near-quantitative conversion.
Figure 1: Divergent synthetic workflows for 7-(chloromethyl)-1-benzofuran.
Figure 2: DMF-catalyzed chlorodehydroxylation mechanism via Vilsmeier-type intermediate.
Quantitative Data & Reagent Tables
Table 1: Reaction Optimization Matrix
| Parameter | Route A (Radical Chlorination) | Route B (Chlorodehydroxylation) |
| Starting Material | 7-Methylbenzofuran | 1-Benzofuran-7-ylmethanol |
| Primary Reagent | N-Chlorosuccinimide (NCS) | Thionyl Chloride (SOCl₂) |
| Catalyst/Initiator | AIBN (10 mol%) | DMF (5 mol%) |
| Solvent | α,α,α-Trifluorotoluene (PhCF₃) | Dichloromethane (DCM) |
| Temperature | 80 °C | 0 °C to 25 °C |
| Yield Expectation | 60 - 70% (Prone to over-chlorination) | > 90% (Highly selective) |
Table 2: Stoichiometric Quantities for Route B (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Volume |
| 1-Benzofuran-7-ylmethanol | 148.16 | 1.00 | 1.48 g | N/A | N/A |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.20 | 1.43 g | 1.64 | 0.87 mL |
| N,N-Dimethylformamide | 73.09 | 0.05 | 36.5 mg | 0.94 | 39 µL |
| Dichloromethane (DCM) | 84.93 | N/A | N/A | 1.33 | 20.0 mL |
Step-by-Step Experimental Methodologies
Protocol A: Radical Chlorination of 7-Methylbenzofuran
-
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen.
-
Solvation: Dissolve 7-methylbenzofuran (10 mmol) in anhydrous PhCF₃ (25 mL).
-
Reagent Addition: Add N-chlorosuccinimide (10.5 mmol, 1.05 eq) in a single portion. Stir for 5 minutes at room temperature.
-
Initiation: Add AIBN (1.0 mmol, 0.1 eq). Immediately lower the flask into a pre-heated oil bath at 85 °C.
-
Reaction: Reflux the mixture for 3 hours. Crucial Observation: The insoluble NCS will gradually be replaced by succinimide, which floats to the surface of the solvent.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite, washing with cold hexanes (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, 100% Hexanes) to isolate the target chloride.
Protocol B: Chlorodehydroxylation of 1-Benzofuran-7-ylmethanol (Recommended)
-
Preparation: Equip a 50 mL two-neck flask with a stir bar, dropping funnel, and an argon balloon.
-
Solvation: Dissolve 1-benzofuran-7-ylmethanol (1.48 g, 10 mmol) in anhydrous DCM (20 mL). Add catalytic DMF (39 µL, 0.05 eq).
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Activation: Charge the dropping funnel with SOCl₂ (0.87 mL, 12 mmol) dissolved in DCM (5 mL). Add this solution dropwise over 15 minutes[2].
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ (30 mL) at 0 °C. Caution: Vigorous effervescence (CO₂ release) will occur.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.
Self-Validating Analytical Systems (Trustworthiness)
To guarantee scientific integrity, rely on the following self-validating indicators to confirm reaction success prior to downstream use:
-
Visual Gas Evolution (Route B): The addition of SOCl₂ to the DMF/DCM solution triggers the immediate evolution of SO₂ and HCl gases. The cessation of bubbling is a primary physical indicator that the formation of the Vilsmeier intermediate and subsequent alcohol activation is complete.
-
TLC Monitoring: Using a mobile phase of Hexanes/EtOAc (8:2), the starting alcohol (Route B) will appear as a polar spot (R_f ~ 0.3). The successful formation of the product is indicated by the complete disappearance of this spot and the emergence of a highly non-polar, UV-active spot (R_f ~ 0.8).
-
¹H NMR Validation (CDCl₃): The diagnostic benzylic protons undergo a distinct chemical shift. In the starting alcohol, the -CH₂OH protons appear as a singlet at ~4.8 ppm. Upon successful chlorination, the -CH₂Cl protons shift slightly upfield to a sharp singlet at ~4.7 ppm, while the signature benzofuran aromatic protons (e.g., the furan ring protons at ~7.6 ppm and ~6.8 ppm) remain perfectly intact.
References
- Title: 7-(Chloromethyl)
- Source: European Patent Office (Google Patents)
- Title: Benzo-fused heterocyclic derivatives useful as agonists of GPR120 - US 10155737 B2 Source: Google Patents URL
Sources
The Strategic Application of 7-(chloromethyl)-1-benzofuran in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically approved drugs.[1] Its inherent biological activities are vast, with derivatives demonstrating anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, among others.[2][3][4] This guide focuses on a particularly valuable, yet underexplored, derivative: 7-(chloromethyl)-1-benzofuran . The strategic placement of the reactive chloromethyl group at the 7-position offers a unique vector for chemical diversification, enabling the synthesis of novel molecular architectures for drug discovery programs.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the synthesis, reactivity, and potential applications of 7-(chloromethyl)-1-benzofuran, complete with detailed experimental protocols and the scientific rationale behind them.
The Significance of the 7-Substituted Benzofuran Moiety
While various positions on the benzofuran ring have been exploited for substitution, the 7-position offers distinct advantages. Modification at this position can significantly influence the molecule's interaction with biological targets, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties. The chloromethyl group, in particular, is a highly versatile functional handle. It is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles, including amines, thiols, alcohols, and carbanions.[5] This allows for the facile introduction of diverse chemical moieties, making it an ideal building block for creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[3][6]
Synthesis of 7-(chloromethyl)-1-benzofuran: A Proposed Pathway
Direct and selective chloromethylation of the benzofuran ring at the 7-position can be challenging. A more reliable and controllable approach involves a multi-step synthesis starting from a pre-functionalized precursor. Below is a proposed synthetic route, based on established organic chemistry principles.
Workflow for the Synthesis of 7-(chloromethyl)-1-benzofuran
Caption: Proposed synthetic workflow for 7-(chloromethyl)-1-benzofuran.
Experimental Protocol: Synthesis of 7-(chloromethyl)-1-benzofuran
Part A: Synthesis of 7-Methyl-1-benzofuran
This step utilizes a tandem O-propargylation, Claisen rearrangement, and intramolecular cyclization.
-
Materials:
-
2-Methyl-3-nitrophenol
-
Propargyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2-methyl-3-nitrophenol (1.0 eq) in acetone, add anhydrous K₂CO₃ (2.0 eq) and propargyl bromide (1.2 eq).
-
Reflux the mixture for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude propargyl ether is then dissolved in DMF and heated to 180-200 °C for 4-6 hours to induce Claisen rearrangement and subsequent cyclization.
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 7-methyl-1-benzofuran.
-
Part B: Benzylic Bromination
-
Materials:
-
7-Methyl-1-benzofuran
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
-
Procedure:
-
To a solution of 7-methyl-1-benzofuran (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Concentrate the filtrate under reduced pressure to yield crude 7-(bromomethyl)-1-benzofuran, which can be used in the next step without further purification.
-
Part C: Halogen Exchange
-
Materials:
-
7-(Bromomethyl)-1-benzofuran
-
Lithium chloride (LiCl)
-
Acetone
-
-
Procedure:
-
Dissolve the crude 7-(bromomethyl)-1-benzofuran (1.0 eq) in acetone and add an excess of LiCl (3.0 eq).
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture, filter, and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to obtain the final product, 7-(chloromethyl)-1-benzofuran.
-
Reactivity and Applications in Medicinal Chemistry
The primary utility of 7-(chloromethyl)-1-benzofuran lies in its susceptibility to nucleophilic attack at the benzylic carbon. This allows for the construction of a diverse library of derivatives by introducing various side chains containing pharmacophoric elements.
General Reaction Scheme: Nucleophilic Substitution
Caption: General scheme for nucleophilic substitution reactions.
Application Note 1: Synthesis of Benzofuran-based Amine Derivatives
The introduction of amine functionalities is a common strategy in drug design to modulate solubility, basicity, and to form key interactions with biological targets.
-
Rationale: The reaction of 7-(chloromethyl)-1-benzofuran with primary or secondary amines provides a straightforward route to 7-(aminomethyl)-1-benzofuran derivatives. These can serve as building blocks for more complex molecules or act as pharmacophores themselves. For instance, substituted aminomethyl groups are found in various kinase inhibitors and GPCR ligands.
-
Experimental Protocol: Synthesis of N-benzyl-1-(1-benzofuran-7-yl)methanamine
-
Materials:
-
7-(chloromethyl)-1-benzofuran
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a solution of 7-(chloromethyl)-1-benzofuran (1.0 eq) in acetonitrile, add benzylamine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the desired product.
-
-
| Reactant | Product | Typical Yield | Key Considerations |
| Primary/Secondary Amine | 7-(Aminomethyl)-1-benzofuran | 70-90% | The base is crucial to neutralize the HCl byproduct. |
| Aniline | 7-((Phenylamino)methyl)-1-benzofuran | 60-80% | Reaction may require heating for less nucleophilic anilines. |
Application Note 2: Synthesis of Benzofuran-based Thioether Derivatives
Thioether linkages are prevalent in many biologically active molecules, contributing to lipophilicity and metabolic stability.
-
Rationale: The reaction with thiols provides a facile route to thioether derivatives. This is particularly relevant for the synthesis of enzyme inhibitors, where the sulfur atom can form crucial interactions with the active site.
-
Experimental Protocol: Synthesis of 7-((Phenylthio)methyl)-1-benzofuran
-
Materials:
-
7-(chloromethyl)-1-benzofuran
-
Thiophenol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of thiophenol (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 7-(chloromethyl)-1-benzofuran (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
| Reactant | Product | Typical Yield | Key Considerations |
| Thiol | 7-((Thio)methyl)-1-benzofuran | 80-95% | The use of a strong base like NaH ensures complete deprotonation of the thiol. |
| Cysteine derivative | S-((1-Benzofuran-7-yl)methyl)-cysteine | 75-90% | Protection of other functional groups in the cysteine derivative may be necessary. |
Future Perspectives and Conclusion
7-(chloromethyl)-1-benzofuran represents a versatile and valuable building block for the synthesis of novel, biologically active molecules. Its ability to readily undergo nucleophilic substitution allows for the creation of diverse chemical libraries, which are essential for modern drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in their own research programs. As the demand for new therapeutics continues to grow, the strategic use of such reactive intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- A review: An insight on synthesis of benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- 5-(Chloromethyl)benzofuran | CAS 37798-07-5. (n.d.). Benchchem.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
- Bioactive Benzofuran deriv
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols: Synthesis of Benzofuran Deriv
- One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI.
- Study of Benzofuran Derivatives and their Biological Significance. (n.d.). International Journal for Scientific Research & Development.
- Application Notes and Protocols for the Synthesis of Complex Benzofuran-Containing N
- Reactivity of nitrobenzofurazan towards nucleophiles: Insights
- Benzofuran Synthesis via Acid Catalyzed Cycliz
- (PDF) Reactivity of Benzofuran Derivatives. (2026).
- Benzofuran: An emerging scaffold for antimicrobial agents. (n.d.). Royal Society of Chemistry.
- Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. (2017). Semantic Scholar.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.
- Bioactive Benzofuran Derivatives: A Review | Request PDF. (n.d.).
- Natural source, bioactivity and synthesis of benzofuran deriv
- Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. (n.d.). Benchchem.
- Bioactive Benzofuran deriv
- Natural source, bioactivity and synthesis of benzofuran deriv
- 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran. (n.d.). NIH.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.
- Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. (n.d.). RSC Publishing.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI.
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-(Chloromethyl)-1-benzofuran as a Versatile Electrophilic Building Block in Organic Synthesis
Introduction: The Strategic Value of the Benzofuran Scaffold
The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Derivatives have been investigated and utilized as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making them of paramount importance in medicinal chemistry and drug discovery.[3][4] The introduction of specific functional groups onto the benzofuran ring system allows for the synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[4]
7-(Chloromethyl)-1-benzofuran is a particularly valuable building block for synthetic chemists. Its utility stems from the presence of a reactive chloromethyl group at the 7-position. This group acts as a potent electrophilic site, enabling facile derivatization through nucleophilic substitution reactions. This application note provides an in-depth guide to the reactivity of 7-(chloromethyl)-1-benzofuran and details robust protocols for its use in the synthesis of complex molecules.
Reactivity Profile and Mechanistic Considerations
The key to the synthetic utility of 7-(chloromethyl)-1-benzofuran lies in the benzylic chloride functionality. The carbon atom of the chloromethyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the chlorine atom and the ability of the adjacent benzofuran ring system to stabilize the transition state of an SN2 reaction. This makes it an excellent substrate for a wide range of nucleophiles.
The choice of reaction conditions, particularly the base and solvent, is critical for achieving high yields and minimizing side reactions. Mild, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often employed to deprotonate the nucleophile without competing in the substitution reaction. Aprotic polar solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are typically preferred as they effectively solvate the cation of the base while not interfering with the nucleophile.
Core Synthetic Applications: Building Molecular Complexity
The primary application of 7-(chloromethyl)-1-benzofuran is as an alkylating agent for heteroatomic and carbon-based nucleophiles. This allows for the direct and efficient installation of the 7-(methyl)benzofuran motif onto a variety of molecular scaffolds.
Figure 1: Versatility of 7-(chloromethyl)-1-benzofuran in synthesis.
N-Alkylation: Synthesis of Amines and Heterocyclic Derivatives
The reaction with primary and secondary amines, anilines, and nitrogen-containing heterocycles is one of the most common applications. This reaction provides a direct route to compounds containing the benzofuranmethylamine core, a feature present in various biologically active molecules.
Causality Behind Experimental Choices:
-
Base: Anhydrous potassium carbonate is a sufficiently strong base to scavenge the HCl byproduct but is mild enough to prevent undesired side reactions. It is also easily removed by filtration.
-
Solvent: DMF is an excellent choice as it is a polar aprotic solvent that can dissolve a wide range of organic substrates and inorganic salts, facilitating the reaction.
-
Temperature: Moderate heating (60-80 °C) is often sufficient to drive the reaction to completion in a reasonable timeframe without causing decomposition of the starting materials or products.
O-Alkylation: Formation of Ethers
Phenols and alcohols can be readily alkylated to form the corresponding aryl or alkyl ethers. This is a fundamental transformation for modifying hydroxyl groups in target molecules. For this reaction, a stronger base like sodium hydride (NaH) is often required to fully deprotonate the less acidic alcohol or phenol.
S-Alkylation: Synthesis of Thioethers
The high nucleophilicity of sulfur makes thiols excellent substrates for reaction with 7-(chloromethyl)-1-benzofuran. This reaction typically proceeds rapidly and efficiently, often at room temperature, using a tertiary amine base like triethylamine (Et₃N) to neutralize the generated HCl.
Carbon-Carbon Bond Formation
For the creation of new carbon-carbon bonds, carbon-based nucleophiles are employed. A classic example is the reaction with sodium or potassium cyanide to yield 2-(benzofuran-7-yl)acetonitrile.[4] The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine.
Experimental Protocols
Safety Precaution: 7-(Chloromethyl)-1-benzofuran, like other benzylic halides, should be handled with care in a well-ventilated fume hood. It is presumed to be a lachrymator and an alkylating agent, so appropriate personal protective equipment (gloves, safety glasses) is mandatory.
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol describes a representative procedure for the coupling of 7-(chloromethyl)-1-benzofuran with a generic secondary amine (e.g., piperidine, morpholine).
Materials:
-
7-(Chloromethyl)-1-benzofuran (1.0 eq)
-
Secondary Amine (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Workflow Diagram:
Figure 2: Workflow for a typical N-alkylation reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 7-(chloromethyl)-1-benzofuran (e.g., 1.0 mmol, 180.6 mg).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg) followed by anhydrous DMF (5 mL). Stir the suspension for 5 minutes.
-
Nucleophile Addition: Add the secondary amine (1.1 mmol) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C using an oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 7-(chloromethyl)-1-benzofuran spot is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Protocol 2: General Procedure for O-Alkylation of a Phenol
This protocol outlines the synthesis of a benzofuranylmethyl aryl ether via Williamson ether synthesis.
Materials:
-
Substituted Phenol (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
7-(Chloromethyl)-1-benzofuran (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an argon atmosphere, add sodium hydride (1.2 mmol, 48 mg of 60% dispersion). Wash the NaH with dry hexanes (2 x 2 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Deprotonation: Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath. Dissolve the phenol (1.1 mmol) in anhydrous THF (3 mL) and add it dropwise to the NaH suspension over 10 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Alkylation: Dissolve 7-(chloromethyl)-1-benzofuran (1.0 mmol, 180.6 mg) in anhydrous THF (2 mL) and add it dropwise to the sodium phenoxide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired ether.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the alkylation of various nucleophiles with 7-(chloromethyl)-1-benzofuran. Researchers should note that optimization may be required for specific substrates.
| Nucleophile Class | Example Nucleophile | Base (eq) | Solvent | Temp (°C) | Typical Time (h) |
| Nitrogen | Morpholine | K₂CO₃ (2.0) | DMF | 70 | 4-12 |
| Aniline | K₂CO₃ (2.0) | Acetonitrile | 80 (reflux) | 8-16 | |
| Imidazole | NaH (1.1) | THF | 25 | 2-6 | |
| Oxygen | Phenol | NaH (1.2) | THF | 0 to 25 | 12 |
| Benzyl Alcohol | NaH (1.2) | THF | 0 to 25 | 12 | |
| Sulfur | Thiophenol | Et₃N (1.5) | CH₂Cl₂ | 25 | 1-3 |
| Carbon | Sodium Cyanide | N/A | DMSO | 60 | 6-10 |
Conclusion
7-(Chloromethyl)-1-benzofuran is a highly effective and versatile electrophilic building block for the synthesis of complex organic molecules. Its well-defined reactivity allows for the predictable and efficient formation of carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this valuable intermediate into their synthetic strategies, enabling the exploration of novel chemical space centered around the biologically significant benzofuran scaffold.
References
- Vertex AI Search. (n.d.). 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran. Retrieved March 11, 2026.
- ResearchGate. (2025, August 7). Improved method for synthesis of vilazodone hydrochloride.
- Google Patents. (n.d.).
- Benchchem. (n.d.).
- LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- ResearchGate. (n.d.). Current synthesis of vilazodone (7).
- European Patent Office. (2013, March 28). Process for preparing vilazodone hydrochloride - EP 2647625 A1.
- Benchchem. (n.d.). 5-(Chloromethyl)benzofuran|CAS 37798-07-5.
- Benchchem. (n.d.).
- PubMed. (2000, September 15).
- ResearchGate. (n.d.). 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS Youssef Kandri Rodia.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans.
- Benchchem. (n.d.). Heterocyclic Building Block-benzofuran.
- MDPI. (2019, June 11).
- JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- Benchchem. (n.d.).
- MDPI. (2023, February 16). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione.
- Cuest.fisioter. (2025). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
- MDPI. (2022, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- Nature Communications. (2023).
- La Trobe University. (2017, August 24). The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design of a Novel Class of Antivirulence Compounds.
- ScienceOpen. (2019, August 27).
- The Distant Reader. (2022, July 12).
- PubMed. (2005, November 25). Efficient Synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)
- MedCrave online. (2017, December 29).
- ResearchGate. (2022, June 23). (PDF)
- Tokyo University of Science. (2024, April 16).
- ResearchGate. (2026, January 19). (PDF)
Sources
Application Notes and Protocols for the Derivatization of 7-(Chloromethyl)-1-benzofuran in Drug Discovery
Introduction: The Benzofuran Scaffold as a Privileged Motif in Medicinal Chemistry
The benzofuran nucleus is a prominent heterocyclic system that has garnered significant attention from medicinal chemists and pharmacologists due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This remarkable therapeutic potential has established the benzofuran scaffold as a "privileged structure" in drug discovery, signifying its ability to bind to multiple biological targets with high affinity.[5] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[4][5]
Among the various functionalized benzofurans, 7-(chloromethyl)-1-benzofuran stands out as a key intermediate for the synthesis of diverse compound libraries. The chloromethyl group at the 7-position serves as a reactive electrophilic handle, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, leading to the generation of novel derivatives with potentially enhanced biological activities.[5] This application note provides a detailed guide to the derivatization of 7-(chloromethyl)-1-benzofuran, offering step-by-step protocols for the synthesis of 7-substituted methyl-1-benzofuran derivatives and outlining their potential applications in drug discovery.
Core Derivatization Strategy: Nucleophilic Substitution at the 7-Chloromethyl Position
The primary route for the derivatization of 7-(chloromethyl)-1-benzofuran involves the nucleophilic substitution of the chloride, which is a good leaving group. The benzylic carbon of the chloromethyl group is electrophilic and readily attacked by a variety of nucleophiles, including amines, phenols, and thiols. These reactions typically proceed via an SN2 mechanism, particularly with strong nucleophiles in polar aprotic solvents.[5] The general workflow for this derivatization strategy is depicted in the following diagram:
Caption: General workflow for the derivatization of 7-(chloromethyl)-1-benzofuran.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative 7-substituted methyl-1-benzofuran derivatives. These protocols are intended as a starting point and may require optimization based on the specific nucleophile used.
Protocol 1: Synthesis of 7-(Aminomethyl)-1-benzofuran Derivatives
The reaction of 7-(chloromethyl)-1-benzofuran with primary or secondary amines provides a straightforward route to 7-(aminomethyl)-1-benzofuran derivatives, which are of significant interest in medicinal chemistry.
Reaction Scheme:
Materials and Reagents:
-
7-(Chloromethyl)-1-benzofuran
-
Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) as the solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-(chloromethyl)-1-benzofuran (1.0 eq) in acetonitrile or DMF.
-
Addition of Reagents: Add the desired amine (1.2 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-(aminomethyl)-1-benzofuran derivative.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 7-(Phenoxymethyl)-1-benzofuran Derivatives
The Williamson ether synthesis is employed to react 7-(chloromethyl)-1-benzofuran with phenols to yield 7-(phenoxymethyl)-1-benzofuran derivatives.
Reaction Scheme:
Materials and Reagents:
-
7-(Chloromethyl)-1-benzofuran
-
Desired phenol (e.g., phenol, 4-methoxyphenol, 2-chlorophenol)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base
-
N,N-Dimethylformamide (DMF) or acetone as the solvent
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the desired phenol (1.1 eq) in DMF or acetone.
-
Base Addition: Add potassium carbonate (1.5 eq) or cesium carbonate (1.5 eq) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.
-
Addition of Electrophile: Add a solution of 7-(chloromethyl)-1-benzofuran (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-(phenoxymethyl)-1-benzofuran derivative.
Protocol 3: Synthesis of 7-((Arylthio)methyl)-1-benzofuran Derivatives
The reaction with thiophenols provides a route to 7-((arylthio)methyl)-1-benzofuran derivatives.
Reaction Scheme:
Materials and Reagents:
-
7-(Chloromethyl)-1-benzofuran
-
Desired thiophenol (e.g., thiophenol, 4-chlorothiophenol)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base
-
N,N-Dimethylformamide (DMF) or ethanol as the solvent
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiophenol (1.1 eq) in DMF or ethanol.
-
Base Addition: Carefully add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) to the solution and stir for 20-30 minutes at room temperature.
-
Addition of Electrophile: Add a solution of 7-(chloromethyl)-1-benzofuran (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 7-((arylthio)methyl)-1-benzofuran derivative.
Data Presentation: Representative Derivatization of 7-(Chloromethyl)-1-benzofuran
| Nucleophile | Product Structure | Reaction Conditions | Yield (%) | Analytical Data (¹H NMR, MS) |
| Morpholine | 7-(Morpholinomethyl)-1-benzofuran | K₂CO₃, ACN, 60°C, 6h | 85 | ¹H NMR and MS data to be determined experimentally |
| 4-Methoxyphenol | 7-((4-Methoxyphenoxy)methyl)-1-benzofuran | Cs₂CO₃, DMF, 80°C, 8h | 78 | ¹H NMR and MS data to be determined experimentally |
| Thiophenol | 7-((Phenylthio)methyl)-1-benzofuran | K₂CO₃, DMF, 50°C, 4h | 92 | ¹H NMR and MS data to be determined experimentally |
Structure-Activity Relationship (SAR) Insights and Drug Discovery Applications
The derivatization of the 7-methyl position of the benzofuran ring allows for the exploration of the chemical space around this core scaffold. The introduction of various functional groups can significantly impact the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn influence its pharmacokinetic and pharmacodynamic profiles.
For instance, the introduction of basic amine functionalities can enhance aqueous solubility and provide a handle for salt formation, which is often desirable for drug candidates. Aromatic substituents introduced via phenoxy or thiomethyl linkers can engage in π-π stacking or other interactions with biological targets. The systematic synthesis of a library of these derivatives, followed by high-throughput screening, can lead to the identification of lead compounds with potent and selective activity against a range of therapeutic targets, including kinases, proteases, and G-protein coupled receptors.
Conclusion
7-(Chloromethyl)-1-benzofuran is a valuable and versatile building block for the synthesis of diverse libraries of benzofuran derivatives with significant potential in drug discovery. The straightforward nucleophilic substitution reactions at the 7-position provide a robust platform for generating novel chemical entities. The protocols outlined in this application note offer a practical guide for researchers to explore the rich medicinal chemistry of the benzofuran scaffold and to accelerate the discovery of new therapeutic agents.
References
-
Cai, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28734-28755. [Link]
-
Karak, M., et al. (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Heterocycles, 71(7), 1577-1587. [Link]
- Patel, H., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 5(8), 3323-3328.
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1571. [Link]
- Hassan, A. A., & Gaber, H. M. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biology, Pharmacy and Allied Sciences, 15(2), 931-950.
- Keri, R. S., et al. (2014). Recent progress in the chemistry and biology of benzofurans. RSC Advances, 4(91), 49851-49884.
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28734-28755. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(19), 6543. [Link]
-
Wang, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1334. [Link]
-
Choi, H. D., et al. (2010). 5-Chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o706. [Link]
- Patra, A., et al. (2022). Nucleophilic substitution of benzofuran derivatives using Pd-catalyst. Journal of the Indian Chemical Society, 99(11), 100742.
-
Wang, Z., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]
-
Liu, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(15), 4996. [Link]
- Abu-Hashem, A. A., & El-Torgoman, A. M. (2014). Reactivity of Benzofuran Derivatives.
-
Wang, Z., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28734-28755. [Link]
-
Schmalzbauer, M., et al. (2018). A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. The Journal of Organic Chemistry, 83(15), 8196-8210. [Link]
-
Reddy, P. V. N., & El-Shaarawy, R. F. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. RSC Advances, 5(20), 15159-15165. [Link]
-
Choi, H. D., et al. (2013). 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o920. [Link]
-
Wang, Y., et al. (2016). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules, 21(6), 748. [Link]
- Knight, J. R. (2015).
-
Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658. [Link]
-
Luo, L. G., & Shaler, T. A. (1998). Reaction of Thiols With 7-methylbenzopentathiepin. Chemical research in toxicology, 11(7), 806-814. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Results in Chemistry, 5, 100898. [Link]
-
Nitta, K., et al. (1982). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 201(2), 359-366. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]
step-by-step guide for the alkylation reaction with 7-(chloromethyl)-1-benzofuran
Application Note: N-Alkylation of 7-(Chloromethyl)-1-benzofuran in Drug Discovery
Executive Summary
The benzofuran core is a privileged scaffold in medicinal chemistry, demonstrating remarkable application potential in therapeutic areas ranging from central nervous system (CNS) disorders to oncology[1]. Within this class of compounds, 7-(chloromethyl)-1-benzofuran serves as a highly versatile, late-stage building block. The carbon-chlorine bond in this molecule is highly polarized, rendering the benzylic carbon an excellent electrophile for nucleophilic substitution ( SN2 ) reactions[1].
This application note provides a comprehensive, self-validating protocol for the N-alkylation of secondary amines using 7-(chloromethyl)-1-benzofuran. By detailing the mechanistic causality behind reagent selection and in-process controls, this guide ensures high-yield, reproducible synthesis for drug development professionals.
Mechanistic Rationale & Expert Insights (E-E-A-T)
The alkylation of an amine with a benzylic chloride is a classic SN2 transformation. However, achieving quantitative conversion without generating poly-alkylated or degraded byproducts requires precise control over the reaction microenvironment.
-
Benzylic Stabilization: The 7-chloromethyl group is exceptionally reactive. The adjacent aromatic benzofuran system stabilizes the SN2 transition state through π -orbital overlap, significantly lowering the activation energy compared to unbranched primary alkyl chlorides.
-
Solvent Causality: Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), are mandatory[2]. These solvents strongly solvate the inorganic base's cation (e.g., K+ ) but leave the amine nucleophile relatively unsolvated, maximizing its kinetic nucleophilicity.
-
Base Selection: Potassium carbonate ( K2CO3 ) is the optimal base[2][3]. As a mild, insoluble inorganic base, it acts as a heterogeneous proton scavenger to neutralize the HCl byproduct. Unlike organic bases (e.g., Triethylamine), K2CO3 is non-nucleophilic and will not competitively attack the electrophile to form unwanted quaternary ammonium salts.
-
Catalytic Acceleration: The addition of catalytic Sodium Iodide (NaI) initiates an in situ Finkelstein reaction. The transient conversion of the benzylic chloride to a benzylic iodide creates a superior leaving group, accelerating the amine's nucleophilic attack.
Experimental Design & Workflow
Mechanistic workflow for the SN2 N-alkylation of 7-(chloromethyl)-1-benzofuran.
Table 1: Optimization of N-Alkylation Reaction Conditions
Quantitative data demonstrating the causality of solvent and base selection on the alkylation yield of 7-(chloromethyl)-1-benzofuran with a standard secondary amine.
| Solvent | Base | Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
| Dichloromethane | DIPEA | None | 25 (RT) | 24 | 32% |
| Tetrahydrofuran | Triethylamine | None | 65 (Reflux) | 12 | 48% |
| Acetonitrile | K2CO3 | None | 60 | 8 | 81% |
| DMF | K2CO3 | NaI (0.1 eq) | 60 | 4 | >98% |
Step-by-Step Methodology
Reagents & Equipment
-
Electrophile: 7-(Chloromethyl)-1-benzofuran (1.0 equiv)
-
Nucleophile: Secondary Amine (e.g., 1-methylpiperazine, 1.2 equiv)
-
Base: Potassium Carbonate ( K2CO3 , finely powdered, 2.0 equiv)
-
Catalyst: Sodium Iodide (NaI, 0.1 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF, 0.2 M concentration)
-
Equipment: Oven-dried round-bottom flask, magnetic stirrer, nitrogen manifold.
Alkylation Protocol
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend the finely powdered K2CO3 (2.0 equiv) and NaI (0.1 equiv) in anhydrous DMF under a nitrogen atmosphere.
-
Activation: Add the secondary amine (1.2 equiv) to the basic suspension. Stir at room temperature for 10 minutes to ensure uniform distribution.
-
Controlled Addition: Dissolve 7-(chloromethyl)-1-benzofuran (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes. Expert Insight: Dropwise addition prevents localized high concentrations of the electrophile, mitigating the risk of exothermic side reactions or dimerization.
-
Heating: Attach a reflux condenser and heat the mixture to 60 °C.
-
Reaction Monitoring: Stir the reaction for 4 hours. Proceed to Section 5 (Self-Validating System) to confirm completion.
-
Quenching & Workup: Cool the mixture to room temperature. Quench by pouring the reaction into ice-cold distilled water (5x volume of DMF). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).
-
DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution ( 3×10 mL). Expert Insight: DMF is notoriously difficult to remove during aqueous workup. The 5% LiCl wash drastically increases the ionic strength of the aqueous phase, efficiently forcing the highly polar DMF out of the organic layer.
-
Drying: Wash with brine, dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, CH2Cl2 /MeOH gradient containing 1% Triethylamine). Expert Insight: Pre-treating the silica with 1% Et3N neutralizes acidic silanol groups, preventing the basic tertiary amine product from streaking and ensuring high recovery.
Self-Validating System: Analytical Confirmation
To ensure trustworthiness and reproducibility, the protocol relies on a self-validating analytical loop. Do not proceed to workup until the following In-Process Controls (IPC) are satisfied:
-
Thin-Layer Chromatography (TLC): The starting material (7-chloromethylbenzofuran) is highly UV-active and non-polar. The product will appear as a highly polar spot that stains positively with Dragendorff's reagent (indicating a tertiary amine).
-
LC-MS Isotopic Profiling: The starting benzylic chloride possesses a distinct isotopic signature due to the natural abundance of Chlorine ( 35Cl/37Cl ratio of 3:1). Successful alkylation is definitively validated by the complete disappearance of this isotopic pattern and the emergence of the [M+H]+ parent ion of the target amine.
-
1 H-NMR Shift Tracking: In the 1 H-NMR spectrum, the benzylic −CH2−Cl protons of the starting material appear as a sharp singlet at approximately δ 4.7 ppm. Upon successful displacement by the amine, this singlet shifts significantly upfield to approximately δ 3.6–3.8 ppm due to the lower electronegativity of nitrogen compared to chlorine.
References
-
Title: Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Synthesis of 2-(Chloromethyl)benzofuran Source: PrepChem URL: [Link]
-
Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: ResearchGate URL: [Link]
Sources
- 1. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]
- 2. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]
- 3. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-(Chloromethyl)-1-benzofuran in the Synthesis of Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, and its derivatives have garnered significant attention in medicinal chemistry for their potential as therapeutic agents.[1][2] Notably, numerous synthetic and naturally occurring benzofuran-containing molecules have demonstrated promising anticancer activities.[2][3][4] This technical guide focuses on the strategic application of a key intermediate, 7-(chloromethyl)-1-benzofuran , in the synthesis of novel benzofuran-based anticancer drug candidates. The reactive chloromethyl group at the 7-position serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective anticancer agents.
While direct literature on the anticancer applications of derivatives from 7-(chloromethyl)-1-benzofuran is emerging, the established principles of bioisosteric replacement and the known anticancer activities of substituted benzofurans at other positions provide a strong rationale for its use. This guide will provide detailed protocols for the derivatization of 7-(chloromethyl)-1-benzofuran and outline subsequent biological evaluation strategies.
The Strategic Importance of the 7-Substituted Benzofuran Moiety
The substitution pattern on the benzofuran ring system plays a crucial role in determining the biological activity of the resulting compounds. While much research has focused on modifications at the 2- and 3-positions of the furan ring, the 7-position on the benzene ring offers a distinct vector for structural diversification. Introducing substituents at this position can influence the molecule's overall lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with biological targets.
The chloromethyl group at the 7-position is a key reactive intermediate. As a benzylic chloride, it is susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of side chains containing amine, ether, or thioether linkages. These functionalities are prevalent in many known anticancer agents and can participate in crucial hydrogen bonding and other interactions with target proteins.
Synthetic Pathways and Protocols
The primary synthetic utility of 7-(chloromethyl)-1-benzofuran lies in its reactivity towards nucleophiles. The following section details generalized protocols for the synthesis of novel 7-substituted benzofuran derivatives.
General Protocol for Nucleophilic Substitution with Amines
The introduction of an amino group is a common strategy in the design of anticancer agents, as it can improve aqueous solubility and provide a site for protonation, which can be crucial for target engagement.
Reaction Scheme:
Figure 1: General workflow for the synthesis of 7-(aminomethyl)-1-benzofuran derivatives.
Step-by-Step Protocol:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-(chloromethyl)-1-benzofuran (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN).
-
Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1 - 1.5 eq) and a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq).
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-substituted aminomethyl-1-benzofuran derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are chosen because they can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction themselves.
-
Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Non-nucleophilic bases are used to avoid competition with the amine nucleophile.
-
Temperature: Heating the reaction mixture increases the reaction rate, allowing for a reasonable reaction time. The optimal temperature may vary depending on the reactivity of the specific amine used.
General Protocol for Nucleophilic Substitution with Phenols and Thiols
The incorporation of ether and thioether linkages can modulate the lipophilicity and metabolic stability of the resulting compounds.
Reaction Scheme:
Figure 2: General workflow for the synthesis of 7-((aryloxy)methyl)- and 7-((arylthio)methyl)-1-benzofuran derivatives.
Step-by-Step Protocol:
-
Nucleophile Preparation: In a round-bottom flask, dissolve the phenol or thiol (1.1 eq) in a suitable solvent (e.g., DMF, acetone). Add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.2 eq) to generate the corresponding phenoxide or thiolate in situ.
-
Addition of Electrophile: To this mixture, add a solution of 7-(chloromethyl)-1-benzofuran (1.0 eq) in the same solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Follow the work-up and purification procedures as described in section 2.1.
Trustworthiness of Protocols: These protocols are based on well-established nucleophilic substitution reactions of benzylic halides, a fundamental transformation in organic synthesis. The success of these reactions is highly probable, provided that appropriate reaction conditions are chosen and monitored.
Biological Evaluation of Synthesized Derivatives
Once a library of 7-substituted benzofuran derivatives has been synthesized, the next critical step is to evaluate their anticancer potential.
In Vitro Cytotoxicity Screening
A preliminary assessment of the anticancer activity of the synthesized compounds can be performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.
Recommended Cell Lines:
| Cancer Type | Cell Line | Rationale |
| Breast Cancer | MCF-7, MDA-MB-231 | High prevalence and availability of well-characterized cell lines. |
| Lung Cancer | A549, H1299 | A leading cause of cancer-related mortality. |
| Colon Cancer | HCT116, HT29 | Represents a common gastrointestinal malignancy. |
| Leukemia | K562, MOLT-4 | Benzofuran derivatives have shown activity against leukemia cell lines.[1] |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Mechanism of Action Studies
For compounds that exhibit significant cytotoxicity, further studies can be conducted to elucidate their mechanism of action.
Potential Mechanisms to Investigate:
-
Apoptosis Induction: Analyze for markers of apoptosis such as caspase activation, DNA fragmentation (TUNEL assay), and changes in mitochondrial membrane potential.
-
Cell Cycle Arrest: Use flow cytometry to determine if the compounds induce arrest at a specific phase of the cell cycle (G1, S, or G2/M).
-
Tubulin Polymerization Inhibition: Several benzofuran derivatives have been reported to inhibit tubulin polymerization, a key process in cell division.[5] This can be investigated using in vitro tubulin polymerization assays.
Structure-Activity Relationship (SAR) Insights
The data obtained from the biological evaluation of the synthesized library of 7-substituted benzofuran derivatives will be invaluable for establishing structure-activity relationships.
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution on 7-(Chloromethyl)-1-benzofuran
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and expert insights for performing nucleophilic substitution reactions on 7-(chloromethyl)-1-benzofuran. This versatile substrate serves as a critical building block for introducing diverse functionalities onto the benzofuran scaffold, a privileged structure in medicinal chemistry.[1][2][3] This document covers the underlying reaction mechanism, practical considerations, step-by-step experimental procedures for O-, N-, and S-alkylation, and comprehensive guidelines for product characterization and troubleshooting.
Introduction: The Strategic Importance of 7-(Chloromethyl)-1-benzofuran
The benzofuran nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The strategic functionalization of this scaffold is paramount for modulating pharmacological profiles. 7-(Chloromethyl)-1-benzofuran emerges as a highly valuable intermediate due to its reactive chloromethyl group. This group, positioned at a benzylic carbon, is an excellent electrophile for S_N2 reactions, enabling the covalent attachment of a vast range of nucleophilic partners.[2][5] This guide provides the foundational knowledge and practical protocols to leverage this reactivity effectively.
Mechanistic Framework: The S_N2 Pathway
The reaction of 7-(chloromethyl)-1-benzofuran with nucleophiles proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[5][6] As a primary benzylic halide, this substrate is ideally suited for this pathway.
Key Mechanistic Features:
-
Concerted Reaction: The process occurs in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time as the chloride leaving group departs.[6][7]
-
Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[7]
-
Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the outgoing leaving group.
-
Favorable Substrate: Primary benzylic halides are highly reactive in S_N2 reactions because the benzylic position can stabilize the transition state through π-orbital overlap with the adjacent aromatic ring, and there is minimal steric hindrance.[5][8]
Caption: S_N2 reaction mechanism on 7-(chloromethyl)-1-benzofuran.
General Protocols and Experimental Workflow
Successful execution of these substitution reactions hinges on careful planning and adherence to best practices in synthetic chemistry.
Core Considerations:
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are generally preferred. They effectively solvate cations while leaving the nucleophile relatively "bare" and highly reactive, thus accelerating the S_N2 rate.
-
Base Requirement: For nucleophiles that are neutral (e.g., phenols, thiols, secondary amines), a non-nucleophilic base is required to deprotonate them, generating the more potent anionic nucleophile. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The choice of base depends on the pKa of the nucleophile.
-
Temperature Control: Most reactions proceed efficiently at room temperature or with gentle heating (40-80 °C). Higher temperatures can increase the rate but may also promote side reactions like elimination, although this is less common for primary halides.
-
Reaction Monitoring: Progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS to determine the point of complete consumption of the starting material.
Caption: General experimental workflow for nucleophilic substitution.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the synthesis of diverse 7-substituted-methyl-1-benzofuran derivatives.
Protocol 1: O-Alkylation with a Phenolic Nucleophile (Williamson Ether Synthesis)
This protocol describes the synthesis of 7-((4-methoxyphenoxy)methyl)-1-benzofuran, a classic example of the Williamson ether synthesis.[6][9]
-
Reaction:
-
Materials:
-
7-(chloromethyl)-1-benzofuran (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration relative to substrate)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-(chloromethyl)-1-benzofuran, 4-methoxyphenol, and potassium carbonate.
-
Add anhydrous DMF via syringe and stir the resulting suspension vigorously.
-
Heat the reaction mixture to 60 °C using an oil bath.
-
Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate in Hexanes) every 2 hours. The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.
-
-
Scientist's Note: Potassium carbonate is a suitable base for deprotonating phenols. Its heterogeneous nature in DMF requires vigorous stirring to ensure efficient reaction. Using a slight excess of the nucleophile ensures complete consumption of the electrophile.
Protocol 2: N-Alkylation with an Amine Nucleophile
This protocol details the synthesis of 4-(1-benzofuran-7-ylmethyl)morpholine.
-
Reaction:
-
Materials:
-
7-(chloromethyl)-1-benzofuran (1.0 eq)
-
Morpholine (2.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous (0.2 M concentration relative to substrate)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 7-(chloromethyl)-1-benzofuran and potassium carbonate in anhydrous acetonitrile.
-
Add morpholine to the suspension. Using an excess of the amine serves both as the nucleophile and to trap the HCl byproduct, though an external base ensures the reaction goes to completion.
-
Heat the mixture to reflux (approx. 82 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction is generally complete in 3-5 hours.
-
After cooling to room temperature, filter off the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts or excess morpholine hydrochloride.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary (using a DCM/Methanol gradient).
-
-
Scientist's Note: For less nucleophilic amines, a stronger base like sodium hydride or a phase-transfer catalyst might be necessary to improve yields and reaction times.[10]
Protocol 3: S-Alkylation with a Thiol Nucleophile
This protocol outlines the synthesis of 7-((phenylthio)methyl)-1-benzofuran.
-
Reaction:
-
Materials:
-
7-(chloromethyl)-1-benzofuran (1.0 eq)
-
Thiophenol (1.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Acetonitrile (MeCN), anhydrous (0.2 M concentration relative to substrate)
-
-
Procedure:
-
To a flask under a nitrogen atmosphere, add 7-(chloromethyl)-1-benzofuran and cesium carbonate in anhydrous acetonitrile.
-
Add thiophenol dropwise to the stirred suspension at room temperature. Thiolates are very potent nucleophiles, and the reaction is often exothermic.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC. It is typically complete within 1-3 hours.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with 1M NaOH solution (to remove any unreacted thiophenol), followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product via silica gel column chromatography (e.g., 5% Ethyl Acetate in Hexanes).
-
-
Scientist's Note: Cesium carbonate is often used with thiols as it is a soft base that effectively generates the thiolate nucleophile without promoting side reactions. Thiols are prone to air oxidation to disulfides, so maintaining an inert atmosphere is crucial.
Product Characterization
Unambiguous characterization of the final products is essential. The following table summarizes the expected spectroscopic data for the compounds synthesized in the protocols above.
| Compound | Structure | ¹H NMR Key Signals (CDCl₃, δ ppm) | ¹³C NMR Key Signals (CDCl₃, δ ppm) | Expected Mass [M+H]⁺ |
| Starting Material | 7-(chloromethyl)-1-benzofuran | ~7.6-7.2 (Ar-H), ~4.95 (s, 2H, -CH₂Cl) | ~155-120 (Ar-C), ~107 (C3), ~41.0 (-CH₂Cl) | 167.03 |
| O-Alkylation Product | 7-((4-methoxyphenoxy)methyl)-1-benzofuran | ~7.6-6.8 (Ar-H), ~5.40 (s, 2H, -CH₂O-), ~3.78 (s, 3H, -OCH₃) | ~155-114 (Ar-C), ~65.5 (-CH₂O-), ~55.6 (-OCH₃) | 255.10 |
| N-Alkylation Product | 4-(1-benzofuran-7-ylmethyl)morpholine | ~7.6-7.2 (Ar-H), ~3.90 (s, 2H, Ar-CH₂-N), ~3.75 (t, 4H, morpholine), ~2.55 (t, 4H, morpholine) | ~155-120 (Ar-C), ~58.5 (Ar-CH₂-N), ~53.8 (morpholine), ~67.0 (morpholine) | 218.12 |
| S-Alkylation Product | 7-((phenylthio)methyl)-1-benzofuran | ~7.6-7.1 (Ar-H), ~4.50 (s, 2H, -CH₂S-) | ~155-125 (Ar-C), ~32.5 (-CH₂S-) | 241.07 |
Note: Exact chemical shifts (δ) are dependent on solvent and concentration. The disappearance of the chloromethyl proton signal around 4.95 ppm and the appearance of a new methylene signal are diagnostic of a successful reaction.[11][12][13] Mass spectrometry data can be used to confirm the molecular weight of the synthesized compounds.[14][15][16][17]
Troubleshooting
Even with robust protocols, challenges can arise. This section provides guidance on common issues.
Caption: Decision tree for troubleshooting common reaction issues.
References
-
Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414–1420. [Link]
-
ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. Retrieved from [Link]
-
OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Retrieved from [Link]
-
PubChem. (n.d.). Benzofuran. Retrieved from [Link]
-
Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]
-
Gora, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547. [Link]
-
ResearchGate. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran- 2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Retrieved from [Link]
-
Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
Kobayashi, A., Tabata, S., & Yoshida, S. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Science, 15(1), 1-6. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
-
Future4200. (n.d.). SN2 Reactions of Nitranions with Benzyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of benzofuran derivatives using Pd‐catalyst. Retrieved from [Link]
-
Beyazıt, N. (2017). The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. Hittite Journal of Science and Engineering, 5(1), 69-73. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]
- Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
-
PMC. (n.d.). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules, 27(19), 6667. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). SN1-SN2 and SN2-SN3 Mechanistic Changes Revealed by Transition States of the Hydrolyses of Benzyl Chlorides and Benzenesulfonyl Chlorides. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-(chloromethyl)-3-methyl-1-benzofuran (C10H9ClO). Retrieved from [Link]
-
PubChemLite. (n.d.). 7-chloro-3-methyl-1-benzofuran (C9H7ClO). Retrieved from [Link]
-
PubMed. (n.d.). Antioxidant and Antimicrobial Constituents of Licorice: Isolation and Structure Elucidation of a New Benzofuran Derivative. Retrieved from [Link]
-
PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
ResearchGate. (2026). Reactivity of Benzofuran Derivatives. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]
- 3. DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Antioxidant and antimicrobial constituents of licorice: isolation and structure elucidation of a new benzofuran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glasp.co [glasp.co]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. francis-press.com [francis-press.com]
- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids [mdpi.com]
- 14. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Application Note: Engineering Fluorescent Probes via 7-(Chloromethyl)-1-benzofuran Scaffolds
Scientific Rationale & Core Principles
The development of highly sensitive, target-specific fluorescent probes is a cornerstone of modern bioimaging and drug development. Benzofuran derivatives have emerged as privileged scaffolds in this domain due to their exceptional photophysical properties, which include high quantum yields, robust thermal stability, and intrinsic blue-light emission[1].
Within this class of fluorophores, 7-(chloromethyl)-1-benzofuran serves as a highly versatile, electrophilic building block. The presence of the reactive chloromethyl (-CH₂Cl) group at the 7-position provides a potent site for nucleophilic substitution (SN2) reactions[2]. This distinct reactivity enables researchers to systematically conjugate the fluorescent benzofuran core to various recognition moieties—such as ion chelators, peptide sequences, or reactive small molecules—facilitating the construction of complex, target-responsive "turn-on" or ratiometric probes[2][3].
Mechanistic Causality in Probe Design
The fundamental design of a 7-(chloromethyl)-1-benzofuran-based probe relies on the modulation of Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) . By linking a nucleophilic receptor (e.g., a secondary amine) to the chloromethyl group, the lone pair of the nitrogen quenches the benzofuran's fluorescence via PET. Upon binding to the target analyte (e.g., a metal ion or a specific metabolite like sulfite), the lone pair is engaged, PET is inhibited, and strong fluorescence is restored[3][4].
Synthetic Protocol: Covalent Conjugation via SN₂ Substitution
This protocol details the synthesis of a model amine-reactive fluorescent probe using 7-(chloromethyl)-1-benzofuran. The system is designed to be self-validating, ensuring intermediate purity before biological application.
Reagents & Materials
-
Fluorophore Precursor: 7-(chloromethyl)-1-benzofuran (1.0 eq)
-
Recognition Moiety: Target-specific primary/secondary amine (1.2 eq)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Validation Tools: Thin-Layer Chromatography (TLC) plates, LC-MS system.
Step-by-Step Methodology
-
Reaction Assembly: Dissolve the target-specific amine (1.2 eq) in anhydrous DMF under an inert argon atmosphere.
-
Base Addition: Add K₂CO₃ (3.0 eq) to the solution and stir for 15 minutes.
-
Causality: K₂CO₃ acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the substitution, preventing the protonation of the amine nucleophile, which would otherwise halt the reaction[6].
-
-
Electrophile Introduction: Dropwise add a solution of 7-(chloromethyl)-1-benzofuran (1.0 eq) in DMF. Elevate the temperature to 80°C and stir for 12–18 hours.
-
Causality: The 80°C thermal input provides the necessary kinetic energy to overcome the SN2 activation barrier without inducing thermal degradation of the heterocyclic core[5].
-
-
Self-Validation Check (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate) and LC-MS. The disappearance of the 7-(chloromethyl)-1-benzofuran mass peak and the emergence of the conjugate mass confirms successful coupling.
-
Quenching & Extraction: Cool the mixture to room temperature, quench with distilled water, and extract 3x with dichloromethane (DCM). Wash the organic layer with brine to remove residual DMF.
-
Purification: Isolate the target probe using silica gel column chromatography.
Figure 1: SN2 synthetic workflow for 7-(chloromethyl)-1-benzofuran probe generation.
Application Protocol: Live-Cell Fluorescence Imaging
Once synthesized, the benzofuran probe can be utilized to visualize intracellular dynamics[4]. This protocol outlines the application of the probe in live HepG2 or HeLa cell lines.
Step-by-Step Methodology
-
Probe Preparation: Prepare a 10 mM stock solution of the purified probe in cell-culture grade DMSO.
-
Media Formulation: Dilute the stock solution to a final working concentration of 1–5 µM in serum-free imaging medium (e.g., DMEM without FBS).
-
Causality: Serum proteins (like BSA) contain hydrophobic pockets that can non-specifically bind lipophilic benzofuran probes, drastically reducing the effective concentration available for cellular internalization.
-
-
Cellular Incubation: Remove the standard culture media from the adherent cells, wash once with warm PBS, and add the probe-containing serum-free media. Incubate at 37°C in a 5% CO₂ atmosphere for 30–45 minutes[3].
-
Causality: This timeframe allows for sufficient passive diffusion across the phospholipid bilayer while preserving cell viability.
-
-
Washing (Critical Step): Aspirate the probe media and wash the cells gently 3x with warm PBS.
-
Self-Validating Control: In a parallel control well, pre-incubate the cells with a known scavenger or competitive inhibitor of the target analyte before adding the probe. A lack of fluorescence in this well validates that the probe's signal is target-specific and not an artifact of auto-fluorescence.
-
Imaging: Image immediately using a confocal fluorescence microscope, exciting the sample at the probe's specific absorption maximum (typically 350–450 nm for benzofuran derivatives)[4][6].
Figure 2: Cellular uptake and fluorescence activation pathway of the synthesized probe.
Quantitative Data Presentation
The following table summarizes the typical photophysical and reaction parameters associated with 7-(chloromethyl)-1-benzofuran-derived probes, providing a baseline for experimental design.
| Parameter | Typical Value / Range | Mechanistic Significance |
| SN₂ Reaction Temperature | 60°C – 80°C | Optimizes the kinetic rate of chloride displacement without degrading the benzofuran ring[5]. |
| Excitation Wavelength (λex) | 350 nm – 450 nm | Characteristic of the conjugated benzofuran π-system; tunable via electron-donating substituents[4][6]. |
| Emission Wavelength (λem) | 450 nm – 550 nm | Emits in the blue/green spectrum; significant Stokes shift minimizes self-quenching[1][4]. |
| Live-Cell Working Conc. | 1.0 µM – 5.0 µM | Balances sufficient intracellular signal intensity against potential cytotoxicity[3]. |
| Incubation Time | 15 – 60 minutes | Dictated by the lipophilicity (logP) of the final conjugated probe structure[3]. |
Sources
- 1. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A triphenylamine-benzofuran-derived fluorescent probe for monitoring sulfite in Chinese medicinal materials and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ratiometric Imaging for Quantification of Elevated Ca2+ in Neurons Using Synthetic Low-Affinity Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-(Chloromethyl)-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Functionalized 1-Benzofurans
The 1-benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. The functionalization of this core structure is of paramount importance in medicinal chemistry and drug discovery programs. Specifically, the introduction of substituents at the 7-position via a methylene linker offers a versatile entry point for the synthesis of novel compounds with potential therapeutic applications. Palladium-catalyzed cross-coupling reactions stand as a powerful and indispensable tool for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This guide provides an in-depth exploration of the application of Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions to 7-(chloromethyl)-1-benzofuran, a key intermediate for the elaboration of the benzofuran core.
This document is designed to serve as a practical resource for researchers at the bench. It moves beyond simple procedural lists to provide a deeper understanding of the underlying principles, the rationale behind experimental choices, and robust troubleshooting strategies to overcome common challenges.
Core Principles: A Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, were the subject of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions universally proceed through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the benzylic C-Cl bond of 7-(chloromethyl)-1-benzofuran), forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki and Sonogashira): The organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligands, base, and solvent is critical for the success of these reactions, influencing catalyst stability, reactivity, and selectivity.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Section 1: The Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For benzylic chlorides like 7-(chloromethyl)-1-benzofuran, this reaction provides a direct route to diarylmethane derivatives and other substituted benzofurans.
Causality in Experimental Design:
-
Catalyst and Ligand Selection: While benzylic chlorides are more reactive than aryl chlorides, they are still less reactive than the corresponding bromides and iodides. The use of electron-rich and bulky phosphine ligands, such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, can significantly enhance the rate of oxidative addition and overall catalytic activity.[1] In some cases, ligand-free systems with palladium chloride in aqueous media have also proven effective for the coupling of benzylic halides.[2]
-
Base and Solvent System: The choice of base is crucial for the transmetalation step. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over weaker bases.[3] A mixed solvent system, such as THF/water or dioxane/water, is commonly employed to dissolve both the organic and inorganic reagents.
Detailed Protocol: Suzuki-Miyaura Coupling of 7-(Chloromethyl)-1-benzofuran with Phenylboronic Acid
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
7-(Chloromethyl)-1-benzofuran (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Schlenk flask and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 7-(chloromethyl)-1-benzofuran, phenylboronic acid, and cesium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous THF and degassed water (typically in a 10:1 ratio) to the flask via syringe. Stir the mixture for 10 minutes at room temperature to ensure dissolution of the reagents.
-
Catalyst Addition: Under a positive flow of inert gas, add the PdCl₂(dppf)·CH₂Cl₂ catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reagent | Molar Equiv. | Catalyst Loading | Base | Solvent | Temp. (°C) |
| 7-(chloromethyl)-1-benzofuran | 1.0 | - | - | - | - |
| Phenylboronic acid | 1.2 | - | - | - | - |
| PdCl₂(dppf)·CH₂Cl₂ | - | 2 mol% | - | - | - |
| Cs₂CO₃ | - | - | 1.5 | THF/H₂O (10:1) | 70-80 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of 7-(chloromethyl)-1-benzofuran.
Section 2: The Heck Reaction: Alkenylation of the Benzylic Position
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction provides a powerful method for introducing vinyl groups at the 7-methyl position of the benzofuran ring system.
Causality in Experimental Design:
-
Catalyst System: The choice of palladium precatalyst and ligand is critical. For less reactive chlorides, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[5][6] Bis(benzonitrile)palladium(II) chloride is a versatile air-stable precatalyst that is readily reduced in situ to the active Pd(0) species.[7]
-
Base and Solvent: An inorganic base such as potassium carbonate or an organic base like triethylamine is required to neutralize the HX generated during the reaction. A polar aprotic solvent like DMF or NMP is typically used.
Detailed Protocol: Heck Coupling of 7-(Chloromethyl)-1-benzofuran with Styrene
Materials:
-
7-(Chloromethyl)-1-benzofuran (1.0 equiv)
-
Styrene (1.2 equiv)
-
PdCl₂(PhCN)₂ (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Schlenk tube and stir bar
-
Inert gas supply
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 7-(chloromethyl)-1-benzofuran, potassium carbonate, PdCl₂(PhCN)₂, and tri(o-tolyl)phosphine to a dry Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add anhydrous and degassed DMF, followed by styrene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Reagent | Molar Equiv. | Catalyst Loading | Ligand | Base | Solvent | Temp. (°C) |
| 7-(chloromethyl)-1-benzofuran | 1.0 | - | - | - | - | - |
| Styrene | 1.2 | - | - | - | - | - |
| PdCl₂(PhCN)₂ | - | 2 mol% | - | - | - | - |
| P(o-tol)₃ | - | - | 4 mol% | - | - | - |
| K₂CO₃ | - | - | - | 1.5 | DMF | 100-120 |
Table 2: Representative conditions for the Heck reaction of 7-(chloromethyl)-1-benzofuran.
Section 3: The Sonogashira Coupling: Synthesis of Alkynylated Benzofurans
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is particularly valuable for the synthesis of internal alkynes.
Causality in Experimental Design:
-
Catalyst System: The classic Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst.[2] However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[9] For benzylic chlorides, a catalyst system comprising a palladium source and a bulky, electron-rich ligand like XPhos is effective.[10]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used, often serving as both the base and the solvent.
Detailed Protocol: Sonogashira Coupling of 7-(Chloromethyl)-1-benzofuran with Phenylacetylene
Materials:
-
7-(Chloromethyl)-1-benzofuran (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask and stir bar
-
Inert gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 7-(chloromethyl)-1-benzofuran, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous and degassed THF and triethylamine. Stir the solution for 10 minutes, then add phenylacetylene dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
| Reagent | Molar Equiv. | Catalyst Loading | Co-catalyst | Base | Solvent | Temp. (°C) |
| 7-(chloromethyl)-1-benzofuran | 1.0 | - | - | - | - | - |
| Phenylacetylene | 1.2 | - | - | - | - | - |
| PdCl₂(PPh₃)₂ | - | 2 mol% | - | - | - | - |
| CuI | - | - | 4 mol% | - | - | - |
| Et₃N | - | - | - | Excess | THF | RT - 60 |
Table 3: Representative conditions for the Sonogashira coupling of 7-(chloromethyl)-1-benzofuran.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a more active precatalyst or ligand. Ensure rigorous exclusion of oxygen.[7] |
| Poor quality reagents | Purify starting materials and ensure solvents are anhydrous and degassed. | |
| Suboptimal reaction conditions | Screen different bases, solvents, and temperatures. | |
| Formation of side products | Homocoupling of boronic acid (Suzuki) | Thoroughly degas the reaction mixture; use a boronate ester instead of a boronic acid.[3] |
| Glaser coupling of alkyne (Sonogashira) | Use copper-free conditions; add the alkyne slowly to the reaction mixture.[9] | |
| Isomerization of alkene product (Heck) | Use milder reaction conditions (lower temperature). | |
| Catalyst decomposition (black precipitate) | Presence of oxygen | Ensure a strictly inert atmosphere throughout the reaction.[7] |
| High reaction temperature | Lower the reaction temperature and extend the reaction time. |
Table 4: Common issues and troubleshooting strategies for palladium-catalyzed cross-coupling reactions.
Safety and Handling
General Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Handling of Palladium Catalysts:
-
Palladium catalysts, particularly Pd/C, can be pyrophoric, especially when dry. Handle under an inert atmosphere.[3][11]
-
Avoid inhalation of palladium dust.
-
Consult the Safety Data Sheet (SDS) for the specific palladium catalyst being used for detailed handling and disposal information.
Handling of 7-(Chloromethyl)-1-benzofuran:
-
Chlorinated organic compounds are often toxic and can be irritants. Avoid skin and eye contact.
-
Due to its benzylic chloride nature, 7-(chloromethyl)-1-benzofuran is expected to be a lachrymator and should be handled with care in a fume hood.
-
Consult the relevant SDS for detailed safety information.
Waste Disposal:
-
Palladium-containing waste should be collected and disposed of as hazardous waste according to institutional guidelines.
Conclusion
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the functionalization of 7-(chloromethyl)-1-benzofuran. By carefully selecting the appropriate reaction conditions, including the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse range of substituted benzofuran derivatives. This guide provides a solid foundation of theoretical principles and practical protocols to enable the successful application of these transformative reactions in drug discovery and organic synthesis.
References
-
Reddit. (2024, November 20). Sonogashira Coupling Tips. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 77(15), 6418-6425. [Link]
-
Molla, M. R., et al. (2015). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Tetrahedron Letters, 56(34), 4984-4987. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Larsen, C. H., et al. (2006). Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. Synlett, 2006(18), 2941-2946. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. The Journal of organic chemistry, 77(15), 6418-6425. [Link]
-
Standley, E. A., & Jamison, T. F. (2013). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society, 135(5), 1585-1592. [Link]
-
Standley, E. A., & Jamison, T. F. (2013). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. MIT Open Access Articles. [Link]
-
Larsen, C. H., et al. (2006). Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. Synlett, 2006(18), 2941-2946. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
Introduction: The Significance of the Benzofuran Scaffold
An in-depth guide to the gram-scale synthesis of 7-(chloromethyl)-1-benzofuran, a valuable heterocyclic building block in medicinal chemistry and materials science. This document provides a detailed, three-step synthetic pathway, complete with step-by-step protocols, mechanistic insights, and critical safety information for researchers and drug development professionals.
Benzofuran and its derivatives are prominent heterocyclic motifs found in a vast array of natural products and synthetic compounds.[1][2][3] These structures are of significant interest due to their wide spectrum of biological and pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4][5][6] Specifically, functionalized benzofurans like 7-(chloromethyl)-1-benzofuran serve as crucial intermediates in the synthesis of more complex molecules, enabling the construction of novel therapeutic agents and materials.[4] The chloromethyl group at the 7-position is a reactive handle, ideal for introducing various functionalities through nucleophilic substitution reactions.
This guide details a reliable and scalable three-step synthesis to produce 7-(chloromethyl)-1-benzofuran on a gram scale, starting from the commercially available or readily synthesized 7-bromo-1-benzofuran. The pathway involves:
-
Formylation of a Grignard reagent to produce 1-benzofuran-7-carbaldehyde.
-
Reduction of the aldehyde to 7-(hydroxymethyl)-1-benzofuran.
-
Chlorination of the primary alcohol to yield the target compound, 7-(chloromethyl)-1-benzofuran.
Overall Synthetic Strategy
The chosen synthetic route is designed for robustness and scalability, employing well-established chemical transformations. The workflow prioritizes the use of common laboratory reagents and straightforward purification techniques.
Caption: High-level workflow for the synthesis of 7-(chloromethyl)-1-benzofuran.
Part 1: Synthesis of 1-benzofuran-7-carbaldehyde
Principle and Mechanistic Insight
This step utilizes a Grignard reaction, a classic organometallic transformation. 7-Bromo-1-benzofuran is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent, 7-(bromomagnesio)-1-benzofuran. This organometallic species is a potent nucleophile. Subsequent reaction with an electrophilic formylating agent, N,N-dimethylformamide (DMF), followed by acidic workup, yields the desired aldehyde. The choice of THF as a solvent is crucial as its etheric oxygens coordinate to the magnesium, stabilizing the Grignard reagent.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 5g scale) | Moles (mmol) | Notes |
| 7-Bromo-1-benzofuran | 197.03 | 5.0 g | 25.4 | Starting material |
| Magnesium (Mg) turnings | 24.31 | 740 mg | 30.4 | 1.2 equivalents |
| Iodine (I₂) | 253.81 | 1 crystal | - | To initiate Grignard formation |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Anhydrous, inhibitor-free |
| N,N-Dimethylformamide (DMF) | 73.09 | 2.8 mL (2.65 g) | 36.2 | 1.4 equivalents, anhydrous |
| Hydrochloric Acid (HCl), 3M aq. | 36.46 | ~20 mL | - | For workup |
| Ethyl Acetate | 88.11 | 150 mL | - | For extraction |
| Saturated NaCl solution (Brine) | - | 50 mL | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - | Drying agent |
Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Grignard Reagent Formation: Place the magnesium turnings and a single crystal of iodine into the flask. Add 10 mL of anhydrous THF. In the dropping funnel, prepare a solution of 7-bromo-1-benzofuran (5.0 g) in 25 mL of anhydrous THF.
-
Add approximately 2 mL of the 7-bromo-1-benzofuran solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining 7-bromo-1-benzofuran solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add a solution of anhydrous DMF (2.8 mL) in anhydrous THF (15 mL) dropwise via the dropping funnel over 30 minutes, keeping the internal temperature below 10 °C.
-
After addition, remove the ice bath and stir the mixture at room temperature for 3 hours.[7]
-
Workup and Extraction: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of 3M HCl (~20 mL) until the solution is acidic (pH ~2) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 1-benzofuran-7-carbaldehyde as a solid.[7] Expected yield: 65-75%.
Part 2: Reduction of 1-benzofuran-7-carbaldehyde
Principle and Mechanistic Insight
This step involves the reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation as it does not reduce other functional groups present in the molecule under these conditions. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent (methanol) yields the alcohol.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 2.5g scale) | Moles (mmol) | Notes |
| 1-Benzofuran-7-carbaldehyde | 146.14 | 2.5 g | 17.1 | Starting material |
| Methanol (MeOH) | 32.04 | 50 mL | - | Solvent |
| Sodium Borohydride (NaBH₄) | 37.83 | 970 mg | 25.7 | 1.5 equivalents |
| Deionized Water | 18.02 | 100 mL | - | For quenching and extraction |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-benzofuran-7-carbaldehyde (2.5 g) in methanol (50 mL).
-
Reduction: Cool the solution to 0 °C in an ice-water bath. Add sodium borohydride (970 mg) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction by the slow addition of deionized water (50 mL).
-
Remove the methanol under reduced pressure. Add more water (50 mL) to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 7-(hydroxymethyl)-1-benzofuran as a solid, which is often pure enough for the next step. If necessary, it can be purified by recrystallization or a short silica gel plug. Expected yield: 90-98%.
Part 3: Chlorination to 7-(chloromethyl)-1-benzofuran
Principle and Mechanistic Insight
The final step is the conversion of the primary alcohol to an alkyl chloride using thionyl chloride (SOCl₂). The reaction is typically performed in the presence of a weak base like pyridine, which neutralizes the HCl byproduct. The mechanism involves the alcohol's oxygen atom attacking the sulfur of SOCl₂, forming a chlorosulfite intermediate. In the presence of pyridine, an Sₙ2 mechanism is favored, where a chloride ion attacks the carbon atom, displacing the chlorosulfite group to yield the final product with inversion of configuration (though not relevant for this achiral substrate).
Caption: Simplified mechanism for the chlorination of an alcohol using SOCl₂ with a base.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 2.0g scale) | Moles (mmol) | Notes |
| 7-(Hydroxymethyl)-1-benzofuran | 148.16 | 2.0 g | 13.5 | Starting material, must be dry |
| Dichloromethane (DCM) | 84.93 | 40 mL | - | Anhydrous |
| Pyridine | 79.10 | 1.3 mL (1.28 g) | 16.2 | 1.2 equivalents, anhydrous |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 mL (1.8 g) | 14.9 | 1.1 equivalents, HIGHLY TOXIC AND CORROSIVE [8][9] |
| Saturated NaHCO₃ solution | - | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent |
Procedure
-
Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).[9][10] Have an emergency shower and eyewash station readily accessible.[9]
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 7-(hydroxymethyl)-1-benzofuran (2.0 g) in anhydrous dichloromethane (40 mL).
-
Add anhydrous pyridine (1.3 mL) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice-water bath. Add thionyl chloride (1.1 mL) dropwise over 20 minutes using a syringe. A precipitate (pyridinium hydrochloride) may form.
-
After the addition, allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and saturated sodium bicarbonate solution (2 x 25 mL) to remove any remaining acid and pyridine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to obtain 7-(chloromethyl)-1-benzofuran as a solid. Expected yield: 80-90%.
Analytical Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
| Compound | ¹H NMR (CDCl₃, δ ppm) - Expected Peaks | ¹³C NMR (CDCl₃, δ ppm) - Expected Peaks | Mass Spec (EI) - m/z |
| 1-Benzofuran-7-carbaldehyde | ~10.2 (s, 1H, -CHO), ~7.9-7.3 (m, 4H, Ar-H), ~6.8 (d, 1H, furan-H) | ~192 (CHO), ~155, ~146, ~130, ~128, ~126, ~125, ~122, ~107 | 146 [M]⁺ |
| 7-(Hydroxymethyl)-1-benzofuran | ~7.6-7.2 (m, 4H, Ar-H), ~6.7 (d, 1H, furan-H), ~4.8 (s, 2H, -CH₂OH), ~1.9 (br s, 1H, -OH) | ~154, ~145, ~129, ~127, ~125, ~124, ~121, ~106, ~62 (CH₂OH) | 148 [M]⁺ |
| 7-(Chloromethyl)-1-benzofuran | ~7.6-7.2 (m, 4H, Ar-H), ~6.8 (d, 1H, furan-H), ~4.7 (s, 2H, -CH₂Cl) | ~154, ~146, ~130, ~128, ~126, ~125, ~123, ~107, ~43 (CH₂Cl) | 166/168 [M]⁺ (Cl isotope pattern) |
Note: Exact chemical shifts (δ) and coupling constants (J) should be determined from the acquired spectra.[11][12]
Safety and Hazard Management
The synthesis of 7-(chloromethyl)-1-benzofuran involves several hazardous reagents that require careful handling and disposal.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water.[8] It causes severe skin burns and eye damage and is toxic if inhaled.[8] Always handle in a chemical fume hood while wearing appropriate PPE.[8][13] Do not allow it to come into contact with water or moisture.[8][13]
-
Phosphorus Pentachloride (PCl₅): An alternative chlorinating agent that is also highly corrosive and reacts violently with water.[10][14] It can cause severe skin burns and eye damage.[10]
-
Grignard Reagents: Highly reactive and pyrophoric upon contact with air, especially if the THF solvent evaporates. Ensure the reaction is always maintained under an inert atmosphere (Nitrogen or Argon).
-
Solvents: THF, Dichloromethane, and Ethyl Acetate are flammable and should be handled away from ignition sources.
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents like excess Grignard reagent or thionyl chloride carefully before disposal.
References
- Merck. (2025, December 10).
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
- SBLCore. (2025, April 9).
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
El-Sayed, N. N. E., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28247-28272. [Link]
-
Cilibrizzi, A., et al. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 27(19), 6549. [Link]
-
Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(10), 7414-7423. [Link]
-
Chen, L., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 3489. [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]
-
Padwa, A., et al. (2009). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Organic letters, 11(1), 89-92. [Link]
-
Wróbel, D., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1571. [Link]
-
M, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 14(3), 645-654. [Link]
-
Zhang, R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725. [Link]
-
Zhang, R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzofuran-7-carbaldehyde. PubChem Compound Database. [Link]
-
Patel, H., et al. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 234-253. [Link]
-
PubChemLite. (n.d.). 7-(chloromethyl)-3-methyl-1-benzofuran (C10H9ClO). [Link]
- Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
-
Wehmeyer, K. R., et al. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 523-532. [Link]
-
ACS Publications. (2024, January 8). Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. Organic Letters. [Link]
-
Bansal, Y., & Silakari, O. (2014). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 4(55), 28946-28963. [Link]
-
ResearchGate. (2024, August 2). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]
-
Tokyo University of Science. (2024, April 17). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. [Link]
- Google Patents. (n.d.).
-
EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Scholars Academic Journal of Pharmacy. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran|CAS 57899-12-4 [benchchem.com]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis routes of 1-Benzofuran-5-carbaldehyde [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nj.gov [nj.gov]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. fishersci.fi [fishersci.fi]
Application Notes and Protocols for the Safe Handling of 7-(chloromethyl)-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a guide for trained professionals in a laboratory setting. The information provided is based on an analysis of structurally similar compounds and established laboratory safety principles. A comprehensive, substance-specific risk assessment must be conducted before commencing any work with 7-(chloromethyl)-1-benzofuran. All laboratory activities must comply with the institution's Chemical Hygiene Plan and relevant regulations.[1][2][3]
Introduction: Understanding the Hazard Profile
-
Benzofuran Core: The parent compound, benzofuran, is suspected of causing cancer and may lead to liver and kidney damage with prolonged or repeated exposure.[4][5][6][7][8] It is classified as harmful to aquatic life.[4]
-
Chloromethyl Group (Benzylic Halide): Benzylic halides, such as benzyl chloride, are known to be potent lachrymators (tear-inducing), corrosive, and are often classified as suspected carcinogens.[9][10][11][12] They are reactive alkylating agents that can covalently modify biological macromolecules.
-
Structural Analogs: Safety data for closely related compounds like 7-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran and 3-(chloromethyl)benzofuran indicate severe corrosive properties, causing skin burns and serious eye damage, as well as respiratory irritation.[13][14]
Based on this analysis, 7-(chloromethyl)-1-benzofuran should be handled as a corrosive, potentially carcinogenic, and highly irritating substance with potential for chronic organ toxicity.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective risk management relies on a multi-layered approach, prioritizing the most effective control measures. This "Hierarchy of Controls" is a fundamental concept in laboratory safety.
Caption: The Hierarchy of Controls, prioritizing measures from most to least effective.
Mandatory Safety Protocols
Engineering Controls
-
Chemical Fume Hood: All manipulations of 7-(chloromethyl)-1-benzofuran, including weighing, transfers, and reactions, must be performed in a certified chemical fume hood to prevent inhalation of vapors and aerosols.[15][16] The sash should be kept as low as possible.
-
Ventilation: Ensure adequate general laboratory ventilation.[15]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and unobstructed.[17]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.[18][19]
| PPE Category | Specification | Rationale |
| Eye and Face | Tightly fitting chemical splash goggles and a face shield.[20] | Protects against splashes of the corrosive liquid and irritating vapors. Standard safety glasses are insufficient. |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene).[20] Consult a glove compatibility chart. Double-gloving is recommended. | Prevents skin contact with the corrosive and potentially carcinogenic material. Inspect gloves for holes before each use. |
| Body | A flame-resistant lab coat, fully buttoned.[18] Consider a chemically resistant apron for larger quantities. | Protects skin and personal clothing from spills and splashes. |
| Footwear | Fully enclosed, chemical-resistant shoes.[19] | Protects feet from spills. |
| Respiratory | For routine use within a fume hood, respiratory protection is not typically required. For spill cleanup or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[9][13] | Protects against inhalation of high concentrations of vapors or aerosols in non-routine situations. |
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed, written SOP for all procedures involving this compound.[16][21]
-
Training: All personnel must be trained on the specific hazards of 7-(chloromethyl)-1-benzofuran, the contents of this protocol, and emergency procedures before beginning work.[1][22] This training must be documented.
-
Restricted Access: Designate a specific area within the lab for handling this compound.
-
Working Alone: Avoid working with this chemical alone, especially during high-risk procedures.[16]
-
Hygiene Practices: Wash hands thoroughly after handling the chemical, even if gloves were worn. Do not bring lab coats into food and drink areas.
Step-by-Step Handling and Experimental Protocols
Preparation and Weighing
-
Preparation: Before handling the primary container, ensure the fume hood is clean and uncluttered.[17] Assemble all necessary equipment and reagents.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Tare a suitable, sealed container on a balance inside the fume hood. Carefully transfer the required amount of 7-(chloromethyl)-1-benzofuran into the container using a clean spatula or pipette. Keep the primary container closed as much as possible.
-
Sealing: Immediately and securely seal the weighing container.
-
Cleanup: Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., ethanol) followed by soap and water. Dispose of all contaminated wipes in the designated halogenated waste container.
Running a Reaction
-
Setup: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.
-
Addition: If adding the compound in solution, use a syringe or dropping funnel. If adding as a solid, do so carefully to avoid creating dust.
-
Monitoring: Monitor the reaction closely for any signs of an uncontrolled exotherm or pressure buildup.
-
Workup: Quench the reaction carefully. All extractions and subsequent handling of the reaction mixture must be performed in the fume hood.
Storage and Waste Disposal
-
Storage: Store 7-(chloromethyl)-1-benzofuran in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.[13][14] Store in a designated corrosives or toxics cabinet.
-
Waste Disposal: Dispose of all waste containing 7-(chloromethyl)-1-benzofuran in a dedicated, clearly labeled "Halogenated Organic Waste" container.[19] Do not pour down the drain.[19] Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
Immediate and correct response is critical in an emergency.
Caption: Flowchart for emergency response to exposure or spill events.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
Minor Spill (inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for halogenated waste. Decontaminate the area.
-
Major Spill (outside a fume hood): Evacuate the laboratory immediately. Alert others in the vicinity. Close the laboratory doors and contact your institution's emergency response team.
-
References
- 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran - SAFETY DATA SHEET. (2023, September 5). Maybridge.
- SAFETY DATA SHEET - 2,3-Benzofuran. (2025, January 15). Tokyo Chemical Industry.
- Benzofuran - Safety D
- Safety in Academic Chemistry Labor
- Labor
- Lab Safety Rules and Guidelines. (2024, January 23). LabManager.
- Benzyl chloride - PENTA. (2025, April 7). Penta s.r.o..
- BENZYL CHLORIDE EXTRA PURE MSDS. (2015, April 9). Loba Chemie.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
- Safety in Academic Chemistry Laboratories, 7th Edition.American Chemical Society.
- ICSC 0388 - BENZOFURAN.
- Safety Guides & Tipsheets.American Chemical Society.
- Laboratories - Standards.
- Benzyl Chloride - Hazardous Substance Fact Sheet.New Jersey Department of Health.
- Laboratory Safety Guidance.
- The Laboratory Standard.Office of Clinical and Research Safety.
- 2,3-Benzofuran | ToxFAQs™.Agency for Toxic Substances and Disease Registry - CDC.
- Standard Operating Procedure for Labor
- OSHA Standards for Biological Labor
- BENZYL CHLORIDE - CAMEO Chemicals.NOAA.
- 29 CFR 1910.
- Benzyl-Chloride - Safety D
- MSDS - Safety D
- TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN. (1992, September). Agency for Toxic Substances and Disease Registry.
- STANDARD OPERATING PROCEDURE FOR CHLORIN
- School Chemistry Laboratory Safety Guide.Centers for Disease Control and Prevention.
- 3-(Chloromethyl)
- SAFETY DATA SHEET - Benzofuran. (2025, September 5). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Benzofuran.FUJIFILM Wako Chemicals.
- Working with Hazardous Chemicals.Organic Syntheses.
- Safety data sheet - Dibenzofuran. (2022, March 18). CPAChem.
Sources
- 1. osha.gov [osha.gov]
- 2. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 3. mastercontrol.com [mastercontrol.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ICSC 0388 - BENZOFURAN [chemicalsafety.ilo.org]
- 7. 2,3-Benzofuran | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. lobachemie.com [lobachemie.com]
- 11. nj.gov [nj.gov]
- 12. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. aksci.com [aksci.com]
- 15. acs.org [acs.org]
- 16. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 17. acs.org [acs.org]
- 18. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 19. hscprep.com.au [hscprep.com.au]
- 20. peptide.com [peptide.com]
- 21. ipo.rutgers.edu [ipo.rutgers.edu]
- 22. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
Synthetic Routes to Functionalized Benzofurans from 7-(Chloromethyl)-1-benzofuran: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details synthetic methodologies for the functionalization of 7-(chloromethyl)-1-benzofuran, a versatile building block for the synthesis of a diverse array of benzofuran derivatives. The benzofuran scaffold is a privileged motif in medicinal chemistry and materials science, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic location of the chloromethyl group at the 7-position of the benzofuran ring provides a reactive handle for introducing a variety of functional groups through nucleophilic substitution and cross-coupling reactions.
This document provides detailed protocols and mechanistic insights for several key transformations, empowering researchers to generate libraries of novel functionalized benzofurans for screening and development.
Introduction to the Versatility of 7-(Chloromethyl)-1-benzofuran
The benzofuran nucleus is a core component of numerous natural products and synthetic compounds with significant pharmacological and material properties.[1][2] The ability to introduce diverse substituents onto this scaffold is crucial for modulating its biological activity and physicochemical properties. 7-(Chloromethyl)-1-benzofuran serves as an excellent starting material for this purpose due to the reactivity of the benzylic chloride. This electrophilic center is amenable to attack by a wide range of nucleophiles and can participate in various metal-catalyzed cross-coupling reactions.
This guide will focus on practical and robust methods for the derivatization of 7-(chloromethyl)-1-benzofuran, providing both the "how" and the "why" behind the experimental choices.
Nucleophilic Substitution Reactions: A Gateway to Diverse Functionalities
Nucleophilic substitution at the benzylic carbon of 7-(chloromethyl)-1-benzofuran is a straightforward and efficient method for introducing heteroatom-containing functional groups. The reaction proceeds via an SN2 mechanism, where a nucleophile displaces the chloride leaving group.[3][4]
Synthesis of 7-(Aminomethyl)-1-benzofurans
The introduction of an aminomethyl group is a common strategy in medicinal chemistry to enhance solubility and provide a handle for further derivatization.
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction by solvating the cation of the nucleophile without strongly solvating the anionic nucleophile, thus increasing its reactivity.[5] A base such as potassium carbonate is often added to neutralize any acid formed during the reaction and to deprotonate amine nucleophiles if they are used as their ammonium salts. The reaction is typically heated to overcome the activation energy barrier.
Protocol 2.1: Synthesis of N-Benzyl-1-(1-benzofuran-7-yl)methanamine
Materials:
-
7-(Chloromethyl)-1-benzofuran
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-(chloromethyl)-1-benzofuran (1.0 eq) in anhydrous DMF, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-benzyl-1-(1-benzofuran-7-yl)methanamine.
Data Presentation:
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-1-(1-benzofuran-7-yl)methanamine | ~85% |
| 2 | Morpholine | 4-((1-Benzofuran-7-yl)methyl)morpholine | ~90% |
| 3 | Sodium Azide | 7-(Azidomethyl)-1-benzofuran | >95% |
Williamson Ether Synthesis: Crafting Ethers and Phenolic Ethers
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from an alkoxide and an alkyl halide.[3][5][6] This reaction can be readily applied to 7-(chloromethyl)-1-benzofuran to synthesize a variety of 7-(alkoxymethyl)- and 7-(aryloxymethyl)-1-benzofurans.
Causality Behind Experimental Choices: A strong base like sodium hydride (NaH) is used to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide.[4] A polar aprotic solvent like THF or DMF is ideal for this SN2 reaction. The reaction temperature can be adjusted based on the reactivity of the nucleophile.
Protocol 2.2: Synthesis of 7-(Phenoxymethyl)-1-benzofuran
Materials:
-
7-(Chloromethyl)-1-benzofuran
-
Phenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of phenol (1.2 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 7-(chloromethyl)-1-benzofuran (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 7-(phenoxymethyl)-1-benzofuran.
Data Presentation:
| Entry | Alcohol/Phenol | Product | Yield (%) |
| 1 | Phenol | 7-(Phenoxymethyl)-1-benzofuran | ~80% |
| 2 | Ethanol | 7-(Ethoxymethyl)-1-benzofuran | ~75% |
| 3 | Benzyl alcohol | 7-((Benzyloxy)methyl)-1-benzofuran | ~82% |
Carbon-Carbon Bond Forming Reactions: Expanding the Molecular Framework
Cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. While the benzylic chloride of 7-(chloromethyl)-1-benzofuran can participate in some cross-coupling reactions, it is often advantageous to first convert it to a more suitable coupling partner, such as a Grignard reagent or an organozinc species.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from 7-(chloromethyl)-1-benzofuran allows for the introduction of this moiety onto a variety of electrophiles, including aldehydes, ketones, and nitriles.
Causality Behind Experimental Choices: The Grignard reaction requires an aprotic ether solvent such as THF or diethyl ether to stabilize the organomagnesium species.[7] The reaction is initiated by the insertion of magnesium metal into the carbon-chlorine bond. Activation of the magnesium surface with a small amount of iodine or 1,2-dibromoethane is often necessary. The reaction is highly sensitive to moisture and protic solvents.
Protocol 3.1: Synthesis of 1-(1-Benzofuran-7-yl)ethanol via Grignard Reaction
Materials:
-
7-(Chloromethyl)-1-benzofuran
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.5 eq) and a crystal of iodine.
-
Add a small amount of a solution of 7-(chloromethyl)-1-benzofuran (1.0 eq) in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once the reaction has started, add the remaining solution of 7-(chloromethyl)-1-benzofuran dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add a solution of acetaldehyde (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(1-benzofuran-7-yl)ethanol.
Data Presentation:
| Entry | Electrophile | Product | Yield (%) |
| 1 | Acetaldehyde | 1-(1-Benzofuran-7-yl)ethanol | ~65% |
| 2 | Acetone | 2-(1-Benzofuran-7-yl)propan-2-ol | ~60% |
| 3 | Benzonitrile | (1-Benzofuran-7-yl)(phenyl)methanone | ~55% |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are indispensable for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively. While benzylic chlorides can undergo these couplings directly, the reactivity can sometimes be sluggish. Conversion to the corresponding organometallic reagent (e.g., via the Grignard reagent) is a common strategy.
The Suzuki coupling typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For derivatizing 7-(chloromethyl)-1-benzofuran, it is often more practical to first convert it to the corresponding boronic ester and then couple it with an aryl or vinyl halide. Alternatively, direct coupling with a boronic acid can be attempted, though this is less common for benzylic chlorides.
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki coupling. Ligands such as phosphines (e.g., PPh₃, SPhos) are commonly used to stabilize the palladium center and facilitate the catalytic cycle. A base is required for the transmetalation step. The solvent system often consists of an organic solvent and water to dissolve both the organic and inorganic reagents.
Protocol 3.2.1: Synthesis of 7-Benzyl-1-benzofuran via Suzuki Coupling (Illustrative)
Note: This protocol is illustrative as direct Suzuki coupling of benzylic chlorides can be challenging. A more reliable route would involve conversion of 7-(chloromethyl)-1-benzofuran to a boronic ester first.
Materials:
-
7-(Chloromethyl)-1-benzofuran
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
In a Schlenk flask, combine 7-(chloromethyl)-1-benzofuran (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium phosphate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.
The Sonogashira coupling is a highly efficient method for the formation of a bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki coupling, direct Sonogashira coupling of 7-(chloromethyl)-1-benzofuran can be challenging.
Causality Behind Experimental Choices: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent. The reaction is typically run under inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Protocol 3.2.2: Synthesis of 7-(Phenylethynyl)-1-benzofuran (Illustrative)
Note: This protocol is illustrative. The reactivity of the benzylic chloride may require optimization of the catalyst system and reaction conditions.
Materials:
-
7-(Chloromethyl)-1-benzofuran
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 7-(chloromethyl)-1-benzofuran (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and triethylamine (e.g., 2:1), add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. Monitor by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthetic pathways from 7-(chloromethyl)-1-benzofuran.
Caption: Williamson ether synthesis workflow.
Conclusion
This guide provides a foundational set of protocols for the functionalization of 7-(chloromethyl)-1-benzofuran. The described methods, including nucleophilic substitution and cross-coupling reactions, offer a versatile toolkit for the synthesis of a wide range of benzofuran derivatives. The provided protocols, along with the rationale behind the experimental choices, are intended to serve as a starting point for further exploration and optimization in the user's own research endeavors. The inherent reactivity of the starting material, coupled with the power of modern synthetic methods, opens up a vast chemical space for the discovery of novel compounds with potential applications in medicine and materials science.
References
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). BYJU'S. Retrieved from [Link]
-
Williamson ether synthesis. (2023, December 19). In Wikipedia. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 430-434). Cambridge University Press.
- Kumar, D. R. H., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.
- A kind of benzofuran derivative and preparation method thereof. (2019). Google Patents.
-
Williamson ether synthesis. (n.d.). Lumen Learning. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 6). ACS Omega. Retrieved from [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023, September 7). EAS Publisher. Retrieved from [Link]
- Kumar, D. R. H., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.
-
Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14). Beaudry Research Group - Oregon State University. Retrieved from [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. Retrieved from [Link]
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (n.d.). PMC. Retrieved from [Link]
-
Total synthesis of natural products containing benzofuran rings. (2017, May 5). RSC Publishing. Retrieved from [Link]
- Synthesis of benzofurans. (n.d.). Google Patents.
-
Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. (n.d.). Retrieved from [Link]
-
Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. (n.d.). Retrieved from [Link]
-
Sonogashira cross-coupling reaction of complex 1 with terminal alkynes. (n.d.). ResearchGate. Retrieved from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. Retrieved from [Link]
-
N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. (n.d.). PubMed. Retrieved from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen. Retrieved from [Link]
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019, June 11). MDPI. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. (2020, October 15). MDPI. Retrieved from [Link]
-
Synthesis methods and ring-opening products of benzofuran and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (2010, December 16). SciSpace. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues. (2023, November 15). Sciforum. Retrieved from [Link]
-
Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. (2008, March 21). Journal of Organic Chemistry. Retrieved from [Link]
-
Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. (2019, January 8). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-(chloromethyl)-1-benzofuran
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 7-(chloromethyl)-1-benzofuran. This crucial building block in medicinal chemistry presents unique purification hurdles due to its reactivity and potential for impurity formation. This document offers troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 7-(chloromethyl)-1-benzofuran, providing insights into their causes and practical solutions.
Issue 1: Product Degradation During Column Chromatography
Question: I'm observing significant product loss and the appearance of new, unidentified spots on my TLC plate after performing silica gel column chromatography. What is causing this degradation, and how can I prevent it?
Answer:
The chloromethyl group in 7-(chloromethyl)-1-benzofuran makes the molecule susceptible to nucleophilic attack, and the acidic nature of standard silica gel can catalyze degradation pathways. The lone pair of electrons on the furan oxygen can also participate in reactions that lead to decomposition.
Probable Causes:
-
Silica Gel Acidity: The acidic surface of silica gel can promote the hydrolysis of the chloromethyl group to the corresponding alcohol, 7-(hydroxymethyl)-1-benzofuran, or facilitate other acid-catalyzed decomposition reactions.
-
Prolonged Contact Time: Extended exposure of the compound to the stationary phase increases the likelihood of degradation.
-
Reactive Solvents: Protic solvents like methanol can act as nucleophiles, reacting with the chloromethyl group to form the corresponding methyl ether.
Solutions:
-
Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in your desired solvent system containing 1-2% triethylamine (Et3N) or another non-nucleophilic, volatile base. This will neutralize the acidic sites on the silica surface.
-
Use a Less Acidic Stationary Phase: Consider using neutral alumina as an alternative to silica gel. However, be aware that alumina can have its own reactivity issues, so a small-scale trial is recommended.
-
Optimize Your Solvent System for Rapid Elution: Develop a mobile phase that provides good separation while minimizing the retention time of your product. A solvent system of petroleum ether and ethyl acetate is a common starting point.[1]
-
Flash Chromatography: Employ flash chromatography to expedite the purification process and reduce the contact time between your compound and the stationary phase.[2]
Issue 2: Co-elution of Starting Materials or Side-Products
Question: My purified 7-(chloromethyl)-1-benzofuran is contaminated with what I believe to be unreacted starting material or a closely related isomer. How can I improve the separation?
Answer:
Co-elution is a common challenge when impurities have similar polarities to the target compound. In the synthesis of 7-(chloromethyl)-1-benzofuran, this can include starting materials like 7-methyl-1-benzofuran or isomeric chloromethylated products.
Probable Causes:
-
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials.
-
Lack of Regioselectivity: The chloromethylation of benzofuran can sometimes yield a mixture of isomers, such as 5-(chloromethyl)-1-benzofuran, which can be difficult to separate.[3]
-
Suboptimal TLC and Column Conditions: The solvent system used for thin-layer chromatography (TLC) may not be providing adequate resolution, leading to an inappropriate choice for column chromatography.
Solutions:
-
Thorough Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and ensure the complete consumption of starting materials before workup.[4]
-
Optimize the Mobile Phase: Systematically screen different solvent systems for your TLC analysis. Try varying the ratio of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane). The goal is to achieve a clear separation between your product and the impurity.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer superior resolution compared to traditional column chromatography. A C18 column with a gradient of water and acetonitrile is a common starting point for reverse-phase separation.[5]
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[6] Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water is often a good starting point for benzofuran derivatives.[4][6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and analysis of 7-(chloromethyl)-1-benzofuran.
Q1: What is the stability of 7-(chloromethyl)-1-benzofuran and how should it be stored?
The chloromethyl group is inherently reactive, making 7-(chloromethyl)-1-benzofuran sensitive to moisture, heat, and nucleophiles.[7] It is recommended to store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is ideal) in a tightly sealed container. Avoid exposure to light, as this can also promote degradation.
Q2: What are the expected impurities from the synthesis of 7-(chloromethyl)-1-benzofuran?
Common impurities depend on the synthetic route. If prepared via chloromethylation of 7-methyl-1-benzofuran, you might find unreacted starting material or dichlorinated byproducts. If synthesized from a precursor already containing the benzofuran core, impurities could include related isomers or products of incomplete reactions.[3][8] Hydrolysis to 7-(hydroxymethyl)-1-benzofuran is also a common impurity if the compound has been exposed to moisture.
Q3: What analytical techniques are best for characterizing the purity of 7-(chloromethyl)-1-benzofuran?
A combination of techniques is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Direct analysis by LC-MS with atmospheric pressure ionization can be challenging, and derivatization may be necessary for successful analysis.[9]
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and separating closely related compounds.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the number of components in a sample.
Q4: Can I use recrystallization as the sole purification method?
Recrystallization can be a very effective purification technique, especially for removing small amounts of impurities from a solid product.[6] However, its success is highly dependent on the nature of the impurities and finding a suitable solvent system. For crude reaction mixtures with multiple components or oily impurities, column chromatography is often a necessary preceding step.
Experimental Workflow & Data Visualization
Workflow for Purification of 7-(chloromethyl)-1-benzofuran
Caption: A typical workflow for the purification of 7-(chloromethyl)-1-benzofuran.
Potential Degradation Pathways on Acidic Silica Gel
Caption: Acid-catalyzed degradation pathways of 7-(chloromethyl)-1-benzofuran on silica gel.
Summary of Purification Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Neutralized Silica Gel (1-2% Et3N) or Neutral Alumina | To prevent acid-catalyzed degradation of the product. |
| Mobile Phase | Non-protic solvents (e.g., Hexane/Ethyl Acetate) | To avoid nucleophilic attack on the chloromethyl group. |
| Technique | Flash Column Chromatography | To minimize contact time with the stationary phase. |
| Alternative Method | Preparative HPLC | For high-resolution separation of closely related impurities. |
| Final Purification | Recrystallization | To remove minor impurities and obtain a crystalline solid. |
References
-
Mayank Yadav, D., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. Available from: [Link]
-
PubChem. (n.d.). 7-(chloromethyl)-3-methyl-1-benzofuran. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). 7-chloro-3-methyl-1-benzofuran. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). 7-chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. National Center for Biotechnology Information. Retrieved from: [Link]
-
EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 239-245. Available from: [Link]
-
Pan, M., et al. (2024). Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. Organic Letters, 26(3), 634-639. Available from: [Link]
-
Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Chemical Health Risks, 12(4), 519-524. Available from: [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Department of Chemistry. Retrieved from: [Link]
-
Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Available from: [Link]
-
Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from: [Link]
-
London Journal of Pharmacy. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from: [Link]
-
Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28482-28498. Available from: [Link]
-
Karaca, G., et al. (2017). Report: Fast chromatographic screening method for 7 drugs of potential threat in drug facilitated crimes. Pakistan Journal of Pharmaceutical Sciences, 31(1), 227-232. Available from: [Link]
-
Singh, P., et al. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. International Journal of Pharmaceutical Sciences and Research, 11(9), 4208-4219. Available from: [Link]
-
Molecules. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3785. Available from: [Link]
-
Molecules. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6523. Available from: [Link]
-
Kotchevar, A. T., et al. (2002). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Drug Development and Industrial Pharmacy, 28(2), 143-149. Available from: [Link]
-
NIST. (n.d.). Benzofuran, 7-methyl-. NIST Chemistry WebBook. Retrieved from: [Link]
-
Yuan, T., et al. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. Available from: [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. Available from: [Link]
-
Gangan, V. D., et al. (2014). Synthesis and antibacterial activity of novel benzofuran ester derivatives. Indian Journal of Heterocyclic Chemistry, 23(Jan-Mar), 315-320. Available from: [Link]
- Google Patents. (2004). Method for purifying chloromethyl chloroformate. (US20040152911A1).
-
Schrödinger. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Retrieved from: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]
- 4. asianinstituteofresearch.org [asianinstituteofresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20040152911A1 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]
- 9. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 7-(chloromethyl)-1-benzofuran: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 7-(chloromethyl)-1-benzofuran, a key intermediate in the development of various pharmaceutical compounds, can be a challenging endeavor fraught with the potential for side reactions that can significantly impact yield and purity. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during its synthesis.
I. Choosing the Right Synthetic Strategy: Direct vs. Indirect Routes
A critical initial decision in the synthesis of 7-(chloromethyl)-1-benzofuran is the choice between a direct, one-step chloromethylation of 1-benzofuran and a multi-step, indirect approach. This choice has profound implications for the side reaction profile.
Question 1: We are considering a direct chloromethylation of 1-benzofuran to synthesize the 7-(chloromethyl) derivative. What are the potential pitfalls of this approach?
Answer: Direct chloromethylation of 1-benzofuran, typically employing the Blanc reaction conditions (formaldehyde and HCl with a Lewis acid catalyst), is generally not a recommended strategy for obtaining 7-(chloromethyl)-1-benzofuran due to significant challenges with regioselectivity and the formation of multiple side products.
Electrophilic aromatic substitution on the benzofuran ring system preferentially occurs at the C2 and C3 positions of the furan ring, with the C2 position being the most nucleophilic.[1][2] Therefore, a direct chloromethylation will primarily yield 2-(chloromethyl)-1-benzofuran, with the desired 7-isomer being a minor or even unobserved product.
The primary side reactions you are likely to encounter with this approach are:
-
Formation of Isomeric (Chloromethyl)-1-benzofurans: The main product will be the 2-chloro-methylated isomer. You may also see some substitution at the C3 position. Isolating the desired 7-isomer from this mixture is extremely challenging due to similar physical properties.
-
Di- and Poly-chloromethylation: The electron-rich nature of the benzofuran ring makes it susceptible to multiple chloromethylations, leading to the formation of di- and even tri-chloromethylated benzofurans.
-
Diarylmethane Formation: The initially formed chloromethylated product can act as an electrophile and react with another molecule of benzofuran, leading to the formation of bis(1-benzofuranyl)methane derivatives. This is a common side reaction in many chloromethylation reactions.
-
Formation of Bis(chloromethyl) Ether (BCME): A significant safety concern with the Blanc reaction is the potential in situ formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.
Given these challenges, an indirect, multi-step synthesis is the more rational and controllable approach to obtaining pure 7-(chloromethyl)-1-benzofuran.
II. The Indirect Route: A Step-by-Step Troubleshooting Guide
The recommended and more controlled synthesis of 7-(chloromethyl)-1-benzofuran involves a three-step process starting from a suitable precursor. This section will address potential side reactions at each stage.
Workflow for the Indirect Synthesis of 7-(chloromethyl)-1-benzofuran
Caption: Recommended synthetic route to 7-(chloromethyl)-1-benzofuran.
A. Step 1: Synthesis of 7-Formyl-1-benzofuran
The most common precursor for the 7-substituted benzofuran is 7-formyl-1-benzofuran, which can be synthesized from commercially available starting materials.
Question 2: We are synthesizing 7-formyl-1-benzofuran. What are the common side reactions and how can we mitigate them?
Answer: A common route to 7-formyl-1-benzofuran involves the formylation of a suitable phenol, such as o-cresol, followed by cyclization to form the benzofuran ring. The Vilsmeier-Haack and Duff reactions are frequently employed for formylation.
Common Side Reactions and Troubleshooting:
| Side Reaction/Issue | Probable Cause(s) | Recommended Solution(s) |
| Formation of Isomeric Aldehydes | Incomplete regioselectivity during the formylation of the starting phenol. | Optimize the formylation reaction conditions (temperature, stoichiometry of reagents) to favor ortho-formylation. Purification by column chromatography is often necessary to isolate the desired isomer. |
| Incomplete Cyclization | Insufficient reaction time or temperature during the ring-closing step to form the benzofuran. | Monitor the reaction progress by TLC. If starting material persists, consider increasing the reaction temperature or extending the reaction time. Ensure the catalyst or reagent for cyclization is active. |
| Polymerization/Decomposition | Harsh reaction conditions (e.g., strongly acidic or basic media, high temperatures). | Employ milder reaction conditions where possible. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Experimental Protocol: Synthesis of 7-Formyl-1-benzofuran (via Vilsmeier-Haack type reaction)
A detailed protocol for the synthesis of substituted benzofurans, which can be adapted for 7-formyl-1-benzofuran, is often a multi-step process. A general approach involves the reaction of a substituted phenol with an α-halo-ketone followed by cyclization. For the specific synthesis of 7-formyl-1-benzofuran, one might start with 2-hydroxy-3-methylbenzaldehyde and build the furan ring.
B. Step 2: Reduction of 7-Formyl-1-benzofuran to 7-(Hydroxymethyl)-1-benzofuran
The reduction of the aldehyde to the corresponding alcohol is a critical step. While generally high-yielding, side reactions can occur.
Question 3: During the reduction of 7-formyl-1-benzofuran with sodium borohydride (NaBH₄), we are observing some unexpected byproducts. What could they be and how can we avoid them?
Answer: The reduction of aromatic aldehydes with NaBH₄ is a robust reaction, but side reactions can arise, particularly if the reaction conditions are not well-controlled.
Common Side Reactions and Troubleshooting:
| Side Reaction/Issue | Probable Cause(s) | Recommended Solution(s) |
| Over-reduction | Although less common with NaBH₄, prolonged reaction times or elevated temperatures could potentially lead to the reduction of the furan ring, especially if more potent reducing agents are used. | Use a stoichiometric amount of NaBH₄ and maintain a low reaction temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC to avoid extended reaction times. |
| Cannizzaro Reaction | If the reaction is performed under strongly basic conditions and the aldehyde has no α-hydrogens (which is the case for 7-formyl-1-benzofuran), a disproportionation reaction can occur, yielding both the alcohol and the corresponding carboxylic acid.[3] | Perform the reduction in a protic solvent like methanol or ethanol, which will protonate the intermediate alkoxide and prevent the Cannizzaro reaction. Avoid the use of strong bases. |
| Incomplete Reaction | Insufficient reducing agent or deactivation of the NaBH₄. | Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents). Ensure the NaBH₄ is fresh and has been stored under dry conditions. |
Experimental Protocol: Reduction of 7-Formyl-1-benzofuran
-
Dissolve 7-formyl-1-benzofuran in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in small portions.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 7-(hydroxymethyl)-1-benzofuran by column chromatography on silica gel.
C. Step 3: Chlorination of 7-(Hydroxymethyl)-1-benzofuran
The final step, the conversion of the alcohol to the chloride, is often the most challenging in terms of side product formation. Thionyl chloride (SOCl₂) is a common reagent for this transformation.
Question 4: We are using thionyl chloride to convert 7-(hydroxymethyl)-1-benzofuran to the final product, but the yield is low and we have multiple spots on our TLC. What are the likely side reactions?
Answer: The chlorination of benzylic alcohols with thionyl chloride can be accompanied by several side reactions that consume the starting material and generate impurities.
Common Side Reactions and Troubleshooting:
| Side Reaction/Issue | Probable Cause(s) | Recommended Solution(s) |
| Formation of Bis(1-benzofuran-7-ylmethyl) Ether | This is a common side reaction where two molecules of the starting alcohol react to form an ether. This can be promoted by acidic conditions generated during the reaction or by elevated temperatures. | Maintain a low reaction temperature (e.g., 0 °C or below). Use a slight excess of thionyl chloride to ensure complete conversion of the alcohol. The order of addition is crucial; adding the alcohol solution to the thionyl chloride can sometimes minimize this side reaction. |
| Formation of Sulfonate Esters | Incomplete conversion or reaction at low temperatures can sometimes lead to the formation of a stable intermediate chlorosulfinate ester, which upon workup might hydrolyze back to the starting alcohol or rearrange. | Ensure the reaction goes to completion by allowing it to stir for an adequate amount of time or by gently warming the reaction mixture after the initial addition. |
| Ring Chlorination | Although less likely under standard conditions for this transformation, harsh conditions (high temperature, prolonged reaction time) could potentially lead to electrophilic chlorination of the benzofuran ring. | Use the mildest possible conditions that still afford the desired product. Avoid excessive heating. |
| Polymerization/Decomposition | The product, a benzylic chloride, can be reactive and may polymerize or decompose under acidic conditions or upon heating. | Perform the reaction at low temperature and quench it as soon as the starting material is consumed. It is often advisable to use the crude product immediately in the next step without extensive purification if possible. If purification is necessary, use non-protic solvents and avoid heat. |
Experimental Protocol: Chlorination of 7-(Hydroxymethyl)-1-benzofuran
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-(hydroxymethyl)-1-benzofuran in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) dropwise. A small amount of a tertiary amine base like pyridine can be added to neutralize the HCl generated, although this can sometimes promote elimination or other side reactions.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench any excess thionyl chloride by pouring the reaction mixture onto ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at low temperature.
-
The crude 7-(chloromethyl)-1-benzofuran is often used directly in subsequent steps due to its potential instability. If purification is required, flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) at low temperature is recommended.
Troubleshooting Flowchart for Chlorination with Thionyl Chloride
Caption: A troubleshooting guide for the chlorination step.
By carefully considering the potential side reactions at each step and implementing the suggested troubleshooting strategies, researchers can significantly improve the yield and purity of 7-(chloromethyl)-1-benzofuran, a valuable building block in medicinal chemistry.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Mukai, C., et al. (2007). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. The Journal of Organic Chemistry, 72(25), 9586–9595.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
Taylor & Francis Group. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Retrieved from [Link]
-
Britannica. (2026, February 20). Aldehyde. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Derivatization of 7-(Chloromethyl)-1-benzofuran
Welcome to the technical support resource for the derivatization of 7-(chloromethyl)-1-benzofuran. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
The derivatization of 7-(chloromethyl)-1-benzofuran is a key synthetic step for introducing the benzofuran moiety, a privileged scaffold in medicinal chemistry, into a target molecule.[1][2][3] The reaction typically proceeds via a nucleophilic substitution (S_N2 or S_N1-like) at the benzylic-type carbon. While seemingly straightforward, success hinges on meticulous control of reaction parameters to maximize yield and minimize impurities.
Troubleshooting Guide
This section addresses specific issues encountered during the derivatization of 7-(chloromethyl)-1-benzofuran in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield of the desired product, or I am only recovering starting materials. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion is a common problem that can stem from several factors, from reagent quality to suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
1. Ineffective Nucleophile Activation:
-
Causality: Most O-, N-, S-, and some C-nucleophiles require deprotonation by a base to become sufficiently nucleophilic to attack the electrophilic chloromethyl group. If the base is too weak relative to the nucleophile's pKa, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Troubleshooting Steps:
-
Verify pKa: Compare the pKa of your nucleophile with the pKa of the conjugate acid of your chosen base. The base should be strong enough to deprotonate the nucleophile substantially. For example, for phenols (pKa ~10), a moderately strong base like potassium carbonate (pKa of HCO₃⁻ is ~10.3) is suitable. For less acidic N-H bonds, a stronger base like sodium hydride (NaH) may be necessary.[4]
-
Increase Base Equivalents: If using a carbonate base, ensure it is used in excess (2-3 equivalents) and is finely powdered to maximize surface area.
-
Consider a Stronger Base: If weak bases fail, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or, for anhydrous conditions, NaH.
-
2. Suboptimal Solvent Choice:
-
Causality: The solvent plays a critical role in solvating the reactants and influencing the reaction mechanism. For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it "bare" and highly reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic or non-polar solvent, switch to dry DMF, acetonitrile, or DMSO.
-
Ensure Anhydrous Conditions: Moisture can consume strong bases (like NaH) and hydrolyze the starting material.[5][6] Ensure solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
3. Insufficient Thermal Energy:
-
Causality: Many nucleophilic substitution reactions require heating to overcome the activation energy barrier. Room temperature may not be sufficient, especially for less reactive nucleophiles or sterically hindered substrates.[7]
-
Troubleshooting Steps:
-
Gradually Increase Temperature: Heat the reaction mixture, starting at 50-60 °C and monitoring by TLC or LC-MS. Increase in 10-20 °C increments if no conversion is observed.
-
Avoid Excessive Heat: Be aware that high temperatures (>100-120 °C) can lead to decomposition of the starting material or product.
-
4. Degradation of Starting Material:
-
Causality: 7-(Chloromethyl)-1-benzofuran can be sensitive to harsh conditions.[5] Strong bases can potentially promote side reactions, and the compound itself may have limited stability over long reaction times at high temperatures.
-
Troubleshooting Steps:
-
Check Starting Material Purity: Confirm the purity of your 7-(chloromethyl)-1-benzofuran by ¹H NMR or LC-MS before starting.
-
Limit Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.
-
Troubleshooting Workflow for Low Yield
Below is a decision-tree diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction is messy, showing multiple spots on the TLC plate. What are the common side reactions and how can I suppress them?
Answer: Side product formation is often a result of the nucleophile's properties or competing reaction pathways.
1. Di-alkylation or Over-alkylation:
-
Causality: This occurs when the nucleophile has more than one reactive site, or when the initially formed product is still nucleophilic and can react with another molecule of 7-(chloromethyl)-1-benzofuran. This is common with primary amines or malonate-type C-nucleophiles.[4]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of the nucleophile relative to the 7-(chloromethyl)-1-benzofuran. This increases the probability that the electrophile will react with a fresh nucleophile molecule rather than the mono-alkylated product.
-
Slow Addition: Add the 7-(chloromethyl)-1-benzofuran solution dropwise to the mixture of the nucleophile and base. This keeps the concentration of the electrophile low at all times, disfavoring the second alkylation step.
-
Use Protecting Groups: If applicable, protect one of the nucleophilic sites before the reaction and deprotect it afterward.
-
2. Competing O- vs. N-Alkylation:
-
Causality: Amides and related structures possess both N and O nucleophilic sites. The site of alkylation (N- vs. O-) is highly dependent on the reaction conditions and substrate.[8] Hard electrophiles tend to react at the hard oxygen site, while soft electrophiles react at the softer nitrogen site. The nature of the counter-ion and solvent also plays a crucial role.
-
Troubleshooting Steps:
-
Modify Solvent: Polar protic solvents can favor N-alkylation by solvating the oxygen atom. Conversely, polar aprotic solvents may favor O-alkylation. Experiment with different solvent systems.
-
Change the Base/Counter-ion: The choice of base determines the counter-ion (e.g., K⁺, Na⁺). Different metal ions can chelate with the amide oxygen to different extents, influencing the N/O selectivity. A systematic screen of bases (K₂CO₃, Cs₂CO₃, NaH) is recommended.
-
3. Hydrolysis of the Chloromethyl Group:
-
Causality: The presence of water in the reaction mixture, especially under basic conditions, can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group (7-(hydroxymethyl)-1-benzofuran).
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: As mentioned previously, use oven-dried glassware, anhydrous solvents, and an inert atmosphere to rigorously exclude moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base and solvent combination to start with for a new nucleophile?
A1: A reliable starting point for many nucleophiles (phenols, thiols, secondary amines) is potassium carbonate (K₂CO₃) as the base in anhydrous N,N-dimethylformamide (DMF) . This combination offers a good balance of reactivity and operational simplicity. K₂CO₃ is a moderately strong base, easy to handle, and inexpensive. DMF is an excellent polar aprotic solvent for S_N2 reactions. For less acidic nucleophiles (e.g., some N-H bonds) or C-H acids, a stronger base like sodium hydride (NaH) in DMF or THF is a more appropriate starting point.
| Nucleophile Type | Example | Recommended Base(s) | pKa (approx.) |
| O-Nucleophile | Phenol | K₂CO₃, Cs₂CO₃ | 10 |
| Aliphatic Alcohol | NaH, KOtBu | 16-18 | |
| N-Nucleophile | Secondary Amine | K₂CO₃, Et₃N | 11 (conjugate acid) |
| Indazole | K₂CO₃, DBU | 14 | |
| S-Nucleophile | Thiophenol | K₂CO₃, Et₃N | 6.5 |
| C-Nucleophile | Diethyl Malonate | NaH, NaOEt | 13 |
Caption: Table 1. Recommended bases for various nucleophile classes.
Q2: How should I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your starting material (7-(chloromethyl)-1-benzofuran), your nucleophile, and the expected product. Spot the reaction mixture alongside the starting materials. The disappearance of the limiting reagent and the appearance of a new, typically less polar spot (for most nucleophiles) indicates product formation. For more quantitative analysis or for reactions that are difficult to resolve by TLC, High-Performance Liquid Chromatography (HPLC) or LC-MS is recommended.[9]
Q3: My nucleophile is expensive. Can I use the 7-(chloromethyl)-1-benzofuran in excess instead?
A3: It is generally not recommended to use the alkylating agent, 7-(chloromethyl)-1-benzofuran, in excess. Doing so significantly increases the risk of side reactions, particularly over-alkylation if your nucleophile has multiple reactive sites.[4] Furthermore, unreacted 7-(chloromethyl)-1-benzofuran can be difficult to separate from the desired product due to similar polarities. It is almost always better to use a slight excess (1.1 to 1.5 equivalents) of the nucleophile to ensure the complete consumption of the electrophile.
Q4: What is a standard protocol for this derivatization?
A4: The following is a general, robust protocol that can be adapted for many common nucleophiles.
General Experimental Protocol for Derivatization
Caption: General experimental workflow for derivatization.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.0 equivalent) and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, calculated to make a 0.1-0.5 M solution with respect to the nucleophile).
-
Inert Atmosphere: Seal the flask with a septum and flush with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: In a separate vial, dissolve 7-(chloromethyl)-1-benzofuran (1.1 equivalents) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirring reaction mixture at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60 °C). Monitor the reaction's progress every 1-2 hours using TLC.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Carefully pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- Benchchem. Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
- Iaroshenko, V. O., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
- Benchchem. Technical Support Center: Improving Regioselectivity in Benzofuran Functionalization.
- World Journal of Pharmacy and Pharmaceutical Sciences. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry.
- Thermo Fisher Scientific. 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran - SAFETY DATA SHEET.
- Arkivoc. (2004). The 'one-pot' preparation of substituted benzofurans.
- Reddit. (2023). Improvement of selectivity/yield of Alkylation : r/OrganicChemistry.
- MDPI. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors.
- Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride.
- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
- RSC Publishing. O-Alkylation of phenol derivatives via a nucleophilic substitution.
- MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
- Benchchem. 5-(Chloromethyl)benzofuran | CAS 37798-07-5.
- ResearchGate. (2023). 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS.
- PubMed. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization.
- Cancers. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Section 1: Core Principles of Stability & Storage (FAQ)
Welcome to the Technical Support Center for 7-(Chloromethyl)-1-benzofuran
As a Senior Application Scientist, I have designed this troubleshooting and protocol guide to address the specific physicochemical challenges of working with 7-(chloromethyl)-1-benzofuran (CAS 158820-53-2) [1][2]. This compound is a highly valuable, privileged scaffold in medicinal chemistry, but its inherent reactivity as an electron-rich benzylic chloride demands rigorous handling and storage protocols to prevent rapid degradation[3][4].
Below, you will find an in-depth analysis of its stability, field-proven troubleshooting strategies, and self-validating experimental workflows.
Q1: Why is 7-(chloromethyl)-1-benzofuran so prone to degradation compared to standard benzyl chloride? A: The extreme reactivity of this compound is dictated by the electronic properties of the benzofuran ring[3]. The oxygen atom at position 1 of the benzofuran system exerts a strong positive mesomeric (+M) effect. Because the chloromethyl group is at position 7 (ortho to the oxygen atom), the oxygen's lone pairs can delocalize through the aromatic π -system to highly stabilize the formation of a benzylic carbocation. This drastically lowers the activation energy for SN1 ionization. Consequently, even trace amounts of atmospheric moisture will trigger rapid hydrolysis, cleaving the C-Cl bond to form 7-(hydroxymethyl)-1-benzofuran and releasing hazardous hydrogen chloride (HCl) gas[5][6].
Q2: What are the absolute best practices for long-term storage? A: To maintain chemical integrity, the compound must be stored at -20°C in a strictly anhydrous, inert atmosphere (Argon or Nitrogen)[7]. The container must be tightly sealed with a PTFE-lined cap and wrapped in Parafilm to prevent moisture ingress. Furthermore, because benzylic chlorides can undergo radical-mediated degradation upon exposure to UV light, the material must be stored in amber glass or wrapped in aluminum foil[4][7].
Q3: How can I detect if my batch has degraded before starting a sensitive cross-coupling or substitution reaction? A: Do not rely solely on visual inspection, though a color change from pale yellow to a dark, viscous tar, or the presence of fuming vapors (HCl release), are definitive signs of catastrophic failure[6]. For rigorous Quality Control (QC), perform a 1 H-NMR analysis in anhydrous CDCl3 . Intact 7-(chloromethyl)-1-benzofuran exhibits a sharp singlet for the −CH2Cl protons around δ 4.7–4.9 ppm. Degradation is indicated by the appearance of a new benzylic signal corresponding to the alcohol byproduct, or broad, unresolved baseline peaks indicative of polymerization.
Section 2: Troubleshooting Common Experimental Issues
Issue 1: "My compound polymerized and formed a black, insoluble tar during storage."
-
Mechanistic Root Cause: Trace moisture ingress led to initial hydrolysis, releasing HCl. The generated HCl acts as a potent auto-catalyst, protonating the electron-rich benzofuran ring. This triggers an uncontrolled, intermolecular Friedel-Crafts alkylation where the stabilized benzylic carbocation attacks the highly nucleophilic C2 or C3 positions of adjacent benzofuran molecules, resulting in a complex polymeric tar.
-
Resolution: The polymerized batch cannot be salvaged and must be disposed of as hazardous chemical waste. To prevent recurrence, never open cold storage bottles directly in ambient air. Condensation will immediately introduce water. Always allow the sealed bottle to reach room temperature in a desiccator before opening.
Issue 2: "I am observing a high percentage of the alcohol byproduct in my nucleophilic substitution ( SN2 ) reactions."
-
Mechanistic Root Cause: Either the starting material was already partially hydrolyzed prior to the experiment, or the reaction conditions were not strictly anhydrous. The highly electrophilic nature of the 7-chloromethyl group makes water a highly competitive nucleophile[3].
-
Resolution:
-
Verify the integrity of the starting material via NMR.
-
Dry all reaction solvents over activated 3Å molecular sieves for at least 24 hours prior to use.
-
Ensure your base is strictly anhydrous (e.g., using freshly distilled DIPEA or oven-dried K2CO3 ).
-
Section 3: Visualizing the Chemistry
Degradation Pathway
The following diagram illustrates the causality between moisture exposure, carbocation formation, and the resulting auto-catalyzed polymerization cascade.
Caption: Mechanistic degradation pathway of 7-(chloromethyl)-1-benzofuran via hydrolysis and polymerization.
Inert Aliquoting Workflow
To minimize freeze-thaw cycles and atmospheric exposure, use this self-validating workflow for handling reactive benzylic chlorides.
Caption: Self-validating inert atmosphere workflow for the safe aliquoting and storage of reactive benzylic chlorides.
Section 4: Quantitative Data & Stability Profiles
The table below summarizes the expected stability of 7-(chloromethyl)-1-benzofuran under various environmental conditions. This data highlights the critical necessity of controlling both temperature and atmospheric composition.
| Storage Temperature | Atmosphere | Light Exposure | Estimated Shelf Life | Primary Degradation Pathway |
| -20°C | Argon (Sealed) | Dark | > 12 months | None (Stable) |
| 4°C | Air (Sealed) | Dark | 1–2 weeks | Hydrolysis (Slow) |
| 25°C | Argon | Dark | 3–5 days | Thermal degradation / Dimerization |
| 25°C | Ambient Air | Light | < 24 hours | Rapid Hydrolysis & Polymerization |
Section 5: Standard Operating Procedures (Protocols)
Protocol A: Quality Control (QC) via 1 H-NMR
To prevent false positives for degradation, the NMR solvent itself must be rigorously prepared.
-
Solvent Preparation: Pass anhydrous CDCl3 through a short pad of basic alumina immediately before use. Standard CDCl3 often contains trace DCl, which will artificially degrade your sample during acquisition.
-
Sample Preparation: In an inert atmosphere (glovebox or nitrogen-flushed bag), dissolve ~5 mg of 7-(chloromethyl)-1-benzofuran in 0.5 mL of the purified CDCl3 .
-
Acquisition: Transfer the solution to a flame-dried NMR tube, cap tightly, and wrap the cap in Parafilm. Acquire the 1 H spectrum immediately.
-
Validation: Confirm the integral ratio of the −CH2Cl singlet against the aromatic protons. Ensure no broad polymeric humps are present in the aliphatic region.
Protocol B: Safe Decontamination of Glassware
Because this compound is a potent alkylating agent and can cause severe skin burns and eye damage[6], all contaminated glassware must be neutralized before standard washing.
-
Submerge all spatulas, vials, and round-bottom flasks that contacted the compound in a bath of 1 M NaOH in 50% Ethanol/Water[7].
-
Allow to soak for at least 2 hours in a fume hood to ensure complete hydrolysis of residual chloromethyl groups into benign alcohols.
-
Rinse thoroughly with water, followed by acetone, and transfer to standard laboratory washing protocols.
References
-
Hairui Chemical. 7-(Chloromethyl)benzofuran_158820-53-2. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET: 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. Retrieved from [Link]
Sources
- 1. 7-(Chloromethyl)benzofuran | 158820-53-2 [chemicalbook.com]
- 2. 7-(Chloromethyl)benzofuran_158820-53-2_杭州海瑞化工有限公司 [hairuichem.com]
- 3. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
identifying impurities in 7-(chloromethyl)-1-benzofuran samples
Welcome to the Technical Support Center. 7-(chloromethyl)-1-benzofuran is a highly reactive electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 1[1] and various serotonin receptor modulators. Because the benzylic chloride is highly labile, its synthesis and downstream processing are prone to specific side reactions.
This guide provides a mechanistic, self-validating approach to identifying, isolating, and mitigating process-related impurities in your batches.
Diagnostic Workflow
Workflow for identifying and mitigating 7-(chloromethyl)-1-benzofuran impurities.
Frequently Asked Questions (FAQ)
Q1: What are the primary mechanistic pathways leading to impurities in my 7-(chloromethyl)-1-benzofuran batches? The impurity profile is causally linked to your chosen synthetic route:
-
Pathway A (Chloromethylation): If you are synthesizing the compound via the direct chloromethylation of benzofuran (e.g., using formaldehyde and HCl), the most notorious impurity is the bis(benzofuranyl)methane dimer . This occurs via a secondary Friedel-Crafts alkylation. The newly formed 7-(chloromethyl)-1-benzofuran acts as a potent alkylating agent, reacting with unreacted starting material. Historical literature on benzofuran derivatives highlights that2 of this exact pathway[2].
-
Pathway B (Radical Chlorination): If you are using radical chlorination (e.g., N-chlorosuccinimide and AIBN) on 7-methylbenzofuran, the primary issue is over-chlorination . The benzylic radical intermediate is highly stabilized by the aromatic ring. This stability means the mono-chlorinated product can readily undergo a second hydrogen abstraction, yielding 7-(dichloromethyl)-1-benzofuran.
Q2: How can I definitively distinguish between the target product and these impurities? We recommend an orthogonal approach using Mass Spectrometry (MS) isotope pattern analysis paired with ¹H-NMR chemical shifts. The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl) provides a distinct signature. By mapping the MS isotope clusters to the proton shifts of the benzylic carbon, you create a fail-safe diagnostic matrix.
Table 1: Analytical Signatures of 7-(chloromethyl)-1-benzofuran and Common Impurities
| Impurity Type | Structural Feature | Expected MS (m/z) Isotope Pattern | Key ¹H-NMR Shift (CDCl₃) |
| Target: 7-(chloromethyl)-1-benzofuran | -CH₂Cl | [M]⁺ 166, 168 (3:1 ratio) | ~4.7 ppm (s, 2H) |
| Impurity A: 7-(dichloromethyl)-1-benzofuran | -CHCl₂ | [M]⁺ 200, 202, 204 (9:6:1 ratio) | ~6.8 ppm (s, 1H) |
| Impurity B: Bis(1-benzofuran-7-yl)methane | Ar-CH₂-Ar | [M]⁺ 248 (No Cl isotopes) | ~4.3 ppm (s, 2H) |
| Impurity C: 7-methylbenzofuran | -CH₃ | [M]⁺ 132 (No Cl isotopes) | ~2.5 ppm (s, 3H) |
Q3: What is the recommended self-validating protocol for isolating and characterizing an unknown impurity in my batch? To ensure absolute scientific integrity, do not rely solely on LC-MS retention times, as fragmentation artifacts can mimic actual impurities. Use the following step-by-step methodology. This protocol is a self-validating system because the preliminary MS filter (which predicts the exact number of halogen atoms) must be orthogonally confirmed by the NMR integration (which counts the remaining benzylic protons).
Protocol: LC-MS and NMR-Guided Isolation Workflow
-
Sample Preparation: Dissolve 10 mg of the crude 7-(chloromethyl)-1-benzofuran batch in 1 mL of HPLC-grade acetonitrile. Filter through a 0.22 µm PTFE syringe filter to remove any polymeric particulates.
-
LC-MS Isotope Screening: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% ACN over 10 minutes. Scan the MS data specifically for chlorine isotope clusters. A 3:1 ratio of M to M+2 flags a mono-chlorinated species, while a 9:6:1 ratio definitively flags a di-chlorinated impurity.
-
Preparative Fractionation: Scale up the injection to a semi-prep C18 column using the optimized gradient from Step 2. Collect fractions corresponding to the anomalous peaks identified via the MS filter.
-
Lyophilization and NMR Validation: Lyophilize the collected fractions to remove the mobile phase. Dissolve the purified residue in CDCl₃ and acquire a high-resolution ¹H-NMR spectrum.
-
Orthogonal Cross-Check (The Validation): Compare the aliphatic region (2.0 - 7.0 ppm) against the MS data. If the MS predicted a dichlorinated species (9:6:1 cluster), the NMR must show a 1H singlet near 6.8 ppm. If the MS showed no chlorine isotopes but a mass of 248, the NMR must show a 2H singlet near 4.3 ppm. This dual-confirmation eliminates false positives.
Q4: How do I optimize my reaction conditions to suppress the formation of the bis(benzofuranyl)methane dimer? Dimerization is a concentration-dependent bimolecular side reaction. To mitigate it, you must alter the kinetics to favor the primary reaction:
-
Increase Dilution: Run the reaction at a lower molarity (e.g., 0.1 M instead of 0.5 M). This statistically favors the reaction of the starting material with the abundant chloromethylating agent rather than the newly formed, dilute product.
-
Temperature Control: Lower the reaction temperature. The activation energy for the secondary Friedel-Crafts alkylation (dimerization) is typically higher than the primary chloromethylation. Cooling the vessel suppresses the dimer pathway more severely than the product pathway.
-
Alkaline Quenching: Ensure the reaction is quenched rapidly by pouring it into an alkaline buffer (pH 8). This immediately neutralizes the Lewis/Brønsted acid catalyst, preventing post-reaction dimerization during the concentration and workup phases.
References
- Title: 1986 (Vol 22) PDF | PDF | Pyridine | Chemical Reactions (Chemistry of Heterocyclic Compounds)
- Title: 7-chloromethylbenzofuran - CAS号158820-53-2 (Patent US5512562A)
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving 7-(Chloromethyl)-1-benzofuran
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 7-(chloromethyl)-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable synthetic intermediate. As a reactive benzylic halide, 7-(chloromethyl)-1-benzofuran is a potent electrophile for introducing the 7-methyl-1-benzofuran moiety, a scaffold prevalent in medicinal chemistry.[1] However, its reactivity also presents unique challenges. This document provides in-depth troubleshooting guides and FAQs to address common experimental failures and optimize your synthetic outcomes.
Understanding the Reagent: Reactivity and Stability
7-(Chloromethyl)-1-benzofuran is characterized by its reactive chloromethyl group attached to the benzofuran core. This benzylic chloride is an excellent electrophile for a variety of nucleophiles, including amines, alcohols, thiols, and carbanions.[1] The reaction mechanism, whether SN1 or SN2, is highly dependent on the reaction conditions, including the nucleophile's strength, solvent polarity, and temperature.[1]
However, the reagent's utility is matched by its instability. Key considerations include:
-
Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis, which converts the starting material to the corresponding, and often unreactive, 7-(hydroxymethyl)-1-benzofuran. This is a primary cause of failed reactions.[1]
-
Thermal and Light Sensitivity: Elevated temperatures can lead to decomposition, while prolonged exposure to light may induce photolytic degradation.[1]
-
Acid/Base Sensitivity: Strong acidic or basic conditions, especially during aqueous workup, can promote unwanted side reactions or degradation of both the starting material and the desired product.
Troubleshooting Guide: Question & Answer
This section addresses specific, common issues encountered during reactions with 7-(chloromethyl)-1-benzofuran.
Issue 1: Low to No Conversion of Starting Material
Question: I've set up my alkylation reaction with 7-(chloromethyl)-1-benzofuran, but after several hours, TLC and LC-MS analysis show predominantly unreacted starting material. What are the likely causes and how can I fix this?
Answer: This is a frequent issue that typically points to one of three areas: reagent inactivity, suboptimal reaction conditions, or an inappropriate choice of base.
Causality & Solutions:
-
Degradation of 7-(chloromethyl)-1-benzofuran: The most common culprit is the hydrolysis of your electrophile to 7-(hydroxymethyl)-1-benzofuran due to improper storage or handling.
-
Verification: Check the purity of your starting material via ¹H NMR. The chloromethyl protons (–CH₂Cl) should appear around δ 4.5–4.8 ppm. The appearance of a signal for hydroxymethyl protons (–CH₂OH) alongside a hydroxyl proton peak indicates degradation.[1]
-
Solution: Always use a fresh or recently purchased bottle of the reagent. Store it tightly sealed at low temperatures (e.g., 4°C), under an inert atmosphere (Nitrogen or Argon), and protected from light in an amber vial.[1] Ensure all glassware is oven-dried and reactions are run under anhydrous conditions.
-
-
Suboptimal Reaction Conditions: The reaction kinetics may be too slow under your current setup.
-
Temperature: Many nucleophilic substitutions with this reagent require moderate heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider a gradual increase to 40-80°C.[2] Monitor for potential byproduct formation at higher temperatures.
-
Solvent Choice: The solvent polarity can dictate the reaction mechanism and rate. For SN2 reactions with anionic nucleophiles (e.g., alkoxides, thiolates), polar aprotic solvents like DMF, DMSO, or Acetonitrile are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity. For weaker, neutral nucleophiles, a more polar protic solvent might be needed, but be wary of its potential to act as a competing nucleophile.
-
-
Inadequate Base or Nucleophile Activation: Your nucleophile may not be sufficiently activated to attack the electrophile.
-
Base Strength: For nucleophiles like phenols, thiols, or secondary amines, a base is required to deprotonate them, increasing their nucleophilicity. If you are using a weak base like K₂CO₃ and seeing no reaction, consider a stronger, non-nucleophilic base such as NaH (for alcohols/thiols) or DBU.
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems or with salt-based nucleophiles that have poor solubility, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be essential to shuttle the nucleophile into the organic phase.[3]
-
Issue 2: Formation of Multiple Unidentified Byproducts
Question: My reaction consumes the starting material, but instead of a clean product spot on TLC, I see a complex mixture of byproducts. What side reactions could be occurring?
Answer: The formation of multiple products suggests that competing reaction pathways are active. The primary suspects are over-alkylation, elimination reactions, or reaction with the solvent.
Causality & Solutions:
-
Over-alkylation: If your nucleophile has more than one reactive site (e.g., primary amines, diols), it can react with multiple molecules of the electrophile.
-
Solution: Use a large excess of the nucleophile (3-5 equivalents) to favor mono-alkylation. Alternatively, if feasible, protect the other reactive sites on your nucleophile before the reaction.
-
-
Elimination (E2) Reaction: While substitution is generally favored, a strong, sterically hindered base can promote the elimination of HCl to form a reactive exocyclic methylene intermediate, which can then polymerize or react further.
-
Solution: Avoid overly strong or bulky bases if possible. A base like K₂CO₃ is often sufficient and less likely to induce elimination compared to potassium tert-butoxide. Ensure the temperature is not excessively high, as elimination is often favored entropically at higher temperatures.
-
-
Solvent Nucleophilicity: If you are using a nucleophilic solvent (e.g., methanol, ethanol), it can compete with your intended nucleophile, leading to the formation of ether byproducts (e.g., 7-(methoxymethyl)-1-benzofuran).
-
Solution: Switch to a non-nucleophilic solvent such as THF, DMF, Acetonitrile, or Toluene.[2]
-
Troubleshooting Workflow: Low Conversion & Byproducts
The following decision tree can guide your troubleshooting process for these common issues.
Caption: A decision tree for troubleshooting common reaction failures.
Issue 3: Product Decomposition During Workup or Purification
Question: I successfully formed my desired product, but I'm experiencing significant loss of material during aqueous workup and/or column chromatography. Why is my product unstable?
Answer: Benzofuran derivatives can be sensitive to acidic conditions.[4] The apparent instability is likely due to the acidic nature of standard workup and purification techniques.
Causality & Solutions:
-
Acidic Workup: Washing with aqueous acid (e.g., 1M HCl) to remove basic impurities can lead to hydrolysis or degradation of the benzofuran ring system.
-
Solution: If an acid wash is necessary, use a milder, buffered solution or perform the wash at low temperatures (0°C) and work quickly. Whenever possible, opt for a simple water and brine wash.[2]
-
-
Silica Gel Chromatography: Standard silica gel is acidic (pH ≈ 4-5) and can cause sensitive compounds to streak or decompose directly on the column.
-
Solution 1 (Neutralization): Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in your eluent system containing 1-2% of a neutral or basic modifier like triethylamine or pyridine. Let it stand for an hour, then pack the column as usual.
-
Solution 2 (Alternative Media): Use a less acidic stationary phase, such as neutral alumina or Florisil. For very sensitive compounds, consider alternative purification methods like preparative TLC, crystallization, or reverse-phase chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 7-(chloromethyl)-1-benzofuran? A: To ensure its stability, the compound should be refrigerated at 4°C for long-term storage.[1] It is sensitive to moisture and light, so it must be stored in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen).[1]
Q2: Which analytical techniques are best for monitoring reaction progress? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. TLC provides a quick visual assessment of the consumption of starting material and the formation of products. LC-MS is invaluable for confirming the mass of the desired product and identifying potential byproducts by their mass-to-charge ratio.[2][5] ¹H NMR of an aliquot can provide definitive structural information.
Q3: Can you provide a general starting protocol for an N-alkylation reaction? A: Yes, a general protocol for reacting 7-(chloromethyl)-1-benzofuran with a secondary amine is provided below.
Experimental Protocol: N-Alkylation of a Secondary Amine
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the secondary amine (1.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add anhydrous acetonitrile or DMF as the solvent (approx. 0.1 M concentration relative to the limiting reagent).
-
Stir the suspension for 10-15 minutes at room temperature.
-
Add 7-(chloromethyl)-1-benzofuran (1.0 equivalent) dissolved in a small amount of the reaction solvent.
-
Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to yield the desired tertiary amine.
Data & Visualization
Table 1: Recommended Conditions for Nucleophilic Substitution
| Nucleophile Type | Example | Recommended Base | Recommended Solvent | Temp. Range | Mechanism |
| Nitrogen | Secondary Amine | K₂CO₃, Et₃N | Acetonitrile, DMF | 25 - 80°C | SN2 |
| Oxygen | Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetone | 40 - 100°C | SN2 |
| Oxygen | Aliphatic Alcohol | NaH | THF, Dioxane | 0 - 60°C | SN2 |
| Sulfur | Thiol | K₂CO₃, NaOH | Ethanol, DMF | 25 - 60°C | SN2 |
| Carbon | Malonate Ester | NaOEt, NaH | Ethanol, THF | 25 - 70°C | SN2 |
This table provides general starting points. Optimization will be required for specific substrates.
Visualization: Competing Reaction Pathways
Caption: Competing pathways in reactions of 7-(chloromethyl)-1-benzofuran.
References
- Benchchem. Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
- Benchchem. 5-(Chloromethyl)benzofuran|CAS 37798-07-5.
- Khan, I. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Prajapati, D. et al. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Indo American Journal of Pharmaceutical Research.
- Sylvestre, M. et al. (2005). Resolving the profile of metabolites generated during oxidation of dibenzofuran and chlorodibenzofurans by the biphenyl catabolic pathway enzymes. PubMed.
- PubChemLite. 7-(chloromethyl)-3-methyl-1-benzofuran (C10H9ClO).
- Gouda, M. A. et al. (2016). Reactivity of Benzofuran Derivatives. ResearchGate.
Sources
Technical Support Center: Preventing Unwanted Polymerization of 7-(chloromethyl)-1-benzofuran
Welcome to the technical support resource for 7-(chloromethyl)-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this highly reactive and valuable chemical intermediate. Unwanted polymerization is a significant challenge that can compromise sample integrity, reduce reaction yields, and complicate purification. This document provides a framework for understanding and preventing these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of 7-(chloromethyl)-1-benzofuran.
Q1: Why is 7-(chloromethyl)-1-benzofuran so prone to polymerization?
A: The propensity of 7-(chloromethyl)-1-benzofuran to polymerize stems from its molecular structure. It contains a highly reactive benzylic chloride-like functional group (the chloromethyl group) attached to an electron-rich aromatic benzofuran ring.[1] This combination makes the molecule susceptible to self-alkylation through a mechanism analogous to a Friedel-Crafts alkylation reaction.[2][3] Trace amounts of acid (either Lewis or Brønsted acids) can catalyze the formation of a stabilized benzylic carbocation. This potent electrophile is then readily attacked by the nucleophilic aromatic ring of another 7-(chloromethyl)-1-benzofuran molecule, initiating a chain reaction that forms dimers, oligomers, and ultimately, insoluble polymers.
Q2: What are the initial visual signs of polymerization?
A: The onset of polymerization can often be detected visually. Key indicators include:
-
Increased Viscosity: The sample may become noticeably thicker or more syrup-like.
-
Precipitate Formation: You may observe the formation of a white or off-white solid, which is typically the insoluble polymer.
-
Cloudiness or Haziness: A clear liquid sample may become turbid or opaque.
-
Color Change: A slight yellowing or browning of the material can indicate degradation and byproduct formation.
-
Rapid Temperature Rise: In a bulk reaction, polymerization is often highly exothermic and can cause a sudden, uncontrolled temperature increase.[4]
Q3: What immediate steps should I take if I suspect polymerization is occurring during a reaction?
A: If you observe signs of runaway polymerization, prioritize safety. Take the following immediate steps:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction vessel.[5]
-
Cool the Reaction: If the reaction is exothermic, immerse the vessel in an ice bath or activate an external cooling system to dissipate heat and slow the polymerization rate.[5]
-
Add an Inhibitor (with caution): If it is safe and compatible with your reaction chemistry, consider adding a radical inhibitor like 4-tert-butylcatechol (TBC) or a weak basic scavenger to neutralize acid catalysts.[5] This should only be done if you have pre-determined its compatibility.
-
Ensure Adequate Ventilation: Some polymerization reactions can release fumes. Work in a well-ventilated fume hood.[5][6]
Section 2: Troubleshooting Guide: Diagnosis and Corrective Actions
Uncontrolled polymerization can manifest as poor sample stability or as a critical side reaction during synthesis. Use the following table to diagnose and resolve these issues.
| Problem Observed | Potential Root Cause | Recommended Corrective Actions & Preventative Measures |
| Sample Degradation During Storage (e.g., liquid solidifies, becomes cloudy, or changes color over time) | Improper Storage Conditions: Exposure to heat, light (UV), moisture, or oxygen. | Store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C is recommended). Use amber glass vials or containers wrapped in aluminum foil to protect from light.[7] |
| Contamination: Presence of trace acid or metal impurities from glassware or transfer tools.[5] | Ensure all glassware is scrupulously cleaned, dried, and preferably oven-dried or flame-dried before use to remove adsorbed moisture and acid residues. Use high-purity, peroxide-free solvents if preparing solutions.[5] | |
| Low Yields & Inseparable Byproducts in a Reaction | Reaction Temperature is Too High: Elevated temperatures accelerate both the desired reaction and the unwanted polymerization side reaction.[5] | Maintain the lowest effective temperature for your reaction. Use a reliable cooling bath and add reagents dropwise to control any exotherms. |
| Incompatible Reagents: Use of strong Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids as catalysts can aggressively initiate polymerization.[3] | If a Lewis acid is required, consider using a milder catalyst (e.g., ZnCl₂, SnCl₄).[8] Perform the reaction at a low temperature and with slow addition of the catalyst. Alternatively, explore non-acidic coupling chemistries. | |
| High Concentration: High concentrations of the reactant increase the probability of intermolecular reactions leading to polymerization. | Run the reaction at a higher dilution. While this may slow the desired reaction, it will disproportionately slow the polymerization side reaction, which is often of a higher kinetic order. |
Section 3: Protocols and Methodologies
Adherence to strict protocols for handling and analysis is critical for achieving reproducible results.
Protocol 3.1: Recommended Storage and Handling Protocol
-
Receipt and Inspection: Upon receipt, inspect the container for integrity. If the material is a liquid, check for any signs of cloudiness or solidification.
-
Inert Atmosphere Blanketing: Before storing, flush the headspace of the container with a dry, inert gas such as argon or nitrogen. This displaces moisture and oxygen, which can contribute to degradation.
-
Controlled Environment Storage: Store the sealed container in a designated cold-storage unit, such as a refrigerator or cold room, maintained at 2-8 °C.
-
Light Protection: Ensure the container is opaque or stored in the dark to prevent photo-initiation of radical processes.
-
Handling for Use: When removing an aliquot for an experiment, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold sample. Immediately after dispensing, re-blanket the headspace with inert gas and securely seal the container before returning it to cold storage.
-
Segregation: Store 7-(chloromethyl)-1-benzofuran away from acids, bases, and strong oxidizing agents.[9]
Protocol 3.2: Workflow for Monitoring Polymerization
Real-time monitoring is essential for understanding reaction kinetics and preventing byproduct formation. In-situ spectroscopy is a powerful tool for this purpose.[10][11][12]
Workflow: Monitoring Monomer Consumption with In-Situ FTIR
Caption: Workflow for real-time reaction monitoring.
Section 4: The Science Behind Polymerization
Mechanistic Insight
The polymerization of 7-(chloromethyl)-1-benzofuran is best understood as a cationic chain-growth process. The key steps are:
-
Initiation: A proton (H⁺) or Lewis acid (LA) interacts with the chlorine atom of the chloromethyl group. This polarizes the C-Cl bond, making it a better leaving group and facilitating the formation of a resonance-stabilized benzylic carbocation. This carbocation is the primary electrophile.
-
Propagation: An electron-rich benzofuran ring from a second monomer molecule acts as a nucleophile, attacking the carbocation. This forms a new carbon-carbon bond, creating a dimer that itself bears a reactive site, allowing the chain to grow.
-
Termination: The reaction can be terminated by the loss of a proton, reaction with a nucleophilic impurity, or by running out of monomer.
Visualization of the Polymerization Pathway
The following diagram illustrates the proposed cationic polymerization mechanism and highlights key points for intervention.
Caption: Proposed mechanism for cationic polymerization.
By understanding this mechanism, researchers can make informed decisions about reaction and storage conditions to maintain the integrity of 7-(chloromethyl)-1-benzofuran and ensure successful experimental outcomes.
References
-
Mettler Toledo. (n.d.). Polymerization Reaction Measuring | Methods & Techniques in Polymer Chemistry. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2006, July 27). Process monitoring of polymers by in-line ATR-IR, NIR and Raman spectroscopy and ultrasonic measurements. Retrieved from [Link]
-
Polymer Chemistry (RSC Publishing). (2023, March 31). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Retrieved from [Link]
-
HORIBA. (n.d.). Real-time Monitoring of Polymerisations in Emulsions by Raman Spectroscopy - Modelling and Chemometrics. Retrieved from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical mechanism of formation of chlorobenzofuran from isomer 1. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Safe Storage and Handling of Reactive Materials. Retrieved from [Link]
-
Environmental Health & Safety, University of Washington. (n.d.). Chemical Storage and Segregation. Retrieved from [Link]
-
Safety Storage Systems. (2024, October 29). Highly Reactive Chemicals: Minimising Risks. Retrieved from [Link]
- Google Patents. (n.d.). US4900796A - Process for preparing chloromethylated aromatic materials.
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2025, December 18). Determination of accessible chloromethyl groups in chloromethylated styrene-divinylbenzene copolymers. Retrieved from [Link]
- Google Patents. (n.d.). US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight.
-
PubMed. (2022, June 15). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Retrieved from [Link]
-
Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Ch12: Friedel-Crafts alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
PMC. (2022, June 3). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
Sources
- 1. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. mt.com [mt.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. Highly Reactive Chemicals: Minimising Risks | Safety Storage [safetystoragesystems.co.uk]
- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 9. Chemical Storage and Segregation | Environmental Health & Safety [ehs.missouri.edu]
- 10. mt.com [mt.com]
- 11. Process monitoring of polymers by in-line ATR-IR, NIR and Raman spectroscopy and ultrasonic measurements [comptes-rendus.academie-sciences.fr]
- 12. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
Technical Support Center: Workup Procedures for Reactions with 7-(Chloromethyl)-1-benzofuran
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers utilizing 7-(chloromethyl)-1-benzofuran. This molecule, featuring a privileged benzofuran scaffold and a reactive benzylic chloride handle, is a valuable building block in medicinal chemistry and materials science.[1][2] However, its reactivity also presents unique challenges during reaction workup and purification.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural lists and provide you with the causal logic behind each step, empowering you to make informed decisions and adapt these protocols to your specific synthetic context.
Part 1: Critical Safety & Handling
Before initiating any experiment, it is imperative to understand the hazards associated with 7-(chloromethyl)-1-benzofuran and related benzylic chlorides.
Q1: What are the primary hazards of 7-(chloromethyl)-1-benzofuran and how should I handle it?
A1: 7-(Chloromethyl)-1-benzofuran is a reactive electrophile and should be treated as a hazardous substance. Based on data for structurally similar compounds, it is expected to be a lachrymator (tear-producing agent) and corrosive, causing severe skin burns and eye damage.[3][4][5]
Core Handling Protocol:
-
Ventilation: Always handle this reagent in a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[5]
-
Inert Atmosphere: The compound can be sensitive to moisture, which can lead to hydrolysis.[3] For reactions requiring anhydrous conditions, handle under an inert atmosphere (e.g., Nitrogen or Argon).
-
Waste Disposal: Quench all waste streams containing residual reagent before disposal. Dispose of contents and containers in accordance with local, regional, and national regulations.[4][5]
Part 2: The Workup Workflow: FAQs & Troubleshooting
A successful workup hinges on a logical sequence of quenching, extraction, and purification. This section addresses common issues at each stage.
Stage 1: Quenching the Reaction
Quenching neutralizes reactive species, ensuring a safe and clean workup. The choice of quenching agent is critical as it can influence the impurity profile of your crude product.
Q2: My reaction is complete. How do I safely neutralize unreacted 7-(chloromethyl)-1-benzofuran?
A2: The primary goal is to deactivate the electrophilic benzylic chloride. This is achieved by adding a nucleophile. The choice depends on the reaction solvent and the desired byproduct, which should be easily separable from your main product.
Table 1: Common Quenching Agents & Their Byproducts
| Quenching Agent | Reaction Product with 7-(chloromethyl)-1-benzofuran | Considerations |
| Methanol/Ethanol | 7-(methoxymethyl)-1-benzofuran or 7-(ethoxymethyl)-1-benzofuran | Forms a relatively non-polar ether. Good for reactions in aprotic solvents.[6] |
| Water | 7-(hydroxymethyl)-1-benzofuran | Forms a more polar alcohol. Can be effective but may be slow and can complicate extractions if the product is water-soluble.[6] |
| Aqueous Ammonium Chloride (NH₄Cl) | 7-(hydroxymethyl)-1-benzofuran (via hydrolysis) | Mildly acidic quench. Excellent for neutralizing basic catalysts (e.g., organometallics) while quenching the electrophile.[7] |
| Aqueous Sodium Bicarbonate (NaHCO₃) | 7-(hydroxymethyl)-1-benzofuran (via hydrolysis) | Mildly basic quench. Useful for neutralizing acidic byproducts (e.g., HCl) generated during the reaction.[8] |
Stage 2: Extraction & Washing
This stage isolates your product from the reaction mixture into an organic solvent and removes water-soluble impurities.
Q3: I've quenched my reaction. What is a standard extraction procedure for a product derived from 7-(chloromethyl)-1-benzofuran?
A3: Most benzofuran derivatives are soluble in common organic solvents. A typical liquid-liquid extraction is highly effective.[9]
Experimental Protocol: General Extraction Workflow
-
Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Ethyl acetate is often a good starting point.[9]
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove water-soluble reagents and byproducts.
-
Neutralizing Wash (if necessary):
-
If the reaction was acidic or generated acid, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acid.[8]
-
If the reaction was basic, wash with a dilute acid like 1M HCl or saturated ammonium chloride (NH₄Cl).
-
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and aids in breaking emulsions.[7]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10][11]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude product.
Q4: I'm getting a persistent emulsion during the extraction. What should I do?
A4: Emulsions are common, especially when fine particulate matter is present or when using chlorinated solvents.[7]
Troubleshooting Emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Brine: Add a significant volume of saturated brine. The increased ionic strength of the aqueous layer can help destabilize the emulsion.[7]
-
Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite®. This removes the fine particles that often stabilize emulsions.[7] Rinse the Celite pad with fresh extraction solvent.
-
Solvent Addition: Adding a small amount of a different solvent (e.g., THF) can sometimes alter the phase properties and break the emulsion.
Stage 3: Purification
Q5: My crude NMR shows impurities. What are the likely side products and how can I purify my compound?
A5: The most common side product is often 7-(hydroxymethyl)-1-benzofuran, resulting from hydrolysis of the starting material by trace water. Other impurities will depend on your specific reaction (e.g., unreacted nucleophile, over-alkylated products).
Purification Strategy:
-
Silica Gel Chromatography: This is the most common and effective method for purifying benzofuran derivatives.[12][13]
-
Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective.[9][13] The more polar hydrolysis byproduct, 7-(hydroxymethyl)-1-benzofuran, will elute more slowly (have a lower Rf) than your likely less-polar product.
-
TLC Analysis: Before running a column, optimize your solvent system using Thin Layer Chromatography (TLC) to ensure good separation between your product and impurities.
-
References
-
. Alfa Aesar. (Accessed March 11, 2026).
-
. ChemSpider. (Accessed March 11, 2026).
-
. Quora. (Accessed March 11, 2026).
-
. Google Patents. (Accessed March 11, 2026).
-
. The Journal of Organic Chemistry. (2021).
-
. BenchChem. (Accessed March 11, 2026).
-
. Molecules. (2024).
-
. AK Scientific, Inc. (Accessed March 11, 2026).
-
. Sigma-Aldrich. (Accessed March 11, 2026).
-
. Yufeng Chemical. (2025).
-
. Google Patents. (Accessed March 11, 2026).
-
. CPAChem. (2022).
-
. ChemicalBook. (Accessed March 11, 2026).
-
. University of Notre Dame. (Accessed March 11, 2026).
-
. PubChemLite. (Accessed March 11, 2026).
-
. PubChemLite. (Accessed March 11, 2026).
-
. Reddit. (2024).
-
. Chemical & Pharmaceutical Bulletin. (1988).
-
. ResearchGate. (2026).
-
. Molecules. (2013).
-
. Research & Reviews: Journal of Chemistry. (2021).
-
. BenchChem. (2025).
-
. Acta Crystallographica Section E. (2013).
-
. Santa Cruz Biotechnology. (Accessed March 11, 2026).
-
. Wikipedia. (Accessed March 11, 2026).
-
. MOJ Proteomics & Bioinformatics. (2016).
-
. Organic Chemistry Portal. (Accessed March 11, 2026).
-
. Master Organic Chemistry. (2018).
-
. Sigma-Aldrich. (Accessed March 11, 2026).
-
. The Science Madness Discussion Board. (2016).
-
. PubChemLite. (Accessed March 11, 2026).
Sources
- 1. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105949152B - A kind of benzofuran derivative and preparation method thereof - Google Patents [patents.google.com]
- 10. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
- 11. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Catalytic Transformations of 7-(Chloromethyl)-1-benzofuran
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the reactivity of 7-(chloromethyl)-1-benzofuran (CAS 158820-53-2).
This molecule is a highly versatile benzylic electrophile. The carbon-chlorine bond at the 7-position is highly susceptible to oxidative addition by low-valent transition metals, making it an excellent substrate for cross-coupling and carbonylation, as well as a prime candidate for direct nucleophilic substitution[1]. However, its high reactivity often leads to competing side reactions such as homocoupling or premature hydrolysis.
Below, you will find field-proven troubleshooting guides, causal explanations for common experimental failures, and self-validating protocols to ensure high-fidelity synthesis.
Core Reaction Pathways
Reaction pathways for 7-(chloromethyl)-1-benzofuran functionalization.
FAQ & Troubleshooting Guide
Section 1: Suzuki-Miyaura Cross-Coupling
Q: Why am I getting high amounts of homocoupling (bibenzyl derivatives) instead of the desired cross-coupled diarylmethane?
The Causality: Benzylic chlorides are notorious for undergoing rapid homocoupling during standard palladium-catalyzed cross-coupling[1]. When using standard catalysts like Pd(PPh3)4 , the rate of oxidative addition of a second benzylic chloride molecule often outpaces the transmetalation step of the arylboronic acid, leading to bibenzyl byproducts.
The Solution: You must alter the electronic and steric environment of the catalyst to accelerate transmetalation relative to homocoupling.
-
Pd-NHC Complexes: Switching to Palladium acetate ( Pd(OAc)2 ) with C2-symmetric multi-dentate N-heterocyclic carbene (NHC) ligands provides a sterically demanding pocket that suppresses the homocoupling pathway, yielding near-quantitative amounts of the diarylmethane[2].
-
Transition-Metal-Free Catalysis: To completely eliminate Pd-mediated homocoupling, utilize a transition-metal-free approach with an organic sulfide catalyst. This proceeds via a zwitterionic boron "ate" intermediate that undergoes a 1,2-metalate shift, exclusively forming the cross-coupled product[3].
Quantitative Catalyst Comparison
| Catalyst System | Additive / Base | Temp (°C) | Major Product | Homocoupling |
| Pd(PPh3)4 | K2CO3 | 80 | Diarylmethane (Moderate) | High |
| Pd(OAc)2 / NHC Ligand | K2CO3 | 80 | Diarylmethane (High) | Low |
| Organic Sulfide (Metal-Free) | KBr / Base | 80 | Diarylmethane (Excellent) | None |
Protocol: Self-Validating Pd-NHC Catalyzed Suzuki Coupling
-
Preparation: In a glovebox, charge a Schlenk flask with Pd(OAc)2 (1 mol%), the NHC precatalyst (imidazolium salt, 2 mol%), and K2CO3 (2.0 equiv).
-
Reagent Addition: Add 7-(chloromethyl)-1-benzofuran (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Solvent: Add degassed Toluene/ H2O (2:1 v/v). Self-Validation Check: The biphasic nature is intentional; the presence of water actively accelerates the transmetalation step of the boronic acid, preventing stalling.
-
Reaction: Heat the mixture to 80 °C for 1–4 hours under an argon atmosphere. Monitor via GC-MS until the benzylic chloride peak disappears.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. The organic layer will contain the product, free of inorganic boron salts. Dry over Na2SO4 , concentrate, and purify via flash chromatography.
Section 2: Catalytic Carbonylation to Arylacetic Acids
Q: My carbonylation reaction to form 2-(1-benzofuran-7-yl)acetic acid is stalling, and I see unreacted starting material. What is the ideal catalyst?
The Causality: Standard homogeneous catalysts like PdCl2(PPh3)2 can be sluggish for benzylic chlorides because the initial oxidative addition to Pd(0) is significantly slower than for benzylic bromides or iodides.
The Solution: Utilize Pearlman’s catalyst ( Pd(OH)2/C ) alongside a phase-transfer catalyst like tetrabutylammonium bromide (TBAB)[4]. TBAB serves a dual purpose: it facilitates in situ halogen exchange (converting the sluggish chloride into a highly reactive bromide) and stabilizes the active palladium species, allowing the carboxylation to proceed rapidly under moderate carbon monoxide pressure.
Protocol: Heterogeneous Carboxylation using Pearlman's Catalyst
-
Setup: In a pressure reactor, add 7-(chloromethyl)-1-benzofuran (1.0 equiv), Pd(OH)2/C (2.5 wt% Pd), and TBAB (10 mol%).
-
Solvent/Reactant: Add THF (50 volumes) and H2O (4.0 equiv).
-
Pressurization: Purge the reactor with Carbon Monoxide (CO) three times, then pressurize to 10 bar.
-
Heating: Heat the reaction mixture to 110 °C for 4 hours with vigorous stirring.
-
Self-Validating Isolation: Vent the CO safely. Filter the mixture through Celite to recover the Pd(OH)2/C catalyst (visual confirmation of metal removal). Extract the filtrate with an aqueous NaHCO3 solution. This selectively partitions the acidic product into the aqueous phase, leaving neutral impurities behind. Acidify the aqueous layer with HCl to precipitate the pure arylacetic acid, bypassing the need for chromatography.
Section 3: Nucleophilic Substitution (Amination/Etherification)
Q: When reacting 7-(chloromethyl)benzofuran with bulky amines, the yield is low and side reactions occur. How can I improve this?
The Causality: While the chloromethyl group is an excellent electrophile[1], benzylic halides can undergo premature hydrolysis or E2 elimination if the base used to scavenge the generated HCl is too harsh, nucleophilic, or unhindered.
The Solution: Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) prevents the base from competing as a nucleophile. DIPEA acts purely as a proton scavenger, neutralizing the HCl generated during the substitution, thus driving the reaction to completion with significantly higher purity compared to standard bases like triethylamine or pyridine[5].
Troubleshooting Diagnostics
Diagnostic logic tree for troubleshooting low yields in benzylic cross-coupling reactions.
References
- 5-(Chloromethyl)
- Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift Source: Journal of the American Chemical Society URL
- Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes Source: MDPI URL
- Pd(OH)
- Source: Google Patents (GB2356862A)
Sources
Technical Support Center: Solvent Effects on 7-(Chloromethyl)-1-benzofuran Reactivity
Welcome to the Technical Support Center for the handling, reactivity, and troubleshooting of 7-(chloromethyl)-1-benzofuran. This guide is designed for researchers and drug development professionals who require precise control over benzylic halide functionalization. Because the chloromethyl group is highly polarized and structurally analogous to a benzylic halide, its reactivity profile is extremely sensitive to solvent microenvironments[1].
Part 1: Mechanistic Insights & FAQs
Q1: Why does 7-(chloromethyl)-1-benzofuran degrade or form byproducts when stored in alcoholic solvents? A: The carbon-chlorine bond in the 7-chloromethyl group is highly polarized, rendering the adjacent benzylic carbon highly electrophilic. In polar protic solvents (e.g., methanol, ethanol), the compound undergoes rapid solvolysis[1]. The solvent acts as both the medium and the nucleophile, displacing the chloride ion to form an ether byproduct. This solvolytic degradation is accelerated by the electron-rich nature of the benzofuran ring, which can stabilize a transient carbocation intermediate.
Q2: How can we mathematically predict the degradation rate in different solvent mixtures? A: The solvolytic behavior of benzylic and chloromethyl derivatives is accurately modeled using the extended Grunwald-Winstein equation :
log(k/k0)=lNT+mYCl+cIn this linear free-energy relationship, YCl represents the solvent's ionizing power (its ability to stabilize the leaving chloride ion and developing carbocation), while NT represents the solvent's nucleophilicity[2]. Solvents with a high YCl value (like aqueous ethanol) will exponentially increase the reaction rate ( k ) by driving the SN1 ionization pathway.
Q3: What is the optimal solvent choice for performing a controlled nucleophilic substitution (e.g., amination or etherification) without competing solvolysis? A: To suppress background solvolysis while maintaining reactivity for your intended nucleophile, you must use a polar aprotic solvent such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF). These solvents have low ionizing power ( YCl ) but high dielectric constants, which stabilizes the SN2 transition state of your intended nucleophile without spontaneously ionizing the carbon-chlorine bond[1].
Part 2: Troubleshooting Guide
Issue: Low yield of the target substituted product, accompanied by the formation of diarylmethane dimers.
-
Root Cause: Friedel-Crafts-type alkylation. The electrophilic 7-chloromethyl carbon is reacting with the electron-rich benzofuran core of another molecule. This is exacerbated in highly concentrated solutions or in the presence of trace Lewis acidic impurities.
-
Resolution:
-
Increase the solvent dilution (reduce concentration to < 0.1 M).
-
Ensure the solvent is strictly anhydrous and free of metal contaminants.
-
Add a mild, non-nucleophilic base (e.g., K2CO3 or DIPEA) to scavenge any trace HCl generated, which can auto-catalyze the dimerization.
-
Issue: The reaction stalls at 50% conversion during an SN2 displacement.
-
Root Cause: Product inhibition or poor solubility of the leaving group salt. As chloride is displaced, the accumulation of chloride salts can shift the equilibrium or precipitate the active nucleophile.
-
Resolution: Add a catalytic amount of Sodium Iodide (NaI) to the solvent. This triggers a Finkelstein reaction, converting the chloromethyl group to a more reactive iodomethyl intermediate in situ, while precipitating NaCl to drive the reaction forward.
Part 3: Quantitative Data: Solvent Parameters & Reactivity
The following table summarizes the Grunwald-Winstein parameters for common solvents and their predicted effect on 7-(chloromethyl)-1-benzofuran[2].
| Solvent System | Ionizing Power ( YCl ) | Nucleophilicity ( NT ) | Predicted Dominant Pathway | Stability of 7-CH₂Cl-Benzofuran |
| 80% Ethanol (aq) | 0.00 | 0.00 | SN1 (Ionization-driven) | Poor (Minutes to Hours) |
| 100% Methanol | 0.67 | 0.17 | SN1 / Solvolysis | Poor (Minutes) |
| 100% Ethanol | -0.25 | 0.37 | SN2 / Solvolysis | Moderate (Hours) |
| Acetonitrile (MeCN) | -1.10 | -0.30 | SN2 (Requires external Nu) | Excellent (Days) |
| Tetrahydrofuran | < -2.0 | < -1.0 | SN2 (Requires external Nu) | Highly Stable |
Part 4: Experimental Protocols (Standard Operating Procedures)
Protocol A: Controlled Amination in Polar Aprotic Solvent
This protocol is designed as a self-validating system to ensure complete conversion while suppressing solvolysis.
-
Preparation: Flame-dry a 50 mL round-bottom flask under inert gas (Nitrogen or Argon).
-
Solvent & Substrate: Dissolve 1.0 mmol of 7-(chloromethyl)-1-benzofuran in 10 mL of anhydrous Acetonitrile (MeCN). Causality: MeCN prevents spontaneous ionization while keeping the nucleophile soluble.
-
Nucleophile Addition: Add 1.2 mmol of the target secondary amine, followed by 2.0 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed side reactions.
-
Reaction & Validation: Stir at 40°C. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Self-Validation Check: The starting material (Rf ~0.7, UV-active) must completely disappear, replaced by a baseline/polar spot (Rf ~0.2) representing the amine product.
-
-
Workup: Quench with 10 mL of saturated aqueous NaHCO3 . Extract with Dichloromethane (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Protocol B: Kinetic Evaluation of Solvolysis Rates
Used to determine the stability of the compound in a specific solvent batch.
-
Equilibration: Place 50 mL of the test solvent (e.g., 80% Ethanol) in a jacketed flask regulated precisely at 25.0 °C.
-
Initiation: Inject 0.5 mmol of 7-(chloromethyl)-1-benzofuran into the solvent and start a digital timer.
-
Sampling & Quenching: At 5-minute intervals, withdraw a 2.0 mL aliquot and immediately quench it into 5 mL of ice-cold anhydrous acetone to halt solvolysis.
-
Titration (Self-Validation): Titrate the liberated HCl in the quenched aliquot using standardized 0.01 M NaOH with a phenolphthalein indicator.
-
Causality: Because 1 mole of solvolyzed product generates exactly 1 mole of HCl, the titration volume directly correlates to the reaction kinetics, allowing for the calculation of the rate constant ( k ).
-
Part 5: Visualizations
Bifurcation of reaction pathways based on solvent selection.
Troubleshooting workflow for low yields in 7-(chloromethyl)-1-benzofuran reactions.
References
- Title: 5-(Chloromethyl)
- Source: beilstein-journals.
Sources
Technical Support Center: Scaling Up the Production of 7-(Chloromethyl)-1-benzofuran
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 7-(chloromethyl)-1-benzofuran. As a key building block in the development of various pharmaceutical agents, including potential PARP1/c-Met dual inhibitors and other bioactive molecules, robust and scalable synthesis is critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges of its production.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis of 7-(chloromethyl)-1-benzofuran, which is typically achieved via electrophilic chloromethylation of 1-benzofuran.
Diagram: Common Synthetic & Side Reactions
Caption: Key reactions in the synthesis of 7-(chloromethyl)-1-benzofuran.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A: Low yield is a common issue when scaling up electrophilic aromatic substitutions. The root cause often lies in one of four areas: reagent quality, reaction conditions, substrate stability, or workup procedure.
-
Potential Cause 1: Inactive Reagents or Catalyst. The chloromethylation reaction often uses paraformaldehyde and HCl, catalyzed by a Lewis acid like zinc chloride. Anhydrous conditions are critical.
-
Solution: Ensure all reagents are fresh and dry. Paraformaldehyde can depolymerize over time. Zinc chloride is highly hygroscopic; use a freshly opened container or dry it under vacuum before use. The HCl source (gas or concentrated acid) must be of appropriate quality. Handle all reagents under an inert atmosphere where possible.[3]
-
-
Potential Cause 2: Sub-optimal Reaction Temperature. This reaction is exothermic. Poor temperature control can lead to the formation of polymeric tars and other side products, consuming your starting material.
-
Solution: Maintain the reaction temperature strictly, typically between 50-70°C, but this must be optimized for your specific scale. Use a reactor with efficient heat transfer capabilities. Begin with a lower temperature and slowly ramp up while monitoring the reaction progress via TLC or HPLC.
-
-
Potential Cause 3: Substrate Degradation. Benzofurans can be sensitive to strongly acidic conditions, leading to ring-opening or polymerization.
-
Solution: Ensure the Lewis acid catalyst is added portion-wise or that the substrate is added slowly to the pre-formed reagent mixture to control the exotherm and minimize exposure to harsh conditions. A shorter reaction time, determined through optimization studies, can also prevent degradation.
-
Q2: I'm observing significant amounts of an isomeric byproduct. How can I improve regioselectivity for the 7-position?
A: The primary isomeric byproduct is typically 5-(chloromethyl)-1-benzofuran. Directing the substitution to the 7-position over the more electronically favored 5-position is a key challenge.
-
Potential Cause: Kinetic vs. Thermodynamic Control. Electrophilic substitution on the benzofuran ring can occur at multiple positions. The reaction conditions dictate the isomeric ratio.
-
Solution: Regioselectivity can often be influenced by the choice of solvent and Lewis acid.
-
Solvent Choice: Using a non-polar solvent like carbon disulfide or a chlorinated solvent (e.g., dichloroethane) can sometimes favor substitution at the 7-position.
-
Steric Hindrance: While the substrate itself is fixed, the choice of chloromethylating agent can be modified. However, for chloromethylation, options are limited. The key is precise temperature control, as the activation energy barrier for substitution at different positions can be close.
-
Lewis Acid: A milder Lewis acid might offer better selectivity, though potentially at the cost of reaction rate. Experiment with alternatives to ZnCl₂, such as AlCl₃ or SnCl₄, in small-scale trials.
-
-
Q3: My final product is difficult to purify and appears to decompose on silica gel. What are the best practices for purification?
A: 7-(chloromethyl)-1-benzofuran is a reactive alkylating agent and can be sensitive to the acidic nature of standard silica gel, leading to streaking, low recovery, and the formation of 7-(hydroxymethyl)-1-benzofuran as a hydrolysis byproduct.
-
Potential Cause 1: Acidity of Stationary Phase. Standard silica gel has acidic sites that can catalyze decomposition or hydrolysis.
-
Solution:
-
Neutralized Silica: Before performing column chromatography, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in your eluent system), then flush with the pure eluent until the baseline is stable.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.
-
-
-
Potential Cause 2: Inefficient Workup. Residual acid from the reaction can carry over and cause decomposition during concentration or purification.
-
Solution: Perform a thorough aqueous workup. After quenching the reaction with ice water, wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize HCl), and finally brine. Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before concentrating.
-
-
Potential Cause 3: Thermal Instability. The product may be unstable at elevated temperatures.
-
Solution: Use a rotary evaporator with a controlled bath temperature (ideally < 40°C) for solvent removal. For final purification, consider recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) as a milder alternative to chromatography if the crude purity is high enough.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 7-(chloromethyl)-1-benzofuran?
A: The most direct and frequently cited method is the acid-catalyzed chloromethylation of 1-benzofuran .[4] This falls under the category of Friedel-Crafts alkylation reactions.
-
Typical Reagents: 1-Benzofuran (starting material), paraformaldehyde (source of formaldehyde), hydrogen chloride (gas or concentrated aqueous), and a Lewis acid catalyst (commonly zinc chloride).
-
Mechanism Overview: The Lewis acid activates the formaldehyde, which, in the presence of HCl, forms a highly electrophilic chloromethyl cation or a related complex. This electrophile then attacks the electron-rich benzofuran ring.
-
Scalability Considerations:
-
Safety: This reaction involves corrosive and toxic materials. Handling large quantities of HCl and the lachrymatory chloromethylated product requires specialized equipment, including pressure-rated reactors and scrubbers.[3]
-
Heat Management: The reaction is exothermic. A jacketed reactor with precise temperature control is essential to prevent runaway reactions and byproduct formation.
-
Material Transfer: Handling HCl gas on a large scale is operationally complex. Using concentrated hydrochloric acid may be more feasible but introduces water, which can affect catalyst activity and promote side reactions.
-
Protocol: Lab-Scale Synthesis of 7-(chloromethyl)-1-benzofuran
This protocol is a representative example and must be optimized for your specific setup and scale.
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a condenser, and a gas inlet (or dropping funnel). Maintain an inert atmosphere (e.g., Nitrogen).
-
Reagent Charging: To the flask, add 1-benzofuran (1.0 eq) and a suitable solvent (e.g., glacial acetic acid or dichloroethane).
-
Catalyst Addition: Add anhydrous zinc chloride (0.5 - 1.0 eq) portion-wise while stirring.
-
Reagent Addition: Add paraformaldehyde (1.5 - 2.0 eq). Begin bubbling dry HCl gas through the mixture at a controlled rate, or add concentrated HCl dropwise.
-
Reaction: Heat the mixture to 60-70°C and monitor by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature and pour it slowly over crushed ice. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Neutralization: Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil/solid by column chromatography on neutralized silica gel or by recrystallization.
Table: Typical Reaction & Analytical Parameters
| Parameter | Recommended Value/System | Rationale & Notes |
| Stoichiometry | 1-Benzofuran: 1 eq | Limiting reagent. |
| Paraformaldehyde: 1.5-2.0 eq | Using an excess drives the reaction to completion. | |
| ZnCl₂: 0.5-1.0 eq | Catalytic amount; excess can lead to degradation. | |
| Solvent | Glacial Acetic Acid / DCE | Acetic acid can help solubilize reagents. DCE is a common non-protic alternative. |
| Temperature | 60-70 °C | Balances reaction rate against byproduct formation. Must be optimized. |
| TLC Monitoring | Eluent: 9:1 Hex/EtOAc | Product is less polar than the hydroxymethyl byproduct. |
| Visualization: UV light, KMnO₄ stain | Benzofuran ring is UV active. Stain helps visualize non-UV active impurities. | |
| HPLC-MS | C18 column, MeCN/H₂O gradient | Standard for purity analysis. Direct MS analysis can be difficult; derivatization may be needed for some impurities.[5] |
Q2: What are the critical safety precautions for handling 7-(chloromethyl)-1-benzofuran and its precursors?
A: Safety is paramount. The reagents and product are hazardous.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[6]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive HCl gas and the lachrymatory product vapors.
-
Chemical Hazards:
-
1-Benzofuran: Flammable liquid, suspected of causing cancer.[7]
-
HCl: Highly corrosive to skin, eyes, and respiratory tract.
-
Zinc Chloride: Corrosive and an environmental hazard.
-
7-(chloromethyl)-1-benzofuran: As a benzylic halide, it is a potent lachrymator (causes tearing) and a suspected alkylating agent, meaning it is likely toxic and potentially carcinogenic. It is also a corrosive material that can cause severe skin burns and eye damage.[3]
-
-
Emergency Procedures:
-
Spills: Neutralize acid spills with sodium bicarbonate. Absorb organic spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.
-
Exposure: In case of skin contact, immediately wash with copious amounts of water for at least 15 minutes. For eye contact, flush with water for 15 minutes and seek immediate medical attention.[3]
-
Diagram: Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran - SAFETY DATA SHEET.
- SAFETY DATA SHEET - MilliporeSigma.
- SAFETY DATA SHEET - LGC Standards.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Tokyo Chemical Industry.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
- Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation.
- One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - MDPI.
- The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed.
- Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance - PubMed.
- Novel benzofuran derivatives: Synthesis and antitumor activity - ResearchGate.
Sources
- 1. Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lgcstandards.com [lgcstandards.com]
- 7. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 7-(chloromethyl)-1-benzofuran
Introduction: The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For substituted benzofurans, a class of heterocyclic compounds prevalent in many natural products and pharmacologically active agents, NMR is crucial for confirming their synthesis and characterizing their structure.[2]
Predicted ¹H and ¹³C NMR Analysis of 7-(chloromethyl)-1-benzofuran
The following are predicted ¹H and ¹³C NMR spectral data for 7-(chloromethyl)-1-benzofuran. These predictions are based on established substituent effects and analysis of related benzofuran structures. The numbering of the atoms for NMR assignment is shown in the diagram below.
Caption: Molecular structure of 7-(chloromethyl)-1-benzofuran with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.70 | d | 2.2 | H-2 |
| ~7.55 | d | 7.8 | H-4 |
| ~7.25 | t | 7.7 | H-5 |
| ~7.15 | d | 7.6 | H-6 |
| ~6.80 | d | 2.2 | H-3 |
| ~4.80 | s | - | H-8 (CH₂Cl) |
Justification of Predicted Chemical Shifts:
-
H-2 and H-3: These protons on the furan ring are expected to be distinct. H-2, being adjacent to the oxygen atom, will appear more downfield than H-3. Their coupling constant of ~2.2 Hz is characteristic of the coupling between these two protons in a benzofuran system.
-
Aromatic Protons (H-4, H-5, H-6): The protons on the benzene ring will exhibit a typical splitting pattern. H-4 and H-6 are expected to be doublets due to coupling with H-5, while H-5 will be a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar). The electron-withdrawing effect of the chloromethyl group at position 7 will have a minor deshielding effect on the adjacent protons.
-
Methylene Protons (H-8): The -CH₂Cl protons are expected to appear as a singlet significantly downfield, around 4.80 ppm, due to the strong deshielding effect of the adjacent chlorine atom.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-7a |
| ~145.5 | C-2 |
| ~129.0 | C-3a |
| ~128.5 | C-7 |
| ~125.0 | C-5 |
| ~123.0 | C-4 |
| ~112.0 | C-6 |
| ~107.0 | C-3 |
| ~45.0 | C-8 (CH₂Cl) |
Justification of Predicted Chemical Shifts:
-
Quaternary Carbons (C-3a, C-7, C-7a): These carbons will not show up in a standard DEPT-135 experiment. C-7a, being adjacent to the oxygen, is expected to be the most downfield among the quaternary carbons of the benzene ring. C-7, directly attached to the electron-withdrawing chloromethyl group, will also be shifted downfield.
-
Furan Carbons (C-2, C-3): C-2 will be significantly downfield due to its proximity to the oxygen atom, while C-3 will be more upfield.
-
Aromatic Carbons (C-4, C-5, C-6): The chemical shifts of these carbons are influenced by the fused furan ring and the substituent at position 7.
-
Methylene Carbon (C-8): The carbon of the chloromethyl group is expected to be in the range of 40-50 ppm due to the direct attachment of the electronegative chlorine atom.
Comparative Analysis: 7-(chloromethyl)-1-benzofuran vs. 7-methyl-1-benzofuran
To validate our predictions and understand the influence of the chloromethyl group, we compare the predicted spectra of 7-(chloromethyl)-1-benzofuran with the known experimental data for 7-methyl-1-benzofuran.
Experimental NMR Data for 7-methyl-1-benzofuran
¹H NMR Spectrum (CDCl₃)
-
~7.65 ppm (d, J ≈ 2.2 Hz, 1H, H-2)
-
~7.40 ppm (d, J ≈ 7.5 Hz, 1H, H-4)
-
~7.10 ppm (t, J ≈ 7.5 Hz, 1H, H-5)
-
~7.00 ppm (d, J ≈ 7.5 Hz, 1H, H-6)
-
~6.75 ppm (d, J ≈ 2.2 Hz, 1H, H-3)
-
~2.50 ppm (s, 3H, CH₃)
¹³C NMR Spectrum (CDCl₃)
-
~154.5 ppm (C-7a)
-
~145.0 ppm (C-2)
-
~129.5 ppm (C-3a)
-
~128.0 ppm (C-7)
-
~124.0 ppm (C-5)
-
~122.5 ppm (C-4)
-
~119.5 ppm (C-6)
-
~106.5 ppm (C-3)
-
~15.0 ppm (CH₃)
Key Spectral Differences and Their Origins
The primary difference between the two molecules is the substituent at position 7: a chloromethyl group (-CH₂Cl) versus a methyl group (-CH₃). This seemingly small change leads to significant and predictable differences in their NMR spectra.
| Feature | 7-(chloromethyl)-1-benzofuran (Predicted) | 7-methyl-1-benzofuran (Experimental) | Rationale for Difference |
| ¹H Shift of Substituent Protons | ~4.80 ppm (s, 2H) | ~2.50 ppm (s, 3H) | The highly electronegative chlorine atom in the chloromethyl group strongly deshields the adjacent protons, causing a significant downfield shift compared to the protons of the methyl group. |
| ¹³C Shift of Substituent Carbon | ~45.0 ppm | ~15.0 ppm | The carbon in the chloromethyl group is directly attached to chlorine, a strong electron-withdrawing atom, which causes a substantial downfield shift compared to the methyl carbon. |
| Aromatic Proton Shifts | Slightly downfield shifts for H-4, H-5, and H-6 | - | The electron-withdrawing inductive effect of the chloromethyl group will cause a slight deshielding of the nearby aromatic protons compared to the electron-donating methyl group. |
| Aromatic Carbon Shifts | Downfield shift for C-7 and slight shifts for other aromatic carbons | - | The carbon directly attached to the chloromethyl group (C-7) will experience the most significant downfield shift due to the inductive effect of the substituent. |
Experimental Protocol for NMR Analysis of Benzofuran Derivatives
This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of benzofuran derivatives, including 7-(chloromethyl)-1-benzofuran.
I. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for most benzofuran derivatives. Other deuterated solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be used if solubility is an issue or to resolve overlapping signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
Caption: A generalized workflow for NMR analysis.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 7-(chloromethyl)-1-benzofuran. By comparing its predicted spectral characteristics with the experimental data of 7-methyl-1-benzofuran, we have highlighted the significant influence of the chloromethyl substituent on the chemical shifts of adjacent and nearby nuclei. The provided experimental protocol offers a reliable framework for obtaining high-quality NMR data for this class of compounds. This detailed guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science who are working with substituted benzofurans.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). 7-Methylbenzofuran. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Retrieved March 10, 2026, from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR spectral assignments of the benzodifuran core. Retrieved March 10, 2026, from [Link]
-
E-Journal of Chemistry. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved March 10, 2026, from [Link]
Sources
mass spectrometry fragmentation pattern of 7-(chloromethyl)-1-benzofuran
Title: Advanced Mass Spectrometry Fragmentation Analysis of 7-(Chloromethyl)-1-benzofuran: A Comparative Guide
Executive Summary In drug development and synthetic chemistry, substituted benzofurans serve as privileged pharmacophores. Specifically, 7-(chloromethyl)-1-benzofuran is a critical alkylating intermediate used in the synthesis of complex therapeutics. However, its structural elucidation via mass spectrometry (MS) presents unique analytical challenges. As a Senior Application Scientist, I have frequently encountered bottlenecks where standard liquid chromatography-electrospray ionization (LC-ESI-MS) fails to accurately characterize non-polar, neutral halogenated benzofurans due to poor ionization efficiency and severe in-source degradation[1].
This guide objectively compares the MS fragmentation performance of 7-(chloromethyl)-1-benzofuran against alternative positional and halogenated isomers. By establishing a self-validating gas chromatography-electron ionization (GC-EI-MS) protocol, we provide a robust framework for unambiguous structural confirmation.
Mechanistic Causality in MS Experimental Design
The choice of ionization technique is strictly dictated by the analyte's physicochemical properties. 7-(chloromethyl)-1-benzofuran lacks highly basic or acidic functional groups, rendering standard ESI highly inefficient. Furthermore, atmospheric pressure ionization often leads to the spontaneous, uncontrolled loss of the labile halogen atom before the molecule even reaches the mass analyzer, necessitating complex post-column derivatization if LC-MS is forced[1].
To circumvent this, we employ Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that generates a reproducible, odd-electron molecular radical cation ( M+∙ ). The causality of our experimental design relies on the predictable bond dissociation energies (BDE) of the molecule: the C-Cl bond is the weakest link, directing the primary fragmentation pathway[2].
The Self-Validating Mechanism: To ensure the protocol is self-validating and trustworthy, we utilize the natural isotopic distribution of chlorine ( 35Cl and 37Cl in a precise 3:1 ratio) as an internal diagnostic checkpoint. If the intact molecular ion does not display this exact isotopic signature, the system automatically flags the run for thermal degradation in the GC inlet, preventing false-positive identifications.
Step-by-Step Self-Validating GC-EI-MS Protocol
Objective: Achieve baseline separation and acquire high-fidelity fragmentation spectra while verifying molecular integrity.
-
Sample Preparation: Dissolve 1.0 mg of 7-(chloromethyl)-1-benzofuran in 1.0 mL of MS-grade hexane.
-
Causality: Hexane ensures optimal volatility and prevents solvolysis of the reactive chloromethyl group, which readily degrades into a methoxymethyl ether artifact if protic solvents like methanol are used.
-
-
Chromatographic Separation: Inject 1 µL into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film). Set the inlet temperature to 220°C.
-
Validation Checkpoint: Inlet temperatures exceeding 250°C induce thermal dehydrohalogenation. The system monitors for an early-eluting m/z 130 peak (a benzofuran carbene/alkene artifact) to validate inlet inertness.
-
-
Ionization & Acquisition: Operate the EI source at 70 eV and 230°C. Set the quadrupole scan range from m/z 50 to 300.
-
Spectral Validation: The data system must automatically confirm the presence of the molecular ion cluster at m/z 166 and 168 with a relative abundance ratio of 3:1 before proceeding to fragmentation analysis[3].
Fragmentation Pathway Analysis
The fragmentation of 7-(chloromethyl)-1-benzofuran is driven by the thermodynamic stability of the resulting carbocations[2].
-
Molecular Ion ( M+∙ ): Detected at m/z 166 ( 35Cl ) and m/z 168 ( 37Cl ).
-
Primary Cleavage ( α -cleavage): The dominant pathway is the homolytic cleavage of the C-Cl bond, expelling a chlorine radical ( Cl∙ , 35/37 Da). This yields the base peak at m/z 131 .
-
Causality: The resulting benzofuranylmethyl cation is highly stabilized by resonance, delocalizing the positive charge across the benzofuran π -system.
-
-
Secondary Cleavage: The m/z 131 ion undergoes a characteristic contraction of the furan ring, expelling neutral carbon monoxide (CO, 28 Da) to form a stable hydrocarbon cation at m/z 103 ( C8H7+ ).
-
Tertiary Cleavage: Subsequent loss of acetylene ( C2H2 , 26 Da) from m/z 103 yields the phenyl cation at m/z 77 .
Comparative Performance Data: Alternative Intermediates
When selecting an alkylating intermediate for drug synthesis, researchers must weigh chemical reactivity against analytical traceability. The table below compares 7-(chloromethyl)-1-benzofuran with its 5-positional isomer and its bromo-analog.
| Compound | Molecular Ion ( M+∙ ) | Isotopic Ratio | Base Peak (Primary Fragment) | Secondary Fragment | Analytical Traceability & Stability |
| 7-(Chloromethyl)-1-benzofuran | m/z 166 / 168 | 3:1 ( 35Cl / 37Cl ) | m/z 131 ( [M−Cl]+ ) | m/z 103 | High stability in GC; distinct isotopic signature allows for easy, unambiguous identification. |
| 5-(Chloromethyl)-1-benzofuran | m/z 166 / 168 | 3:1 ( 35Cl / 37Cl ) | m/z 131 ( [M−Cl]+ ) | m/z 103 | Identical primary mass, but m/z 103 abundance is typically 15% lower due to altered resonance stabilization[3]. |
| 7-(Bromomethyl)-1-benzofuran | m/z 210 / 212 | 1:1 ( 79Br / 81Br ) | m/z 131 ( [M−Br]+ ) | m/z 103 | Weaker C-Br bond leads to a very low abundance molecular ion; highly prone to thermal degradation in the GC inlet. |
Analytical Workflow & Logical Relationships
Logical workflow for mass spectrometric analysis and fragmentation of chloromethylbenzofurans.
Conclusion
For professionals in drug development, the precise structural verification of intermediates like 7-(chloromethyl)-1-benzofuran is non-negotiable. While LC-MS is the modern default for many biological assays, the inherent chemical properties of halogenated benzofurans dictate that GC-EI-MS remains the gold standard for fragmentation analysis. By leveraging the self-validating 3:1 chlorine isotopic ratio and the predictable, resonance-stabilized m/z 131 base peak, scientists can ensure absolute confidence and traceability in their synthetic pipelines.
References
- Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis.
- Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
- BenchChem. (n.d.). 5-(Chloromethyl)benzofuran Analytical Profile. BenchChem.
Sources
- 1. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]
Purity Assessment of 7-(Chloromethyl)-1-benzofuran: A Comparative Guide to HPLC Methodologies
As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical analytical development is the accurate purity assessment of reactive intermediates. 7-(chloromethyl)-1-benzofuran is a prime example. Widely used as a potent electrophilic alkylating agent in the synthesis of complex active pharmaceutical ingredients (APIs)—such as HIV protease inhibitors—its inherent reactivity makes it highly susceptible to degradation during standard chromatographic analysis.
This guide objectively compares traditional analytical approaches against an Optimized Cold-Column UHPLC method, providing the mechanistic causality and experimental data necessary to implement a self-validating purity assay.
The Analytical Challenge: On-Column Solvolysis
The fundamental issue with analyzing 7-(chloromethyl)-1-benzofuran lies in the lability of the benzylic carbon-chlorine bond. When subjected to standard Reversed-Phase HPLC (RP-HPLC) conditions utilizing water and methanol, the analyte undergoes rapid solvolysis.
The Causality: Methanol acts as a strong nucleophile, displacing the chloride ion to form a 7-(methoxymethyl)-1-benzofuran artifact. Simultaneously, hydrolysis yields 7-(hydroxymethyl)-1-benzofuran. Because this degradation occurs during the chromatographic run (on-column), it generates artificial impurity peaks that elute near the parent compound. This leads to a falsely low purity calculation, risking the rejection of perfectly viable synthetic batches. Direct analysis of such chloromethylbenzofurans is notoriously difficult, often forcing chemists to rely on complex post-column derivatization techniques ().
Fig 1: Solvolysis pathway of 7-(chloromethyl)-1-benzofuran in standard aqueous mobile phases.
Methodology Comparison
To overcome on-column degradation, laboratories typically choose between three distinct methodologies.
Alternative A: Standard RP-HPLC (The Baseline)
Utilizing a standard C18 column at 30°C with a Water/Methanol gradient.
-
Verdict: Unacceptable. The high nucleophilicity of methanol combined with ambient heat accelerates solvolysis, generating >8% artifact impurities.
Alternative B: Normal-Phase HPLC (The Traditional Workaround)
Utilizing a bare silica column with a Hexane/Ethyl Acetate mobile phase.
-
Verdict: Suboptimal. By removing water and protic solvents entirely, solvolysis is eliminated. However, NP-HPLC suffers from poor retention time reproducibility, lower peak capacity for polar process impurities, and introduces toxic/flammable hexane into the laboratory environment.
The Recommended Solution: Optimized Cold-Column UHPLC
Utilizing a sub-2 µm C18 column at 15°C with a Water/Acetonitrile gradient.
-
Verdict: Superior. Acetonitrile replaces methanol as an aprotic, non-nucleophilic organic modifier, completely preventing methanolysis. To suppress hydrolysis, the column compartment is chilled to 15°C (leveraging the Arrhenius equation to kinetically freeze the degradation rate). Finally, the UHPLC format reduces the run time to under 5 minutes, minimizing the analyte's residence time in the aqueous environment. Similar aprotic, low-temperature strategies are standard for reactive acid chlorides and benzylic halides ().
Quantitative Performance Comparison
| Parameter | Standard RP-HPLC | Normal-Phase HPLC | Optimized Cold-Column UHPLC |
| Mobile Phase | Water / Methanol | Hexane / Ethyl Acetate | Water / Acetonitrile |
| Column Temp | 30°C | 25°C | 15°C |
| Run Time | 20.0 min | 15.0 min | 4.5 min |
| Artifact Peak Area | 8.5% | 0.0% | < 0.1% |
| Measured Purity | 90.2% (False Low) | 98.6% | 98.8% (True Purity) |
| Resolution (Critical Pair) | 2.1 | 1.4 | 3.5 |
Experimental Protocol: Optimized Cold-Column UHPLC
The following protocol is designed as a self-validating system . It ensures that any degradation observed is native to the sample batch, not an artifact of the analytical method.
Step 1: Sample Preparation (Strictly Aprotic)
-
Action: Accurately weigh 10 mg of 7-(chloromethyl)-1-benzofuran and dissolve it in 10.0 mL of 100% anhydrous Acetonitrile .
-
Causality: Introducing water or methanol in the sample diluent will cause degradation in the autosampler vial before the injection even occurs. Acetonitrile ensures the analyte remains stable in solution.
-
Storage: Maintain the autosampler compartment at 4°C.
Step 2: Chromatographic Conditions
-
Column: High-strength silica C18, 1.7 µm, 50 mm x 2.1 mm.
-
Column Temperature: 15°C (Critical parameter to suppress hydrolysis kinetics).
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Milli-Q Water. (TFA maintains a low pH, suppressing the ionization of residual column silanols and improving peak shape).
-
Mobile Phase B: 0.05% TFA in Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Gradient Program:
-
0.0 - 0.5 min: 10% B
-
0.5 - 3.0 min: 10% B → 90% B
-
3.0 - 4.0 min: 90% B
-
4.0 - 4.5 min: 10% B (Re-equilibration)
-
-
Detection: UV at 254 nm.
Step 3: System Suitability and Self-Validation
-
Action: Before analyzing the batch, inject the sample preparation blank (100% MeCN), followed by a reference standard of the known degradation product, 7-(hydroxymethyl)-1-benzofuran. Finally, inject the sample at T=0 hours and T=4 hours.
-
Validation Criteria: The method is validated for stability if the artifact peak (hydroxymethyl derivative) in the sample does not increase by more than 0.05% over the 4-hour window. If it exceeds this threshold, verify the autosampler temperature and the anhydrous state of the diluent.
Fig 2: Optimized cold-column UHPLC workflow for reactive chloromethylbenzofurans.
Conclusion
Treating 7-(chloromethyl)-1-benzofuran like a standard stable pharmaceutical intermediate will result in costly analytical errors. By understanding the chemical causality of solvolysis, we can engineer the chromatographic environment to protect the analyte. The Optimized Cold-Column UHPLC method—utilizing an aprotic diluent, acetonitrile organic modifier, and a 15°C column compartment—provides a robust, high-resolution, and self-validating framework for accurate purity assessment.
References
-
Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713.[Link]
-
SIELC Technologies. (2018). Separation of 3-(Chloromethyl)benzoyl chloride on Newcrom R1 HPLC column. SIELC Application Notes.[Link]
A Comparative Analysis of the Biological Activities of 7-(chloromethyl)-1-benzofuran and 7-(bromomethyl)-1-benzofuran
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a halogenated methyl group at the 7-position of the benzofuran ring system can significantly modulate the compound's reactivity and, consequently, its biological efficacy. This guide provides a comparative analysis of the biological activities of two such analogs: 7-(chloromethyl)-1-benzofuran and 7-(bromomethyl)-1-benzofuran.
While direct comparative studies on these two specific molecules are not extensively documented in publicly available literature, a robust understanding of their potential biological activities can be extrapolated from structure-activity relationship (SAR) studies of related halogenated benzofuran derivatives.[2][6][7] This guide will synthesize these findings to present a predictive comparison of their biological profiles, supported by established experimental protocols for validation.
Chemical Structures and Reactivity Profile
The fundamental difference between 7-(chloromethyl)-1-benzofuran and 7-(bromomethyl)-1-benzofuran lies in the halogen atom attached to the methyl group at the 7-position. This seemingly minor substitution has profound implications for the chemical reactivity of the molecules.
| Compound | Chemical Structure | Key Physicochemical Properties |
| 7-(chloromethyl)-1-benzofuran | Molecular Formula: C₉H₇ClO Leaving Group Ability of Halide: Moderate | |
| 7-(bromomethyl)-1-benzofuran | Molecular Formula: C₉H₇BrO[8] Leaving Group Ability of Halide: Good |
The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making the bromide ion a better leaving group. This enhanced reactivity of the bromomethyl derivative suggests that it will more readily undergo nucleophilic substitution reactions with biological macromolecules such as proteins and DNA. This is a critical factor influencing their mechanisms of action and overall biological activity.
Comparative Biological Activities: An Evidence-Based Extrapolation
Based on the current body of research on halogenated benzofurans, we can infer the following comparative biological activities.
Cytotoxic and Anticancer Activity
The presence of a halogen in benzofuran derivatives has been shown to enhance their cytotoxic properties.[6][7] Specifically, studies on brominated benzofurans have indicated a significant increase in cytotoxicity against various cancer cell lines.[2][6] For instance, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring conferred remarkable cytotoxic activity against leukemia cells.[7]
Hypothesis: 7-(bromomethyl)-1-benzofuran is likely to exhibit greater cytotoxic and anticancer activity than 7-(chloromethyl)-1-benzofuran.
Rationale: The higher reactivity of the bromomethyl group facilitates the alkylation of crucial cellular targets like DNA and enzymes, leading to the induction of apoptosis and inhibition of cell proliferation. The bromomethyl derivative can form covalent bonds with nucleophilic residues in proteins or DNA bases, causing cellular damage and triggering cell death pathways.
Hypothetical Signaling Pathway for Halogenated Benzofuran-Induced Apoptosis
The following diagram illustrates a potential mechanism by which 7-(halomethyl)-1-benzofurans could induce apoptosis in cancer cells.
Caption: Proposed apoptotic pathway induced by 7-(halomethyl)-1-benzofurans.
Antimicrobial Activity
Halogenation is a well-established strategy for enhancing the antimicrobial potency of organic compounds.[1][9] Several studies have reported that the introduction of halogens into the benzofuran structure leads to significant antibacterial and antifungal activity.[1][10][11] The mechanism is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Hypothesis: 7-(bromomethyl)-1-benzofuran is expected to display broader and more potent antimicrobial activity compared to 7-(chloromethyl)-1-benzofuran.
Rationale: Similar to its cytotoxic effects, the enhanced electrophilicity of the bromomethyl derivative allows for more efficient alkylation of microbial proteins and enzymes, leading to a more pronounced disruption of cellular functions and, ultimately, microbial cell death.
Experimental Protocols
To empirically validate the hypothesized differences in biological activity, the following standardized experimental protocols are recommended.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is designed to assess the cytotoxic effects of the compounds on a panel of human cancer cell lines.[12]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 7-(chloromethyl)-1-benzofuran and 7-(bromomethyl)-1-benzofuran.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
7-(chloromethyl)-1-benzofuran and 7-(bromomethyl)-1-benzofuran (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of each compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.
Experimental Workflow for Cytotoxicity Testing
The following diagram outlines the key steps in the MTT assay.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.[13][14]
Objective: To determine the MIC of 7-(chloromethyl)-1-benzofuran and 7-(bromomethyl)-1-benzofuran against a panel of microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
7-(chloromethyl)-1-benzofuran and 7-(bromomethyl)-1-benzofuran (dissolved in DMSO)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of each compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
-
Visualization (Optional): Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
Conclusion
In the pursuit of novel therapeutic agents, understanding the structure-activity relationships of lead compounds is paramount. While direct comparative data for 7-(chloromethyl)-1-benzofuran and 7-(bromomethyl)-1-benzofuran is limited, a comprehensive analysis of the existing literature on halogenated benzofurans provides a strong basis for inferring their relative biological activities. The enhanced reactivity of the carbon-bromine bond suggests that 7-(bromomethyl)-1-benzofuran will likely exhibit superior cytotoxic and antimicrobial properties compared to its chloro-analog. The experimental protocols detailed in this guide provide a clear framework for the empirical validation of these hypotheses. Further investigation into these and related compounds is warranted to fully elucidate their therapeutic potential.
References
-
Kossakowski, J., Krawiecka, M., Kuran, B., Stefańska, J., & Wolska, I. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]
-
Dal Piaz, V., & Giovannoni, M. P. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 29(15), 3538. [Link]
-
Kadota, S., Banskota, A. H., Tezuka, Y., Midorikawa, K., & Matsushige, K. (2000). Two Novel Cytotoxic Benzofuran Derivatives from Brazilian Propolis. Journal of Natural Products, 63(7), 987-989. [Link]
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Gholivand, K., et al. (2015). High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line. Combinatorial Chemistry & High Throughput Screening, 18(5), 504-511. [Link]
-
Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-6. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]
-
Kossakowski, J., et al. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules, 15(7), 4737-49. [Link]
-
Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. [Link]
-
Al-Ghorbani, M., et al. (2022). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical infectious diseases, 49(8), 1249-1255. [Link]
-
ResearchGate. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. [Link]
-
Schwalbe, R., Moore, L. S., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
J-Stage. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. [Link]
-
ResearchGate. (2019). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. [Link]
-
ChemSynthesis. (n.d.). 7-bromo-2-methyl-1-benzofuran. [Link]
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543. [Link]
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
-
Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
-
Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(47), 27489-27506. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(47), 27489-27506. [Link]
-
MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
- Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
-
MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. [Link]
-
MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. [Link]
-
Tokyo University of Science. (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. [Link]
Sources
- 1. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. pdb.apec.org [pdb.apec.org]
- 14. mdpi.com [mdpi.com]
The Analytical Challenge: Why 7-(Chloromethyl)-1-benzofuran Requires Advanced Validation
High-Resolution Structural Validation of 7-(Chloromethyl)-1-benzofuran: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Techniques
7-(Chloromethyl)-1-benzofuran is a highly privileged scaffold in medicinal chemistry. The benzofuran core provides a rigid, planar pharmacophore, while the 7-chloromethyl substituent serves as a potent electrophilic site for nucleophilic substitution, enabling the synthesis of complex drug libraries[1].
However, validating the exact structural conformation of this molecule presents unique analytical challenges. While the benzofuran ring system is inherently planar[2], the benzylic chloromethyl group is capable of free rotation. The precise spatial orientation (torsion angle) of this group relative to the benzofuran plane, alongside the exact C–Cl bond length, dictates its chemical reactivity and potential steric clashes during receptor binding[1]. Standard characterization methods often fall short of providing this definitive 3D spatial data, necessitating the use of single-crystal X-ray crystallography as the ultimate arbiter of structural truth.
Comparative Analysis: X-Ray Crystallography vs. Spectroscopic Alternatives
To objectively evaluate the performance of X-ray crystallography, we must compare it against the two most common alternative modalities: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
-
NMR Spectroscopy (1H/13C): NMR provides excellent atom-to-atom connectivity. However, in the solution state, the 7-chloromethyl group undergoes rapid free rotation around the C(aryl)–C(alkyl) bond. Consequently, NMR yields a time-averaged signal, masking the preferred low-energy solid-state conformation.
-
Mass Spectrometry (GC-MS/LC-MS): HRMS confirms the exact mass and isotopic signature (specifically the distinct 3:1 ratio of 35 Cl to 37 Cl isotopes). While excellent for confirming molecular identity and purity, MS provides zero three-dimensional spatial information.
-
Single-Crystal X-Ray Diffraction (SCXRD): SCXRD is the gold standard for absolute structural validation. It unambiguously determines the solid-state conformation, precise bond lengths (e.g., the C–Cl bond typically measures ~1.795 Å)[3], and the exact torsion angle of the chloromethyl group[4].
Table 1: Performance Matrix for Structural Validation Techniques
| Analytical Modality | 3D Spatial Resolution | C–Cl Bond Length Precision | Conformational State | Sample Requirement | Turnaround Time |
| X-Ray Crystallography | Absolute (Sub-Angstrom) | High (± 0.002 Å) | Static (Solid-State) | ~5–10 mg (Single Crystal) | 24–48 Hours |
| NMR Spectroscopy | Low (NOESY approximations) | None | Dynamic (Time-averaged) | ~5 mg (Solution) | < 1 Hour |
| High-Resolution MS | None | None | Gas/Liquid Phase | < 1 µg (Solution) | < 1 Hour |
Experimental Causality: The "Why" Behind the Protocol
Working with 7-(chloromethyl)-1-benzofuran requires highly specific handling due to the reactivity of the benzylic chloride.
-
Causality of Solvent Selection: Protic solvents (e.g., methanol, ethanol) must be strictly avoided during crystal growth. The electron-rich benzofuran ring activates the 7-position, making the chloromethyl group highly susceptible to solvolysis (yielding unwanted ether byproducts). Aprotic solvent systems are mandatory to preserve molecular integrity.
-
Causality of Cryogenic Data Collection: Data must be collected at cryogenic temperatures (typically 100 K). Terminal halogen atoms like chlorine are prone to high thermal motion at room temperature, which artificially shortens the apparent C–Cl bond length and increases structural uncertainty. Freezing the crystal lattice minimizes atomic displacement parameters, yielding high-resolution data[5].
Step-by-Step Methodology: X-Ray Crystallographic Validation
This protocol is designed as a self-validating system. Each step contains internal checks to ensure the integrity of the final structural model.
Step 1: Crystal Growth (Vapor Diffusion Method)
-
Dissolve 10 mg of synthesized 7-(chloromethyl)-1-benzofuran in 0.5 mL of anhydrous dichloromethane (good aprotic solvent) in a 1-dram inner vial.
-
Place the inner vial (uncapped) inside a larger 20 mL outer vial containing 3 mL of anhydrous pentane (antisolvent).
-
Seal the outer vial tightly and leave undisturbed at 4 °C for 48–72 hours to allow slow vapor diffusion and the formation of diffraction-quality single crystals.
Step 2: Mounting and Data Collection
-
Select a crystal with distinct, sharp faces (optimal size ~0.2 × 0.2 × 0.1 mm) under a polarized light microscope.
-
Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K).
-
Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation.
Step 3: Structure Solution and Self-Validation
-
Solve the structure using direct methods (e.g., SHELXT). The benzofuran core should immediately resolve as a highly planar rigid body[4].
-
Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms (C, O, Cl).
-
Self-Validation Checkpoint: Ensure the final R1 value is < 0.05 and the Goodness-of-Fit (S) converges near 1.00. A residual electron density map must show no peaks > 0.5 e/Å 3 near the chlorine atom; values higher than this indicate unresolved rotational disorder or solvent contamination in the crystal lattice.
Structural Insights: Interpreting the Data
Upon successful refinement, the crystallographic data will reveal the exact supramolecular architecture. Benzofuran derivatives typically exhibit strong intermolecular π-π stacking in the solid state, with centroid-centroid distances often measuring around 3.6–3.8 Å[2],[6]. Furthermore, the orientation of the chloromethyl group is frequently stabilized by weak intermolecular C–H···Cl interactions or halogen bonding[6], which are critical parameters for computational chemists modeling the trajectory of incoming nucleophiles or receptor binding pockets[1].
Workflow Visualization
Fig 1. Step-by-step X-ray crystallographic workflow for 7-(chloromethyl)-1-benzofuran validation.
References
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
- Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Deriv
- 1-Chloromethyl-1H-1,2,3-benzotriazole. PMC - NIH.
- Crystal and Molecular Structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide. SCIRP.
- X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmaceutical Chemistry.
- 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. PMC - NIH.
Sources
comparative study of the anticancer effects of 7-(chloromethyl)-1-benzofuran analogs
Comparative Guide to the Anticancer Efficacy of 7-(Chloromethyl)-1-Benzofuran Analogs and Fused Derivatives
Executive Summary & Structural Rationale
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized to develop targeted anticancer therapeutics[1]. Within this class, 7-(chloromethyl)-1-benzofuran and its closely related halogenated derivatives serve as highly versatile building blocks. The chloromethyl group at the C-7 position acts as an exceptionally reactive electrophilic handle. This structural feature enables facile nucleophilic substitution and subsequent intramolecular cyclizations (such as Thorpe-Ziegler isomerization) to generate complex, fused heterocyclic libraries like thiazolo[3,2-a]pyrimidines and hybrid oxadiazoles[2].
By modifying the benzofuran core with halogens or fusing it with other pharmacophores, researchers can significantly enhance the lipophilicity, target-binding affinity, and overall cytotoxic profile of the resulting analogs compared to unsubstituted parent compounds[3].
Mechanistic Pathways of Anticancer Activity
The superior efficacy of 7-(chloromethyl)benzofuran analogs is driven by their ability to simultaneously disrupt multiple oncogenic pathways:
-
Targeted Kinase Inhibition: Hybrid benzofuran analogs act as potent inhibitors of critical kinases, including Glycogen Synthase Kinase-3β (GSK3β) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of these kinases starves the tumor of angiogenic support and disrupts cellular proliferation[1],[4].
-
p53-Dependent Apoptosis & Cell Cycle Arrest: Halogenated benzofuran derivatives induce profound pro-oxidative stress in malignant cells. This triggers p53-dependent signaling, leading to cell cycle arrest at the G2/M or S phases, followed by the cleavage of executioner caspases (Caspase-3/7) to finalize apoptosis[3],[5].
Mechanistic signaling pathways of benzofuran analogs inducing tumor cell apoptosis.
Comparative Efficacy Data
The following table synthesizes the in vitro cytotoxic activity (IC₅₀) of various benzofuran analogs synthesized from halogenated or chloromethyl precursors, compared directly against standard chemotherapeutic agents[6],[7],[3],[4].
| Compound/Analog | Structural Modification | Target Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) |
| Compound 8 | 6-(dibromoacetyl)-5-methoxy | HepG2 (Liver) | 3.8 ± 0.5 | Cisplatin (>15.0) |
| Compound 7 | 4-chloro-6-(dichloroacetyl) | A549 (Lung) | 6.3 ± 2.5 | Doxorubicin (~4.1) |
| Hybrid 5d | Benzofuran-oxadiazole | A549 (Lung) | 6.3 ± 0.7 | Crizotinib (8.54) |
| Hybrid 50g | Benzofuran-2-carboxamide | HCT-116 (Colon) | 0.87 | Doxorubicin (4.17) |
| Hybrid 6c | Benzofuran-oxadiazole | MIA PaCa2 (Pancreas) | 3.27 ± 1.1 | N/A |
Data Interpretation: The introduction of bulky, electron-withdrawing groups (such as dibromoacetyl modifications) or fusion with oxadiazole rings yields compounds that frequently outperform standard drugs like Cisplatin and Crizotinib, particularly in resistant cell lines like HepG2 and A549[7],[3].
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the evaluation of these analogs relies on a self-validating sequence of chemical synthesis and biological assays.
Workflow for synthesizing and evaluating 7-(chloromethyl)benzofuran analogs.
Protocol A: Synthesis of Fused Pyrimidinones via Thorpe-Ziegler Isomerization
-
Causality & Rationale: The 7-chloromethyl group is a highly reactive electrophile. By reacting it with a nucleophile (e.g., 3-cyanopyridine-2-thione), researchers can force a base-catalyzed intramolecular cyclization (Thorpe-Ziegler isomerization). This specific reaction is chosen because it rigidly locks the benzofuran into a planar, fused heterocyclic system, which is a geometric requirement for fitting into the narrow ATP-binding pockets of target kinases[2].
-
Step-by-Step Procedure:
-
Dissolve 7-(chloromethyl)-1-benzofuran (1.0 eq) and the chosen nucleophile (1.0 eq) in anhydrous DMF.
-
Add a catalytic amount of sulfamic acid (NH₂SO₃H) to facilitate the condensation.
-
Heat the mixture to 100°C under an inert argon atmosphere for 7–16 hours.
-
Monitor the consumption of the chloromethyl precursor via TLC.
-
Upon completion, cool the mixture, filter the resulting solid, and recrystallize from acetic acid to yield the pure fused analog[2].
-
Protocol B: MTT Cytotoxicity Assay (Self-Validating Viability Readout)
-
Causality & Rationale: The MTT assay provides a direct, self-validating correlation between colorimetric change and cell viability. NAD(P)H-dependent oxidoreductase enzymes, which are only active in living cells, reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. A decrease in purple absorbance directly proves the analog's cytotoxic interference with cellular metabolism[3].
-
Step-by-Step Procedure:
-
Seed target cancer cells (e.g., A549, HepG2) at a density of 5 × 10⁴ cells/well in a 96-well plate and incubate for 24 hours at 37°C (5% CO₂).
-
Treat cells with varying concentrations of the synthesized benzofuran analogs (0.1 µM to 50 µM) and incubate for 72 hours.
-
Add 25 µL of MTT dye (5 mg/mL in PBS) to each well and incubate for exactly 4 hours at 37°C.
-
Aspirate the media and dissolve the resulting formazan crystals in 100 µL of lysis buffer (20% SDS in 50% dimethylformamide).
-
Measure the absorbance at 570 nm using a microplate reader to calculate the IC₅₀ values[5].
-
Protocol C: Apoptosis Differentiation via Annexin V/PI Staining
-
Causality & Rationale: Cytotoxicity alone does not explain the mechanism of cell death. This protocol uses a dual-staining self-validating system: Annexin V binds to phosphatidylserine (which flips to the outer membrane only during early apoptosis), while Propidium Iodide (PI) intercalates DNA only when the cell membrane is physically compromised (late apoptosis/necrosis). This allows researchers to definitively prove that the benzofuran analogs induce programmed cell death rather than non-specific toxic necrosis[3].
-
Step-by-Step Procedure:
-
Harvest benzofuran-treated cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analyze the fluorescence using flow cytometry within 1 hour, gating for Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis).
-
References
-
MDPI. "Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate." MDPI. URL:[Link]
-
PMC. "Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles." National Institutes of Health. URL:[Link]
-
RSC Publishing. "Anticancer therapeutic potential of benzofuran scaffolds." Royal Society of Chemistry. URL:[Link]
-
PubMed. "Synthesis, cytotoxicity, and molecular docking of substituted 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles." National Institutes of Health. URL: [Link]
-
RHHZ. "An efficient synthesis of novel pyridothieno-fused thiazolo[3,2-a]pyrimidinones via Pictet–Spengler reaction." RHHZ. URL:[Link]
-
Semantic Scholar. "Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest." Semantic Scholar. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, cytotoxicity, and molecular docking of substituted 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 7-(Chloromethyl)-1-benzofuran in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 7-(chloromethyl)-1-benzofuran is a critical step in process development, quality control, and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques suitable for this task, grounded in scientific principles and practical field experience. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), offering detailed protocols and a decision-making framework to help you select the optimal method for your specific needs.
The Analytical Challenge: Quantifying a Reactive Intermediate
7-(Chloromethyl)-1-benzofuran is a key building block in the synthesis of various pharmacologically active molecules.[1][2][3] Its benzylic chloride moiety, while essential for its synthetic utility, also presents significant analytical challenges:
-
Reactivity: The chloromethyl group is susceptible to nucleophilic substitution and hydrolysis, potentially leading to degradation of the analyte during sample preparation and analysis.
-
Thermal Lability: Benzylic chlorides can degrade at elevated temperatures, a critical consideration for methods like Gas Chromatography.[4]
-
Complex Matrix: Reaction mixtures invariably contain starting materials, reagents, solvents, and byproducts that can interfere with the analysis, demanding highly selective methods.
An ideal quantitative method must be robust, specific, and accurate, providing reliable data to guide reaction optimization and ensure the quality of the final product.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is often the first choice for analyzing pharmaceutical intermediates due to its versatility and applicability to a wide range of compounds.[5][6] For 7-(chloromethyl)-1-benzofuran, a reversed-phase HPLC (RP-HPLC) method coupled with UV detection is a powerful and reliable approach.
Causality Behind Experimental Choices
The selection of a C18 column is based on the moderately polar nature of benzofuran derivatives, allowing for good retention and separation from both more polar and less polar impurities.[6] A mobile phase of acetonitrile and water provides excellent solvating power and is UV-transparent. The addition of a small amount of formic acid (0.1%) helps to protonate any acidic or basic species, ensuring sharp, symmetrical peaks by minimizing secondary interactions with the stationary phase.[6] UV detection is suitable as the benzofuran ring system contains a strong chromophore.
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.[6]
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Gradient Program: A typical gradient might start at 40% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[5] This ensures that all components of the reaction mixture are eluted.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C to ensure reproducible retention times.[6]
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard; typically near the absorbance maximum of the benzofuran ring system.
-
Injection Volume: 10 µL.[6]
-
-
Sample and Standard Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable, stable internal standard (e.g., a structurally similar but chromatographically resolved compound like 2,3-dimethylindole) in acetonitrile at a concentration of ~1 mg/mL.
-
Analyte Stock Solution: Accurately weigh ~10 mg of 7-(chloromethyl)-1-benzofuran reference standard into a 10 mL volumetric flask and dilute to volume with acetonitrile.[6]
-
Calibration Standards: Prepare a series of working standards by diluting the analyte stock solution and adding a fixed amount of the internal standard solution. Dilutions should cover the expected concentration range of the analyte in the reaction mixture (e.g., 1-100 µg/mL).[6]
-
Reaction Mixture Sample: Quench the reaction if necessary. Accurately dilute a known weight or volume of the reaction mixture with acetonitrile. Add the same fixed amount of internal standard. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.[5]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of 7-(chloromethyl)-1-benzofuran in the prepared sample using the calibration curve.
-
Workflow Diagram: HPLC Analysis
Caption: General workflow for quantitative HPLC analysis.
Gas Chromatography (GC): A High-Resolution Alternative
GC offers superior resolution compared to HPLC and is ideal for analyzing volatile and semi-volatile compounds. However, its application to thermally labile molecules like 7-(chloromethyl)-1-benzofuran requires careful optimization to prevent on-column or in-injector degradation.[4]
Causality Behind Experimental Choices
The primary concern is the thermal instability of the benzylic chloride.[4] To mitigate this, a lower injector temperature and a rapid oven temperature program are employed. Using a mass spectrometry (MS) detector provides high selectivity, allowing for the extraction of specific ions characteristic of the analyte, thereby reducing interference from the sample matrix.[7] Derivatization can be an alternative strategy where the chloromethyl group is converted to a more stable derivative before analysis.[8]
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A GC system equipped with a split/splitless inlet, a capillary column, and a Mass Spectrometric (MS) detector.
-
Chromatographic Conditions:
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: Optimized to be as low as possible while ensuring efficient volatilization (e.g., start at 200 °C and evaluate for degradation).[4] A split injection is used to avoid overloading the column.
-
Oven Program: A fast ramp to elute the compound quickly, minimizing time at high temperatures. Example: 80 °C (hold 1 min), then ramp at 20 °C/min to 280 °C (hold 2 min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity, monitoring for the molecular ion and key fragment ions of 7-(chloromethyl)-1-benzofuran.
-
-
-
Sample and Standard Preparation:
-
Similar to HPLC, prepare stock solutions of the analyte and an appropriate internal standard (e.g., naphthalene-d8) in a volatile solvent like dichloromethane or ethyl acetate.
-
Prepare calibration standards and diluted reaction mixture samples. Ensure all samples are anhydrous to prevent hydrolysis.
-
-
Data Analysis:
-
Construct a calibration curve based on the area ratio of the target ion for the analyte to the target ion for the internal standard.
-
Quantify the analyte in the sample.
-
Quantitative NMR (qNMR): A Primary Ratio Method
Unlike chromatographic techniques, qNMR is a primary analytical method that does not require a calibration curve of the same analyte.[9] The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[9] This makes qNMR an exceptionally powerful tool for purity assessment and quantification, especially for reaction monitoring where speed and accuracy are paramount.[10]
Causality Behind Experimental Choices
The principle of qNMR relies on comparing the integral of a unique, well-resolved signal from the analyte with that of a certified internal standard of known concentration.[9] The key is selecting a standard that has a signal in a clean region of the spectrum and does not react with the analyte or other components in the mixture. Maleic acid or dimethyl sulfone are common choices. The experiment must be run under conditions that ensure full relaxation of all nuclei to guarantee the signal integrals are truly quantitative. This is achieved by using a long relaxation delay (D1).
Detailed Experimental Protocol: ¹H qNMR
-
Instrumentation: An NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[11]
-
NMR Parameters:
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (D1): Should be at least 5 times the longest T1 relaxation time of the signals being integrated (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150 is recommended for the signals of interest).
-
-
Sample and Standard Preparation:
-
Accurately weigh a specific amount of a certified internal standard (m_std) into an NMR tube.
-
Accurately weigh and add the reaction mixture sample (m_a) to the same NMR tube.
-
Add the deuterated solvent, ensuring complete dissolution of both the standard and the analyte.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate a well-resolved, unique signal for the analyte (I_a) and a signal for the internal standard (I_std). The benzylic -CH2- protons of 7-(chloromethyl)-1-benzofuran are often a good choice.
-
Calculate the purity or concentration (P_a) using the following formula[9]: P_a = (I_a / N_a) * (N_std / I_std) * (M_a / M_std) * (m_std / m_a) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Head-to-Head Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available equipment.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation | Chromatographic separation | Nuclear resonance spectroscopy |
| Selectivity | Good to Excellent | Excellent (with MS) | Excellent (depends on spectral overlap) |
| Sensitivity (LOQ) | Low µg/mL to ng/mL[5] | ng/mL to pg/mL[12] | ~0.1% w/w (depends on analyte) |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy | High | High | Very High (Primary Method) |
| Sample Throughput | High | Medium | Low to Medium |
| Key Advantage | Robust, widely available, good for non-volatile compounds. | High resolution, high sensitivity, structural information (MS). | No analyte-specific reference standard needed, fast method development.[11][13] |
| Key Limitation | Requires analyte-specific standard for calibration. | Potential for thermal degradation of analyte.[4] | Lower sensitivity, potential for signal overlap in complex mixtures.[9] |
Decision-Making Framework
Choosing the right method is a balance of technical requirements and practical constraints. The following flowchart provides a logical path for selecting the most appropriate technique.
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
For routine in-process control and quality assurance of 7-(chloromethyl)-1-benzofuran, RP-HPLC-UV stands out as the most balanced method. It is robust, reliable, and avoids the potential for thermal degradation that can complicate GC analysis.[5] Its validation is well-understood within the pharmaceutical industry.[14][15][16][17]
GC-MS should be reserved for situations requiring the highest sensitivity, such as trace-level impurity analysis, provided that the method is carefully validated to show no on-column degradation of the analyte.[4][12]
qNMR is an invaluable orthogonal technique.[13] It is exceptionally useful for the rapid and accurate analysis of crude reaction mixtures without extensive method development and for the certification of reference standards themselves.[9]
Ultimately, the most trustworthy analytical data is often generated by using two orthogonal methods (e.g., HPLC and qNMR) to confirm results, providing a comprehensive and self-validating picture of the reaction mixture's composition.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. Available from: [Link]
-
Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Available from: [Link]
-
Pharma Knowledge Centre. A Comprehensive Guide for Analytical Method Validation. 2023. Available from: [Link]
-
Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705–713. Available from: [Link]
-
CFR. Analytical Method Validation for Quality Assurance and Process Validation Professionals. 2020. Available from: [Link]
-
Neuland Labs. Analytical Method Validation: Key Parameters & Common Challenges. 2025. Available from: [Link]
-
Ravisankar, P., et al. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. International Journal of Pharmaceutical Research and Applications, 8(5), 1-13. Available from: [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. 2025. Available from: [Link]
-
Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Available from: [Link]
-
Jaki, B. U., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 193, 113723. Available from: [Link]
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Available from: [Link]
- Google Patents. CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.
-
Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available from: [Link]
-
Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 133-138. Available from: [Link]
-
OpenBU. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Available from: [Link]
-
Chromatography Online. GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. 2020. Available from: [Link]
-
Zenkevich, I. G., & Krivolapov, A. P. (2025). Features of gas chromatographic analysis of thermally unstable compounds. Journal of Chromatography A, 1715, 464245. Available from: [Link]
-
Luong, J., et al. (2005). Analysis of aromatic compounds in gasoline with flow-switching comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1086(1-2), 1-11. Available from: [Link]
-
Agilent Technologies. Analysis of Total Aromatic Content in Motor Gasoline by ASTM D5769 Using an Agilent 8850/5977C GC/MSD System. 2025. Available from: [Link]
-
Semantic Scholar. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Available from: [Link]
-
MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. 2025. Available from: [Link]
-
MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. 2025. Available from: [Link]
-
Physical Chemistry Research. Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. 2021. Available from: [Link]
-
Kim, J. H., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food Science and Biotechnology, 31(3), 331–339. Available from: [Link]
-
Fukuzawa, K., et al. (2017). Theoretical Analysis of Activity Cliffs among Benzofuranone-Class Pim1 Inhibitors Using the Fragment Molecular Orbital Method with Molecular Mechanics Poisson-Boltzmann Surface Area (FMO+MM-PBSA) Approach. Journal of Chemical Information and Modeling, 57(12), 2996–3010. Available from: [Link]
-
ResearchGate. Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. 2025. Available from: [Link]
-
IntechOpen. Features and New Examples of Gas Chromatographic Separation of Thermally Unstable Analytes. 2020. Available from: [Link]
-
Journal of Chromatographic Science. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. physchemres.org [physchemres.org]
- 3. researchgate.net [researchgate.net]
- 4. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug - Google Patents [patents.google.com]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Benzofuran C7-Derivatization: A Comparative Analysis of Reagents Beyond 7-(chloromethyl)-1-benzofuran
Introduction: The Benzofuran Scaffold and the Imperative for Versatile Derivatization
The benzofuran motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1][2] Its prevalence is a testament to its ability to engage in diverse biological interactions, making it a privileged scaffold in drug discovery.[3] The functionalization of the benzofuran ring system, particularly at the C7-position, is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties.
For years, 7-(chloromethyl)-1-benzofuran has served as a workhorse reagent for introducing a variety of substituents at this position via nucleophilic substitution. However, its lachrymatory nature, limited stability, and the often harsh conditions required for its use necessitate the exploration of more versatile and user-friendly alternatives. This guide provides an in-depth comparison of strategic alternatives, offering researchers the rationale and experimental frameworks needed to select the optimal reagent for their specific synthetic goals.
The Benchmark: Reactivity Profile of 7-(chloromethyl)-1-benzofuran
7-(chloromethyl)-1-benzofuran is a reactive benzylic halide. The primary pathway for its derivatization is the S_N2 reaction, where a nucleophile displaces the chloride leaving group. This allows for the straightforward introduction of amine, ether, and thioether linkages.
Limitations:
-
Reactivity and Stability: As a reactive alkylating agent, it can be unstable upon storage and is a potent lachrymator, requiring careful handling.
-
Reaction Scope: Its utility is largely confined to reactions with strong nucleophiles.
-
Functional Group Tolerance: The conditions required can be incompatible with sensitive functional groups on the coupling partner.
Strategic Alternatives for C7-Position Functionalization
A superior synthetic strategy often involves choosing a more stable and versatile precursor. The following reagents represent a significant expansion of the synthetic toolbox for C7 derivatization.
The More Reactive Halogen: 7-(Bromomethyl)-1-benzofuran
The bromo-analogue, 7-(bromomethyl)-1-benzofuran, offers a direct enhancement over its chloro counterpart.[4][5] Bromide is a better leaving group than chloride, which translates to faster reaction rates and the ability to use milder reaction conditions or a broader range of weaker nucleophiles.
-
Expertise & Experience: The increased reactivity means that reactions can often be performed at lower temperatures, which can be crucial for preserving thermally sensitive functional groups on complex nucleophiles. This enhanced reactivity profile makes it the preferred choice for S_N2-type reactions.[6]
-
Causality: The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater stability of the bromide anion in solution are the primary reasons for its superior performance as a leaving group.
The Versatile Carbonyl Precursors: Benzofuran-7-carbaldehyde and -7-carboxylic acid
Moving away from halomethyl reagents, carbonyl derivatives at the C7 position offer unparalleled synthetic flexibility.
This stable, crystalline solid is a gateway to a multitude of transformations. Its synthesis can be achieved via methods like the Vilsmeier-Haack reaction on the parent benzofuran.[7][8]
-
Reductive Amination: The reaction of the aldehyde with a primary or secondary amine, followed by reduction with a mild hydride reagent (e.g., NaBH(OAc)₃, NaBH₃CN), is one of the most robust methods for forming C-N bonds in medicinal chemistry. It offers excellent functional group tolerance and typically proceeds under mild, neutral, or slightly acidic conditions.
-
Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents provides access to a wide range of secondary alcohols.[9][10] These alcohols can be further oxidized, eliminated, or used in subsequent substitutions.
-
Oxidation: Mild oxidation (e.g., using Pinnick oxidation conditions with NaClO₂) provides clean access to benzofuran-7-carboxylic acid.
Perhaps the most pivotal alternative, benzofuran-7-carboxylic acid, opens the door to the vast and well-established chemistry of amide bond formation.[11]
-
Amide Coupling: This is the cornerstone of modern drug discovery for linking molecular fragments. The carboxylic acid is activated with a coupling reagent (e.g., HATU, HBTU, EDC) and reacted with a primary or secondary amine.[12] The sheer number of commercially available amines allows for the rapid generation of large libraries of diverse analogues.[13][14]
-
Esterification: Standard Fischer or other catalyzed esterification methods can be employed.
-
Reduction: The carboxylic acid can be reduced to the corresponding 7-(hydroxymethyl)-1-benzofuran, providing another stable entry point for derivatization.
The C-C Bond Architect: Suzuki-Miyaura Cross-Coupling
For the direct installation of aryl or heteroaryl moieties, palladium-catalyzed cross-coupling reactions are the undisputed state-of-the-art.[15][16] This requires a benzofuran functionalized with a group amenable to coupling, such as a halide (e.g., 7-bromo-1-benzofuran) which can be coupled with a wide variety of boronic acids or esters.[17]
-
Expertise & Experience: The Suzuki-Miyaura reaction is renowned for its exceptional functional group tolerance, reliability, and the mildness of its reaction conditions.[18][19] This allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug development programs.
Comparative Performance and Data Summary
The choice of reagent dictates the synthetic strategy, reaction conditions, and the scope of achievable derivatives. The following table provides a comparative summary.
| Reagent | Key Derivatizations | Typical Conditions | Advantages | Disadvantages |
| 7-(chloromethyl)-1-benzofuran | Amines, Ethers, Thioethers | Base (e.g., K₂CO₃, Et₃N), 25-80 °C | Direct, one-step | Lachrymator, limited stability, requires strong nucleophiles |
| 7-(bromomethyl)-1-benzofuran | Amines, Ethers, Thioethers | Base (e.g., K₂CO₃), 0-50 °C | More reactive than chloro-analogue, milder conditions | Lachrymator, higher cost |
| Benzofuran-7-carbaldehyde | Secondary/Tertiary Amines, Alcohols, Alkenes | Reductive Amination (NaBH(OAc)₃); Grignard (RMgX) | Stable solid, highly versatile, excellent for C-N and C-C bonds | Multi-step for some derivatives (e.g., ethers) |
| Benzofuran-7-carboxylic acid | Amides, Esters | Amide Coupling (HATU, EDC); Esterification (H⁺) | Stable solid, access to amide libraries, robust reactions | Requires activation for coupling |
| 7-Bromo-1-benzofuran | Biaryls, Heteroaryls | Suzuki Coupling (Pd catalyst, base, boronic acid) | Powerful for C-C bond formation, excellent FG tolerance | Requires catalysis, potential for metal contamination |
Visualization of Synthetic Pathways
The following diagrams illustrate the relationships between these key precursors and their derivatization pathways.
Caption: Synthetic pathways from key C7-functionalized benzofuran precursors.
Caption: Generalized workflow for amide bond formation.
Self-Validating Experimental Protocols
The following protocols are designed to be robust and include validation checkpoints.
Protocol 1: General Procedure for Reductive Amination of Benzofuran-7-carbaldehyde
-
Reaction Setup: To a solution of benzofuran-7-carbaldehyde (1.0 eq) in dichloromethane (DCM, 0.1 M) is added the desired amine (1.1 eq) and acetic acid (1.2 eq).
-
Stirring: The mixture is stirred at room temperature for 1 hour. A change in color or the formation of a precipitate may be observed, indicating imine/iminium formation.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 10 minutes. The reaction is typically exothermic.
-
Monitoring (Self-Validation): The reaction is monitored by TLC or LC-MS. A complete consumption of the starting aldehyde and the appearance of a new, more polar spot/peak corresponding to the product amine should be observed. The reaction is typically complete within 2-4 hours.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
Purification: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling with Benzofuran-7-carboxylic acid
-
Reaction Setup: To a solution of benzofuran-7-carboxylic acid (1.0 eq) in dimethylformamide (DMF, 0.2 M) is added HATU (1.1 eq) and diisopropylethylamine (DIPEA, 3.0 eq).
-
Activation: The mixture is stirred at room temperature for 15-20 minutes. This is the pre-activation step.
-
Amine Addition: The desired amine (1.1 eq) is added to the activated mixture.
-
Monitoring (Self-Validation): The reaction progress is monitored by LC-MS. The disappearance of the carboxylic acid peak and the appearance of the product amide peak are tracked. The reaction is usually complete in 1-3 hours.
-
Workup: The reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The resulting crude material is purified by flash chromatography or preparative HPLC.
Conclusion and Future Outlook
While 7-(chloromethyl)-1-benzofuran remains a useful reagent for specific applications, a modern approach to benzofuran derivatization leverages the stability and versatility of carbonyl and bromo precursors. Benzofuran-7-carbaldehyde and -7-carboxylic acid, in particular, provide access to the most robust and high-throughput chemical transformations used in contemporary drug discovery, such as reductive amination and amide coupling. For constructing complex biaryl systems, Suzuki-Miyaura coupling from a halogenated benzofuran is the strategy of choice. By understanding the causality behind the reactivity and scope of each reagent, researchers can design more efficient, reliable, and innovative synthetic routes to novel benzofuran derivatives.
References
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Synthesis of Benzofurans. Organic Chemistry Portal. [Link]
-
Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (2025). Journal of the Chemical Society of Pakistan. [Link]
-
Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. (2024). Bentham Science. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2021). RSC Advances. [Link]
-
ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025). Journal of the Chemical Society of Pakistan. [Link]
-
The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. (2013). Organic Letters. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Semantic Scholar. [Link]
-
Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxolan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. (2024). The Journal of Organic Chemistry. [Link]
-
Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxolan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. (2024). ACS Publications. [Link]
-
Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. (2005). Biomedical Chromatography. [Link]
-
A novel synthesis of benzofuran and related compounds. III. The vilsmeier reaction of phenoxyacetaldehyde diethyl acetals. (1986). Journal of Heterocyclic Chemistry. [Link]
-
Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry. (2007). Biomedical Chromatography. [Link]
-
Synthesis of benzofuran derivative 130. Reagents and conditions. ResearchGate. [Link]
-
Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. (2015). The Journal of Organic Chemistry. [Link]
-
Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). (2009). Biomedical Chromatography. [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2019). Molecules. [Link]
-
Grignard reaction. Wikipedia. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Recent progress in the development of derivatization reagents having a benzofuran structure. (2008). Biomedical Chromatography. [Link]
-
Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. [Link]
-
Formation and reaction of a Grignard reagent. University of Toronto. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Grignard Chemistry. Vapourtec Ltd. [Link]
-
Synthesis of benzofuran-7-carboxylic acid. PrepChem.com. [Link]
-
7-(bromomethyl)benzofuran (C9H7BrO). PubChem. [Link]
-
Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry. University of Munich. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]
-
Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. ResearchGate. [Link]
-
Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. (2014). Journal of Medicinal Chemistry. [Link]
-
7-Bromo-2-methyl-1-benzofuran. PubChem. [Link]
-
Guide to Derivatization Reagents for GC. LabRulez GCMS. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Derivatizing Reagents. Obrnuta faza. [Link]
-
Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. (2022). Journal of Taibah University for Science. [Link]
-
Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. (2009). Letters in Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 7-(bromomethyl)-1-benzofuran | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - 7-(bromomethyl)benzofuran (C9H7BrO) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. prepchem.com [prepchem.com]
- 12. hepatochem.com [hepatochem.com]
- 13. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pjps.pk [pjps.pk]
- 16. jcsp.org.pk [jcsp.org.pk]
- 17. 7-Bromo-2-methyl-1-benzofuran | C9H7BrO | CID 12264721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: The Critical Role of Data Integrity for a Key Pharmaceutical Intermediate
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 7-(chloromethyl)-1-benzofuran
7-(chloromethyl)-1-benzofuran is a heterocyclic compound that serves as a vital structural motif and building block in the synthesis of various pharmaceutical agents.[1][2][3] Its reactivity, primarily due to the chloromethyl group, makes it a valuable intermediate for introducing the benzofuran moiety into larger, more complex molecules. However, this same reactivity presents significant analytical challenges. Ensuring the purity, stability, and consistent quality of this intermediate is paramount, as any impurities or degradation products can be carried through the synthetic process, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[4]
This guide provides an in-depth comparison and cross-validation strategy for the analytical methods used to characterize 7-(chloromethyl)-1-benzofuran. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the selection of specific techniques and the critical importance of cross-validation in a regulated drug development environment. We will explore two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and detail a robust framework for ensuring the data they generate is accurate, reproducible, and equivalent.[5][6]
Pillar 1: Selecting the Appropriate Analytical Technique
The choice between analytical methods is dictated by the physicochemical properties of the analyte.[7] For 7-(chloromethyl)-1-benzofuran, we must consider its moderate polarity, potential for thermal lability, and the need to resolve it from structurally similar impurities.
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse technique for non-volatile or thermally sensitive compounds like many benzofuran derivatives.[7][8] Its versatility in column chemistry and mobile phase composition allows for fine-tuning of the separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional separating power and definitive identification through mass fragmentation patterns.[9][10] However, it is only suitable for analytes that are volatile and thermally stable. The chloromethyl group in our compound of interest raises concerns about potential degradation in the high-temperature GC inlet, a factor that must be carefully evaluated.
The following decision tree outlines the logical process for selecting the most appropriate primary analytical technique.
Pillar 2: Method Validation - Establishing a Self-Validating System
Before any cross-validation can occur, each analytical method must be rigorously validated to ensure it is fit for its intended purpose.[11][12] Validation provides documented evidence that the method consistently produces reliable results.[11] The core parameters, as outlined by the International Council for Harmonisation (ICH), are summarized below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the most common and versatile technique for this type of analysis due to its robustness and applicability to a wide range of compounds that are not suitable for GC.[7][8]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the benzofuran ring system.
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B). Rationale: A gradient elution is necessary to ensure good resolution of the main peak from potential early-eluting polar impurities and late-eluting non-polar impurities.
-
Gradient Program: Start at 60% A, increase to 95% A over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 280 nm. Rationale: Benzofuran derivatives typically exhibit strong UV absorbance in this region.
-
Sample Preparation: Accurately weigh and dissolve the 7-(chloromethyl)-1-benzofuran standard and samples in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Table 1: HPLC-UV Validation Performance Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent confirmatory technique, providing structural information that is invaluable for impurity identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer detector.
-
Column: A low-bleed, mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). Rationale: This stationary phase provides good general-purpose separation for a wide range of semi-volatile compounds.
-
Injector Temperature: 250 °C. Rationale: This temperature must be high enough to ensure volatilization but low enough to prevent thermal degradation. This is a critical parameter to optimize for this analyte.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 40-400 m/z.
-
Sample Preparation: Prepare a dilute solution (~50 µg/mL) of the compound in Dichloromethane.
Table 2: GC-MS Validation Performance Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.998 | > 0.999 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 101.8% |
| Precision (% RSD) | ≤ 3.0% | < 2.0% |
| Limit of Detection (LOD) | Instrument-specific | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | Instrument-specific | ~0.15 µg/mL |
Pillar 3: The Cross-Validation Protocol - Ensuring Data Equivalence
Cross-validation is the ultimate test of a method's robustness and is essential when transferring a method between laboratories or when comparing results from two different techniques (e.g., HPLC vs. GC-MS).[5][13] The goal is to provide documented proof that different analytical approaches yield equivalent results, thereby ensuring data integrity across the product lifecycle.[5][6]
The workflow below illustrates the logical steps of a comparative method cross-validation study.
Detailed Cross-Validation Procedure
-
Protocol Definition: Establish a formal protocol that defines the scope, procedures, and, most importantly, the acceptance criteria.[5]
-
Acceptance Criteria Example: The mean result from the secondary method (e.g., GC-MS) must be within ±2.0% of the mean result from the primary method (e.g., HPLC). The 95% confidence interval for the difference between the means should also fall within a pre-defined equivalence margin.[5]
-
-
Sample Preparation: Use a single, homogenous batch of 7-(chloromethyl)-1-benzofuran to eliminate sample variability as a source of error.
-
Execution:
-
Perform six independent preparations of the sample.
-
Analyze each of the six preparations using both the validated HPLC-UV method and the validated GC-MS method.
-
-
Data Analysis:
-
Calculate the mean, standard deviation, and percent relative standard deviation (%RSD) for the set of six results from each method.
-
Apply appropriate statistical tests to compare the datasets. An equivalence test is often more appropriate than a simple t-test to formally demonstrate that the methods are statistically equivalent.
-
Table 3: Comparative Cross-Validation Data Summary
| Replicate No. | HPLC-UV Assay (%) | GC-MS Assay (%) |
| 1 | 99.6 | 99.4 |
| 2 | 99.8 | 99.9 |
| 3 | 99.5 | 99.3 |
| 4 | 99.7 | 99.8 |
| 5 | 99.9 | 100.1 |
| 6 | 99.6 | 99.5 |
| Mean | 99.68 | 99.67 |
| % RSD | 0.15% | 0.30% |
| Difference in Means | \multicolumn{2}{c | }{0.01%} |
| Statistical Result | \multicolumn{2}{c | }{PASS (Difference is within ±2.0% acceptance criteria)} |
Conclusion: A Foundation of Trustworthy Data
The cross-validation of analytical data is not a perfunctory exercise; it is a fundamental pillar of scientific integrity in drug development.[6] For a critical intermediate like 7-(chloromethyl)-1-benzofuran, relying on a single analytical method is insufficient. By employing an orthogonal technique like GC-MS to confirm results from a primary HPLC method, we create a robust, self-validating system. This guide has outlined the rationale for method selection, provided detailed starting protocols for HPLC and GC-MS, and established a clear workflow for cross-validation. Adhering to this framework ensures that the analytical data generated is reliable, reproducible, and defensible, providing a solid foundation for the development of safe and effective medicines.
References
-
A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. 7
-
Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. 8
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. 1
-
A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories. 5
-
Pharmaceutical Analytical Methods Validation, Verification and Transfer. 6
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. 2
-
The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. 4
-
7-(chloromethyl)-3-methyl-1-benzofuran (C10H9ClO). 14
-
Analytical Method Validation (AMV) in Pharmaceuticals. 11
-
New Benzofuran Derivatives as an Antioxidant Agent. 15
-
Analytical Method Development and Validation Studies in Pharmaceutical Sciences. 12
-
Cross-Validation of Bioanalytical Methods: When, Why and How?. 13
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. 16
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. 3
-
-
analytical methods. 9
-
-
Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate. 10
Sources
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. easpublisher.com [easpublisher.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 12. longdom.org [longdom.org]
- 13. pharma-iq.com [pharma-iq.com]
- 14. PubChemLite - 7-(chloromethyl)-3-methyl-1-benzofuran (C10H9ClO) [pubchemlite.lcsb.uni.lu]
- 15. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-(chloromethyl)-1-benzofuran for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 7-(chloromethyl)-1-benzofuran. Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with established safety protocols to ensure the protection of laboratory personnel and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for 7-(chloromethyl)-1-benzofuran was not available at the time of this writing. The following procedures are based on the SDS for the structurally similar compound, 7-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, and general best practices for the disposal of halogenated organic compounds.[1] It is imperative to handle 7-(chloromethyl)-1-benzofuran with a high degree of caution, assuming it possesses significant hazards.
Immediate Safety and Hazard Assessment
7-(chloromethyl)-1-benzofuran is a halogenated organic compound and, like its analogue, should be treated as a corrosive material that can cause severe skin burns and eye damage.[1] Thermal decomposition may lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1] The toxicological properties of this specific compound have not been fully investigated, demanding a cautious approach to handling and disposal.[1]
Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[1] The compound may also be water-reactive; therefore, exposure to moisture should be minimized.[1]
Personal Protective Equipment (PPE)
Prior to handling 7-(chloromethyl)-1-benzofuran for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. All handling procedures should be conducted in a certified chemical fume hood.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., Nitrile). | To prevent skin contact with the corrosive compound. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect the eyes and face from splashes or airborne particles.[1] |
| Lab Coat | Standard laboratory coat, preferably flame-resistant. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | To prevent inhalation of vapors or aerosols, especially in the event of a spill. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to contain and clean up the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals. Restrict access to the contaminated zone.
-
Ensure Adequate Ventilation: Work within a chemical fume hood if possible. For spills outside a hood, increase airflow to the area.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or specialized chemical absorbent pads to soak up the material.[1] Do not use combustible materials like sawdust.
-
Collect the Waste: Carefully place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.
Waste Disposal Workflow
The proper disposal of 7-(chloromethyl)-1-benzofuran is a multi-step process that ensures safety and regulatory compliance. The primary method of disposal is through a licensed hazardous waste disposal facility.
Caption: Decision-making workflow for the disposal of 7-(chloromethyl)-1-benzofuran.
Step-by-Step Disposal Protocol:
-
Waste Segregation: As a halogenated organic compound, 7-(chloromethyl)-1-benzofuran waste must be collected separately from non-halogenated organic waste.[1][2] Mixing these waste streams can significantly increase disposal costs and complexity.[2][3]
-
Container Selection: Use a chemically compatible container that is in good condition and has a tightly sealing cap.[1] The original container of the main component of the waste can often be used.
-
Labeling: Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including "7-(chloromethyl)-1-benzofuran".[1][3] Do not use abbreviations or chemical formulas.[1]
-
Waste Accumulation: Keep the waste container closed at all times except when actively adding waste.[1] Store the container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.[1][3]
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][4] All local, state, and federal regulations for hazardous waste disposal must be followed.
References
- 7-(Chloromethyl)
- BenchChem. (2025). Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)
- Purdue University. Hazardous Waste Disposal Guidelines.
-
BenchChem. (2025). Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran.
- AK Scientific, Inc. 3-(Chloromethyl)
- Temple University. (2021, October).
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. (2025, May 13).
- ECHEMI.
- Tokyo Chemical Industry. (2025, January 15).
- Thermo Fisher Scientific. (2025, September 9).
- CPAChem. (2022, March 18).
- University of Tennessee Knoxville. (n.d.). 7.2 Organic Solvents | Environment, Health and Safety.
- P2 InfoHouse.
- Utah State University.
- Emory University EHSO.
- Chemical Comp
- U.S. Environmental Protection Agency. Process wastes from the production of certain chlorinated aliphatic hydrocarbons by free radical catalyzed processes, as defined. - Substance Details - SRS.
- Chlorinated Hydrocarbon Pesticides Standard - Safety D
- PubChemLite. 7-(chloromethyl)-3-methyl-1-benzofuran (C10H9ClO).
- Sigma-Aldrich. 5-chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran.
- Santa Cruz Biotechnology. 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran.
- CymitQuimica. (2024, December 19).
- Halogenated Organic Liquids - Standard Oper
- Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base Examples include acetone,.
Sources
Navigating the Safe Handling of 7-(chloromethyl)-1-benzofuran: A Guide to Personal Protective Equipment
For the Researcher, by the Scientist: A Comprehensive PPE Protocol
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, alkylating agents such as 7-(chloromethyl)-1-benzofuran and its derivatives are of significant interest. However, their reactivity also necessitates a robust and well-informed approach to laboratory safety. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 7-(chloromethyl)-1-benzofuran, ensuring the protection of the dedicated scientists and researchers working with this compound.
Understanding the Risks: A Prerequisite to Safety
The primary routes of exposure to be protected against are skin and eye contact, inhalation, and ingestion. The following PPE recommendations are designed to mitigate these risks during routine laboratory operations.
Core Personal Protective Equipment: Your First Line of Defense
The minimum PPE for any work involving 7-(chloromethyl)-1-benzofuran includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[4] However, due to the corrosive nature of this compound, more stringent protection is necessary.
Eye and Face Protection: Beyond the Basics
Standard safety glasses are insufficient to protect against the splash hazard posed by liquid 7-(chloromethyl)-1-benzofuran.[5]
-
Chemical Splash Goggles: These are mandatory when handling the compound, as they provide a seal around the eyes, offering protection from splashes and vapors.[5][6]
-
Face Shield: For procedures with a higher risk of splashing, such as when transferring large volumes or working with heated solutions, a face shield should be worn in addition to chemical splash goggles.[5][7]
Hand Protection: Choosing the Right Gloves
The selection of appropriate gloves is critical to prevent skin contact. Disposable nitrile gloves are a common choice in laboratories but offer limited protection against many chemicals and should be used with caution.[4]
-
Double Gloving: Wearing two pairs of nitrile gloves can provide an additional layer of protection, especially for incidental contact. It is crucial to remove and replace the outer glove immediately upon any known or suspected contact with the chemical.[4]
-
Chemically Resistant Gloves: For prolonged handling or when immersion is possible, more robust gloves are required. Butyl rubber or neoprene gloves are often recommended for handling chlorinated compounds.[6][8] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
| Glove Material | Typical Use Case | Key Considerations |
| Nitrile (disposable) | Incidental contact, small quantities | Change immediately upon contact. Not suitable for prolonged handling.[4] |
| Neoprene | Handling larger quantities, moderate exposure | Good resistance to a broad range of chemicals. |
| Butyl Rubber | High-risk procedures, potential for immersion | Excellent resistance to many organic compounds. |
Body Protection: Shielding from Spills
A standard lab coat is the minimum requirement, but for procedures involving larger quantities of 7-(chloromethyl)-1-benzofuran, additional protection is warranted.
-
Chemical-Resistant Apron: A rubber or neoprene apron worn over a lab coat provides an extra layer of protection against spills and splashes.[8]
-
Full-Body Protection: In the case of large-scale operations or a significant risk of exposure, disposable coveralls (e.g., Tyvek) may be necessary.[7]
Respiratory Protection: Ensuring Clean Air
All work with 7-(chloromethyl)-1-benzofuran should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[1]
-
Routine Use: For small-scale laboratory work performed in a fume hood, additional respiratory protection is typically not required.[5]
-
Emergency Situations or Scale-Up: In the event of a spill, a significant release outside of a fume hood, or during large-scale production, a respirator may be necessary. A NIOSH-approved respirator with organic vapor cartridges is recommended.[1][6] Respirator use requires a formal respiratory protection program, including fit testing and training.[5]
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling 7-(chloromethyl)-1-benzofuran.
Operational and Disposal Plans
Proper handling of 7-(chloromethyl)-1-benzofuran extends beyond the use of PPE. Adherence to strict operational and disposal protocols is essential for a safe laboratory environment.
Donning and Doffing PPE
A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab coat or other protective clothing.
-
Inner gloves.
-
Outer gloves (if double gloving).
-
Respiratory protection (if required).
-
Eye and face protection.
Doffing Sequence:
-
Outer gloves (if used).
-
Lab coat or apron (turn inside out as it is removed).
-
Eye and face protection.
-
Respiratory protection (if used).
-
Inner gloves.
-
Wash hands thoroughly with soap and water.[8]
Spill Management
In the event of a spill, evacuate the area and alert your supervisor and institutional safety office. Only trained personnel with the appropriate PPE, including respiratory protection, should attempt to clean up a spill. Absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste.[2][9]
Waste Disposal
All materials contaminated with 7-(chloromethyl)-1-benzofuran, including gloves, disposable lab coats, and absorbent materials, must be disposed of as hazardous waste in accordance with local and institutional regulations.[1][10] Do not dispose of this chemical down the drain.[2]
Conclusion: A Culture of Safety
The safe handling of reactive chemical intermediates like 7-(chloromethyl)-1-benzofuran is a cornerstone of responsible research. By understanding the potential hazards and implementing a comprehensive PPE and safety plan, researchers can protect themselves and their colleagues while advancing the frontiers of science. This guide serves as a foundational document, but it is incumbent upon each researcher to conduct a thorough hazard assessment for their specific experimental conditions and to consult their institution's environmental health and safety department for guidance.
References
- 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran - SAFETY DATA SHEET. (2023, September 5).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, January 15).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
- Personal Protective Equipment for Laboratories - Environmental Health and Safety.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Chapter 3 - Personal Protective Equipment - Environment, Health and Safety.
- Personal protective equipment for handling 7-chloro-5-methyl-1H-benzotriazole - Benchchem.
- The Equipment Every Laboratory Needs to Keep Employees Safe - AZoM. (2020, January 22).
- 3-(Chloromethyl)benzofuran - AK Scientific, Inc.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).
- MSDS - Safety Data Sheet.
- Safety Data Sheet - TargetMol.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. falseguridad.com [falseguridad.com]
- 7. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. targetmol.com [targetmol.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
